(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-aminophenyl)-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-4-2-3-9-15(10)13(16)11-5-7-12(14)8-6-11/h5-8,10H,2-4,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXPEPBLFYRMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388033 | |
| Record name | (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436095-31-7 | |
| Record name | (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone
An In-depth Technical Guide to the Physicochemical Characterization of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone
Abstract: The journey of a novel chemical entity from discovery to a potential therapeutic agent is critically dependent on a thorough understanding of its fundamental physicochemical properties. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive framework for the detailed physicochemical characterization of this compound, a compound of interest for its potential applications in medicinal chemistry. We delve into the core principles and provide actionable, field-proven protocols for determining its structural integrity, purity, and key physicochemical parameters. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust data package for this or structurally related compounds.
Introduction and Compound Overview
This compound is a small molecule featuring a primary aromatic amine, an amide linkage, and a substituted piperidine ring. This unique combination of functional groups suggests its potential as a versatile scaffold in drug discovery. The primary amine can act as a key hydrogen bond donor or a site for further chemical modification, while the amide provides structural rigidity and the lipophilic 2-methylpiperidine moiety can influence cell permeability and metabolic stability.
A comprehensive physicochemical profile is the bedrock upon which all subsequent preclinical and clinical development is built. It informs formulation strategies, aids in the interpretation of biological data, and is a critical component of any regulatory submission. This guide outlines the logical workflow and experimental methodologies required to build such a profile.
Chemical Identity:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₈N₂O
-
Molecular Weight: 218.30 g/mol
Below is the two-dimensional structure of the molecule.
Caption: 2D Structure of this compound
Analytical Workflow for Physicochemical Characterization
A logical and efficient workflow is essential for the comprehensive characterization of a new chemical entity. The following diagram illustrates the interdependent nature of these analyses, starting from initial structural confirmation to detailed property evaluation.
Caption: Integrated workflow for physicochemical characterization.
Core Physicochemical Properties: Data Summary
The following table summarizes the essential physicochemical properties for this compound. Where experimental data is unavailable, this table serves as a template for data acquisition.
| Property | Method | Expected Value/Result | Significance in Drug Development |
| Melting Point (°C) | Differential Scanning Calorimetry (DSC) or Capillary Method | To be determined experimentally. Expected to be a crystalline solid with a sharp melting point. | Indicator of purity; influences dissolution rate and stability.[1] |
| Aqueous Solubility | pH-Metric Titration / Shake-Flask Method | Expected to be low in neutral pH, increasing in acidic conditions due to protonation of the amine groups. | Crucial for absorption and bioavailability; guides formulation development.[2][3] |
| pKa | Potentiometric Titration or HPLC-based methods | Two pKa values expected: one for the aromatic amine (approx. 4-5) and one for the piperidine nitrogen (approx. 9-11). | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.[4][5] |
| LogP (Octanol/Water) | Shake-Flask Method or Reverse-Phase HPLC | To be determined. Expected to be moderately lipophilic. | Predicts membrane permeability and potential for non-specific binding.[6] |
Methodologies for Structural & Purity Analysis
Structural Confirmation via Spectroscopy
Expertise & Rationale: Before measuring any physical properties, it is imperative to confirm that the chemical structure of the synthesized material is correct. A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides unambiguous structural elucidation. Infrared (IR) spectroscopy serves as a rapid, complementary technique to verify the presence of key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the number and connectivity of protons. Expected signals include distinct aromatic protons (doublets in the 6.5-7.5 ppm region), a broad singlet for the NH₂ protons (3-5 ppm), and a complex set of aliphatic signals for the 2-methylpiperidine ring.[7][8][9][10] The protons adjacent to the nitrogen will be shifted downfield.[7]
-
¹³C NMR: Will show the number of unique carbon environments. Key signals include the carbonyl carbon (amide, ~170 ppm), aromatic carbons, and the aliphatic carbons of the piperidine ring, which are sensitive to the conformation and substitution.[11][12][13][14]
-
-
Mass Spectrometry (MS):
-
Rationale: MS is used to determine the molecular weight with high accuracy, confirming the elemental composition.[15][16][17][18] High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within 5 ppm.[17]
-
Expected Result: An electrospray ionization (ESI) source in positive ion mode should readily show the protonated molecule [M+H]⁺ at m/z 219.31. Tandem MS (MS/MS) experiments can be performed to analyze fragmentation patterns, providing further structural confirmation.[15]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Rationale: Provides a quick fingerprint of the molecule by identifying characteristic vibrations of functional groups.
-
Expected Peaks:
-
Purity Determination via High-Performance Liquid Chromatography (HPLC)
Trustworthiness Rationale: Purity is a critical parameter as even small amounts of impurities can significantly alter physicochemical measurements (e.g., melting point depression) and biological activity.[1] A well-developed HPLC method provides a reliable and quantitative measure of purity.
Detailed Experimental Protocol: HPLC Purity Assessment
-
Instrumentation: HPLC system with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Prepare a stock solution of the compound in a 50:50 mixture of Acetonitrile:Water at a concentration of 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate the area of all peaks detected. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100
-
Methodologies for Core Physicochemical Properties
Melting Point Determination
Expertise & Rationale: The melting point is a fundamental thermal property. A sharp melting range (typically < 2 °C) is a strong indicator of high purity for a crystalline solid.[23][24] Differential Scanning Calorimetry (DSC) is the preferred method as it provides more information than a simple capillary apparatus, including the enthalpy of fusion.
Detailed Experimental Protocol: DSC Analysis
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Thermal Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.
-
Use an inert nitrogen purge gas (50 mL/min).
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting event. The peak of the endotherm corresponds to the complete melting of the sample.
Aqueous Solubility
Expertise & Rationale: Solubility is a cornerstone of drug development. For an ionizable compound like this compound, solubility is highly dependent on pH. Therefore, it must be measured across a physiologically relevant pH range. The shake-flask method, though time-consuming, remains the gold standard for determining equilibrium solubility.[3]
Detailed Experimental Protocol: pH-Dependent Solubility (Shake-Flask Method)
-
Materials: A series of buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0), HPLC vials, shaker/incubator.
-
Procedure:
-
Add an excess amount of the solid compound to vials containing each buffer (ensure solid is visible).
-
Incubate the vials at a controlled temperature (e.g., 25 °C or 37 °C) with constant agitation for a period sufficient to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the samples to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered supernatant with the mobile phase and quantify the concentration using a pre-validated HPLC method (as described in section 4.2) against a standard curve.
-
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.
Dissociation Constant (pKa)
Expertise & Rationale: The pKa values dictate the charge state of the molecule at a given pH. The presence of two basic nitrogens (aromatic and piperidine) means two pKa values must be determined. For compounds with poor water solubility, traditional potentiometric titration can be challenging. An HPLC-based method, which relies on the differential retention of ionized and non-ionized species, is an excellent alternative.[4][25][26]
Detailed Experimental Protocol: pKa Determination by HPLC
-
Principle: The retention time of an ionizable compound on a reverse-phase column changes as a function of the mobile phase pH. A plot of retention time vs. pH yields a sigmoidal curve, and the inflection point corresponds to the pKa.[25]
-
Procedure:
-
Prepare a series of mobile phase buffers with finely spaced pH values spanning the expected pKa ranges (e.g., from pH 2.0 to 12.0 in 0.5 pH unit increments).
-
For each pH, perform an isocratic HPLC run using a fixed percentage of organic modifier (e.g., 40% Acetonitrile).
-
Inject the sample and record the retention time at each mobile phase pH.
-
-
Data Analysis: Plot the retention time (or capacity factor, k') against pH. Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the pKa. Two inflection points are expected for this molecule.
Lipophilicity (LogP)
Expertise & Rationale: The octanol-water partition coefficient (LogP) is the standard measure of lipophilicity. It is a key determinant of a drug's ability to cross biological membranes.[6] The shake-flask method is the definitive technique.[6]
Detailed Experimental Protocol: LogP Determination (Shake-Flask Method)
-
Materials: n-Octanol (HPLC grade), water (HPLC grade), separatory funnels or vials.
-
Pre-equilibration: Vigorously mix equal volumes of n-octanol and water for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Procedure:
-
Prepare a stock solution of the compound in the aqueous phase.
-
Add a known volume of the stock solution to a known volume of the octanol phase in a vial (e.g., 2 mL of each).
-
Agitate the mixture vigorously for 1-2 hours to allow for partitioning.[27]
-
Centrifuge the vials to ensure complete phase separation.
-
Carefully sample both the aqueous and octanol layers.
-
Determine the concentration of the compound in each phase using a validated HPLC method.
-
-
Calculation:
-
Partition Coefficient (P) = [Concentration in Octanol] / [Concentration in Water]
-
LogP = log₁₀(P)
-
Thermal Stability Analysis
Expertise & Rationale: Understanding a compound's thermal stability is crucial for handling, storage, and formulation (e.g., during processes like milling or spray drying). Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques used for this purpose.[28][29] TGA measures changes in mass as a function of temperature, while DSC measures heat flow.[29][30]
-
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the temperature at which the compound begins to decompose. It can also quantify the presence of residual solvents or water.[28]
-
Procedure: A small sample is heated on a sensitive microbalance in a furnace under a controlled atmosphere (e.g., nitrogen). The weight loss is recorded as a function of temperature.
-
Expected Result: A stable compound will show a flat baseline until the onset of decomposition, at which point a sharp drop in mass will be observed.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: In addition to melting point, DSC can detect other thermal events such as glass transitions (for amorphous material), crystallization, and solid-state phase transitions (polymorphism).[28][31] This information is vital for identifying the most stable solid form of the drug.
-
Procedure: As described in section 5.1. Heat-cool-heat cycles can be employed to investigate amorphous content and polymorphic transitions.
-
Conclusion
The comprehensive physicochemical characterization of this compound, as outlined in this guide, is a non-negotiable step in its evaluation as a potential drug candidate. By systematically applying the described spectroscopic, chromatographic, and thermal analysis techniques, researchers can build a robust data package that confirms the molecule's identity and purity and defines its core properties of solubility, pKa, lipophilicity, and stability. This foundational knowledge is indispensable for making informed decisions throughout the drug development pipeline, ultimately increasing the probability of success.
References
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. acdlabs.com [acdlabs.com]
- 7. fiveable.me [fiveable.me]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. che.hw.ac.uk [che.hw.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Piperidine - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 15. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 18. zefsci.com [zefsci.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. scribd.com [scribd.com]
- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 22. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 23. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 24. athabascau.ca [athabascau.ca]
- 25. academic.oup.com [academic.oup.com]
- 26. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 27. enamine.net [enamine.net]
- 28. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 29. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 30. youtube.com [youtube.com]
- 31. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone CAS number lookup
An In-depth Technical Guide to (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone and its Structural Isomers
This technical guide provides a comprehensive overview of this compound, a substituted benzophenone derivative. Due to the limited availability of data for this specific positional isomer, this guide will also draw upon information from its close structural analogs, (4-Aminophenyl)(piperidin-1-yl)methanone and (4-Aminophenyl)(4-methylpiperidin-1-yl)methanone, to provide a thorough understanding of this class of compounds for researchers, scientists, and drug development professionals.
Compound Identification and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (4-Aminophenyl)(piperidin-1-yl)methanone | 42837-37-6[1][2] | C12H16N2O | 204.27[1][2] |
| (4-Aminophenyl)(4-methylpiperidin-1-yl)methanone | 79868-20-5[3][4] | C13H18N2O | 218.29 |
The introduction of a methyl group at the 2-position of the piperidine ring in the target compound would result in a molecular formula of C13H18N2O and a molecular weight of 218.29 g/mol . The physicochemical properties are expected to be similar to its analogs, likely presenting as a solid at room temperature.
Synthesis and Mechanistic Insights
The synthesis of this compound can be achieved through a standard amidation reaction. A plausible synthetic route involves the coupling of a protected 4-aminobenzoyl derivative with 2-methylpiperidine, followed by deprotection.
Proposed Synthetic Pathway
A common and effective method for forming the amide bond is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.[5]
References
- 1. (4-amino-phenyl)-piperidin-1-yl-methanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. (4-amino-phenyl)-piperidin-1-yl-methanone - Amerigo Scientific [amerigoscientific.com]
- 3. appchemical.com [appchemical.com]
- 4. (4-AMINO-PHENYL)-(4-METHYL-PIPERIDIN-1-YL)-METHANONE | 79868-20-5 [chemicalbook.com]
- 5. Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone derivatives
An In-Depth Technical Guide to the Biological Activity of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The confluence of privileged structures in medicinal chemistry often yields novel molecular scaffolds with significant therapeutic potential. This guide focuses on the derivatives of this compound, a scaffold that marries the biological versatility of the piperidine ring with the pharmacophoric utility of the 4-aminobenzoyl moiety. Piperidine and its derivatives are integral to numerous pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This document synthesizes current research on related structures to provide a comprehensive overview of the known and anticipated biological activities of this specific class of compounds. We will explore synthetic strategies, delve into the anticancer, antimicrobial, and anti-inflammatory properties, analyze structure-activity relationships (SAR), and provide detailed experimental protocols for evaluating these activities.
Introduction: A Scaffold of Promise
Nitrogen-containing heterocycles are a cornerstone of modern drug discovery, with the piperidine ring being one of the most prevalent six-membered heterocyclic motifs in FDA-approved drugs.[3] Its saturated, non-planar structure allows for precise three-dimensional arrangements of substituents, facilitating optimal interactions with biological targets. The versatility of the piperidine scaffold is demonstrated by its presence in drugs with applications ranging from neuroscience to oncology.[1]
When coupled with a (4-aminophenyl)methanone fragment, the resulting molecule gains a key interaction point. The primary amino group can act as a hydrogen bond donor or a site for further derivatization, while the phenyl ring and ketone group provide a rigid backbone for orienting other functional groups. This guide elucidates the therapeutic potential that arises from this specific combination, focusing on the derivatives of this compound as a promising class of compounds for further investigation.
General Synthetic Strategies
The synthesis of this compound derivatives is typically achieved through standard amide bond formation. The most common approach involves the coupling of a suitably protected 4-aminobenzoic acid derivative with 2-methylpiperidine. The protecting group on the amine (e.g., Boc, Cbz) is crucial to prevent self-reaction and is removed in a final deprotection step. Variations in substituents on either the phenyl ring or the piperidine ring can be introduced by starting with appropriately derivatized precursors.
Caption: General synthesis of target derivatives.
Spectrum of Biological Activities
The hybrid nature of the this compound scaffold suggests a potential for multiple biological activities. Research on analogous structures containing piperidine or aminophenyl moieties supports this hypothesis, pointing primarily towards anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Piperidine-based derivatives have shown significant cytostatic effects by targeting key enzymes involved in cell cycle regulation and DNA synthesis.[4] A series of novel 6-(4-aminopiperidin-1-yl)-substituted pyrimidine-dione derivatives demonstrated potent cytotoxicity against human breast (MCF-7) and colorectal (SW480) adenocarcinoma cell lines.[4] One lead compound, 5h, induced apoptosis in a dose-dependent manner and caused a marked arrest of the cell cycle in the S-phase.[4] Similarly, other studies have identified piperazine derivatives that exhibit high selective anticancer activity against breast cancer cells.[5] The (4-aminophenyl) moiety is also found in various compounds screened for anticancer activity.[6]
Table 1: Representative Anticancer Activity of Related Piperidine Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| 6-(4-aminopiperidin-1-yl) pyrimidine-dione | SW480 (Colorectal) | 15.70 ± 0.28 | Apoptosis, S-phase arrest | [4] |
| 6-(4-aminopiperidin-1-yl) pyrimidine-dione | MCF-7 (Breast) | 16.50 ± 4.90 | Apoptosis, S-phase arrest | [4] |
| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one | HeLa (Cervical) | 10.64 - 33.62 | Growth inhibition | [6] |
| 4-Acyl-piperazine ureas | MCF-7 (Breast) | 15.8 | Cytotoxicity |[5] |
Antimicrobial Activity
The piperidine nucleus is a common feature in many compounds developed for their antimicrobial properties.[3] Synthesized piperidine derivatives have demonstrated good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with some compounds showing efficacy comparable to standard antibiotics like ampicillin and chloramphenicol.[3][7] The mechanism often involves disruption of the bacterial cell wall or inhibition of essential enzymes. The addition of other moieties, such as thiosemicarbazone to a piperidin-4-one core, has been shown to enhance antifungal activity significantly.[7]
Table 2: Representative Antimicrobial Activity of Piperidine Derivatives
| Compound Class | Microorganism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Piperidin-4-one thiosemicarbazones | Various Bacteria | Zone of Inhibition | Good activity vs. Ampicillin | [7] |
| Piperidin-4-one thiosemicarbazones | Various Fungi | Zone of Inhibition | Significant activity vs. Terbinafine | [7] |
| Halogenobenzene piperidine derivatives | S. aureus | MIC | 32–128 µg/ml | [8] |
| Halogenobenzene piperidine derivatives | C. albicans | MIC | 32–64 µg/ml |[8] |
Anti-inflammatory Activity
Inflammation is a complex biological response, and compounds that can modulate it are of high therapeutic interest. Derivatives containing a piperidine or piperazine ring have been successfully developed as potent anti-inflammatory agents.[9][10][11] A key mechanism for their action is the inhibition of pro-inflammatory mediators. For instance, novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives showed excellent inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages.[11] Further investigation revealed that this effect was mediated by restoring the phosphorylation level of IκBα and reducing the expression of p65 NF-κB, key components of the NF-κB signaling pathway.[11]
Caption: The NF-κB inflammatory signaling pathway.
Structure-Activity Relationship (SAR) Analysis
Understanding how structural modifications impact biological activity is paramount in drug development. For the this compound scaffold, several positions are amenable to modification to probe the SAR.
References
- 1. researchgate.net [researchgate.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Screening of Novel Chemical Entities: A Case Study with (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone
Foreword: Charting a Course for a Novel Scaffold
In the landscape of drug discovery, the journey of a novel chemical entity (NCE) from a mere concept to a potential therapeutic is both long and fraught with challenges. The compound at the heart of this guide, (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone, represents a starting point—a scaffold with potential, yet a molecule with no publicly available biological or pharmacological data. Its structure, featuring a substituted piperidine ring linked to an aminophenyl group, suggests possible interactions with a range of biological targets, particularly within the central nervous system (CNS).[1][2]
This document is therefore not a retrospective analysis but a forward-looking strategic plan. It is designed to serve as an in-depth technical guide for researchers, scientists, and drug development professionals on how to construct and execute a robust in vitro screening cascade for an NCE like this compound. We will proceed with full editorial control, eschewing rigid templates to build a logical, scientifically-grounded framework. Our approach is rooted in the "fail-fast, fail-cheap" philosophy, prioritizing early, decisive experiments to eliminate compounds with undesirable properties and focus resources on those with the highest potential. Every protocol herein is presented as a self-validating system, with an emphasis on the causality behind each experimental choice.
Part 1: Foundational Profiling & Early "Fail-Fast" Assessment
Before embarking on target-specific assays, it is crucial to establish a foundational understanding of the compound's basic physicochemical and biological properties. This initial phase is designed to identify any inherent liabilities that would preclude its development, regardless of its biological target.
Compound Integrity and Physicochemical Characterization
A prerequisite for any screening campaign is to ensure the identity, purity, and solubility of the test compound. These parameters are fundamental to the reliability and reproducibility of all subsequent biological data.
-
Identity and Purity Assessment: The exact mass and purity of the synthesized this compound should be confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity level of >95% is generally required for in vitro screening.
-
Aqueous Solubility: Poor solubility is a common reason for the failure of promising compounds. Kinetic solubility should be determined in a relevant buffer system (e.g., Phosphate-Buffered Saline, PBS) at a neutral pH. This will inform the maximum achievable concentration in aqueous-based biological assays and help to avoid false-negative or artifactual results due to compound precipitation.
Initial Biological Assessment: Cytotoxicity
A fundamental question for any potential therapeutic is its effect on cell viability. Cytotoxicity assays are essential for determining the concentration range at which the compound can be tested without causing non-specific cell death.[3][4]
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5]
-
Cell Culture: Plate a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the concentration-response curve to determine the CC₅₀ (50% cytotoxic concentration).
Trustworthiness: The inclusion of both positive and negative controls validates the assay's performance. The multi-concentration testing allows for the determination of a dose-dependent effect, a hallmark of a true biological response.
Early ADME Profiling: Metabolic Stability
A drug's efficacy is highly dependent on its ability to remain in the body long enough to exert its therapeutic effect. Metabolic stability assays provide an early indication of a compound's susceptibility to breakdown by metabolic enzymes, primarily in the liver.[6][7] Compounds that are rapidly metabolized are often poor drug candidates due to low bioavailability and short half-lives.[8]
This assay measures the rate of disappearance of the parent compound when incubated with human liver microsomes (HLMs), which are rich in cytochrome P450 (CYP) enzymes.[9]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Compound Addition: Add this compound to the reaction mixture at a final concentration of 1 µM.
-
Initiation of Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Controls:
-
No NADPH control: To assess non-enzymatic degradation.
-
Positive control: A compound with known metabolic instability (e.g., verapamil).
-
-
Sample Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[10]
Expertise & Experience: The choice of liver microsomes provides a cost-effective and high-throughput method for assessing Phase I metabolism.[6] For a more comprehensive view, especially to include Phase II metabolism, intact hepatocytes can be used as a follow-up.[10]
Caption: Initial screening workflow for a novel chemical entity.
Part 2: Hypothetical Target-Based Screening
Given the structural motifs of this compound, particularly the piperidine scaffold, it is plausible to hypothesize activity at CNS targets such as G-protein coupled receptors (GPCRs) or ion channels.[11] This section outlines a hypothetical screening cascade against a representative GPCR target.
Primary Screening: Receptor Binding Assay
A primary screen should be high-throughput and cost-effective, designed to identify "hits" from a large number of compounds. A competitive radioligand binding assay is a classic and robust method for this purpose.[12]
This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.
-
Membrane Preparation: Use cell membranes prepared from a cell line stably overexpressing the target GPCR (e.g., CHO or HEK293 cells).
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., ³H-labeled antagonist), and the test compound at a single high concentration (e.g., 10 µM).
-
Controls:
-
Total binding: Radioligand and membranes only.
-
Non-specific binding: Radioligand, membranes, and a high concentration of a known unlabeled ligand.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Washing: Rapidly filter the contents of the plate and wash with cold assay buffer to separate bound from unbound radioligand.
-
Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding caused by the test compound. A pre-defined threshold (e.g., >50% inhibition) identifies the compound as a "hit."
Hit Confirmation and Potency Determination
"Hits" from the primary screen must be confirmed. This involves re-testing the compound in the same assay and then determining its potency (IC₅₀) by running a full concentration-response curve.
The protocol is similar to the primary screen, but the test compound is serially diluted to cover a wide concentration range (e.g., 10 points from 1 nM to 100 µM). The resulting data is fitted to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Functional Validation: Cell-Based Assay
A binding assay only indicates that a compound interacts with the target; it does not reveal whether the compound is an agonist (activator) or an antagonist (inhibitor). A functional assay is required to determine the compound's effect on receptor signaling.[13]
For a Gs or Gi-coupled GPCR, measuring changes in cyclic AMP (cAMP) is a common functional readout.[14]
-
Cell Line: Use a cell line stably expressing the target GPCR and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
-
Plating and Treatment: Plate the cells in a 96-well plate. For antagonist mode, pre-incubate the cells with the test compound before stimulating with a known agonist at its EC₅₀ concentration. For agonist mode, simply add the test compound.
-
Incubation: Incubate for a period sufficient to allow for reporter gene expression (e.g., 4-6 hours).
-
Lysis and Detection: Lyse the cells and add the luciferase substrate. Measure the resulting luminescence.
-
Data Analysis:
-
Antagonist mode: Determine the IC₅₀ of the test compound's ability to inhibit the agonist-induced signal.
-
Agonist mode: Determine the EC₅₀ and maximum efficacy of the test compound.
-
Caption: Workflow for target-based hit identification and validation.
Part 3: Secondary and Safety Screening
Once a compound has demonstrated on-target activity, it is essential to evaluate its safety profile more broadly. Off-target effects can lead to significant toxicity.
Cardiovascular Safety: hERG Channel Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[15] Therefore, screening for hERG liability is a critical step in drug development and is mandated by regulatory agencies.[16]
Automated patch-clamp systems provide a higher throughput alternative to traditional manual patch-clamp, which is the gold standard.[16]
-
Cell Line: Use a cell line (e.g., HEK293) stably expressing the hERG channel.
-
Assay Setup: Cells are automatically captured and a whole-cell patch-clamp configuration is established.
-
Compound Application: The test compound is applied at multiple concentrations (e.g., 0.1, 1, 10 µM).
-
Electrophysiology: A specific voltage protocol is applied to elicit hERG currents, and the tail current is measured before and after compound application.
-
Controls: A vehicle control (DMSO) and a positive control (a known hERG blocker like E-4031) are included.[16]
-
Data Analysis: The percent inhibition of the hERG current is calculated for each concentration, and an IC₅₀ value is determined.
Authoritative Grounding: The ICH S7B guideline recommends in vitro hERG testing as a crucial component of the non-clinical safety evaluation for all new drug candidates.[15]
Data Summary and Decision Making
The data from all assays should be compiled to create a comprehensive profile of the compound. This allows for a holistic assessment and informed decision-making.
| Assay | Parameter | Hypothetical Result for NCE | Interpretation |
| Cytotoxicity | CC₅₀ (HEK293) | > 100 µM | The compound is not generally cytotoxic at concentrations relevant for primary screening. |
| Metabolic Stability | t₁/₂ (HLM) | 45 minutes | Moderate metabolic stability. Acceptable for further investigation, but may require optimization. |
| Primary Binding | % Inhibition @ 10µM | 85% | A "hit" at the hypothetical GPCR target. |
| Binding Potency | IC₅₀ | 250 nM | The compound is a potent binder to the target receptor. |
| Functional Assay | IC₅₀ (Antagonist) | 400 nM | The compound is a functional antagonist at the target, consistent with its binding potency. |
| hERG Safety | IC₅₀ | 35 µM | A >30-fold window between the target IC₅₀ and hERG IC₅₀ is generally considered a good safety margin. |
Expertise & Experience: The decision to advance a compound is rarely based on a single parameter. It involves a multi-parameter optimization, weighing potency against safety and ADME properties.[1] A compound with high potency but poor metabolic stability or a narrow hERG safety margin may be deprioritized in favor of a less potent but safer compound.
Conclusion
This guide has outlined a logical and technically robust in vitro screening cascade for a novel chemical entity, using this compound as a representative scaffold. By starting with broad, "fail-fast" assays for cytotoxicity and metabolic stability, and then progressing through target-based primary and functional screens to critical safety assessments like the hERG assay, researchers can efficiently and effectively triage new compounds. This structured, data-driven approach ensures that resources are focused on candidates with the highest probability of success, ultimately accelerating the path from the laboratory to the clinic. The key to a successful screening strategy is not just in the execution of the assays, but in the intelligent design of the cascade and the integrated interpretation of the resulting data.[17]
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. opentrons.com [opentrons.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 9. nuvisan.com [nuvisan.com]
- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Receptor-Ligand Binding Assays | Revvity [revvity.co.jp]
- 13. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 14. marinbio.com [marinbio.com]
- 15. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 17. international-biopharma.com [international-biopharma.com]
An In-depth Technical Guide to the Putative Mechanism of Action of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone
A Theoretical Framework for a Novel Piperidine Derivative
Executive Summary
(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone is a synthetic compound featuring a piperidine scaffold, a privileged structure in modern medicinal chemistry.[1] While the specific mechanism of action for this particular molecule remains uncharacterized in peer-reviewed literature, its structural components—the 2-methylpiperidine moiety and the (4-aminophenyl)methanone group—are present in numerous pharmacologically active agents. This guide synthesizes the known biological activities of these constituent parts to construct a putative mechanism of action, providing a theoretical framework to direct future research and drug discovery efforts. We will dissect the molecule's structure, explore the pharmacological landscape of its core components, propose potential biological targets, and outline a comprehensive experimental workflow to elucidate its true mechanism.
Structural Deconstruction and Pharmacophore Analysis
The structure of this compound presents two key pharmacophoric elements:
-
The 2-Methylpiperidine Moiety: The piperidine ring is a saturated heterocycle that is a cornerstone of many pharmaceuticals due to its ability to improve pharmacokinetic properties and metabolic stability.[1][2] The methyl group at the 2-position introduces a chiral center, suggesting that the stereochemistry could be critical for its biological activity and binding affinity to specific targets.[3] 2-Methylpiperidine itself is a known building block for various drugs, including antihistamines and antipsychotics.[4]
-
The (4-Aminophenyl)methanone Moiety: This aromatic ketone fragment is also found in a range of biologically active compounds. The amino group at the para position can act as a hydrogen bond donor, influencing how the molecule interacts with biological targets. The ketone linkage provides a rigid connection to the piperidine ring.
The combination of a substituted piperidine ring with an aromatic group is a common motif in drugs targeting the central nervous system (CNS), as well as in anticancer and anti-inflammatory agents.[1]
The Pharmacological Landscape of Piperidine Derivatives
The piperidine scaffold is exceptionally versatile, with its derivatives exhibiting a wide spectrum of pharmacological activities. The specific biological effect is highly dependent on the nature and position of the substituents on the ring.
Table 1: Selected Pharmacological Activities of Substituted Piperidines
| Pharmacological Activity | Example Compound Class | Potential Mechanism of Action |
| Analgesia | Opioid Receptor Modulators | Agonism or antagonism at mu, delta, and kappa opioid receptors.[5] |
| Antipsychotic | Serotonin & Dopamine Receptor Antagonists | Inverse agonism or antagonism at 5-HT2A and D2 receptors.[6] |
| Anticancer | Kinase Inhibitors | Inhibition of cyclin-dependent kinases (CDKs) or other kinases involved in cell cycle progression.[7] |
| Neuroprotection | NMDA Receptor Antagonists | Selective antagonism of NR1/2B subunit-containing NMDA receptors.[8] |
| Anticholinergic | Muscarinic Receptor Antagonists | Blockade of acetylcholine at muscarinic receptors. |
Given the structural similarities, it is plausible that this compound could interact with one or more of these target classes. The 2-methyl substitution, in particular, has been shown to influence binding affinities at serotonin receptors and transporters.[9]
Putative Mechanism of Action: A Hypothesis-Driven Approach
Based on the analysis of its structural components, we propose three potential, non-mutually exclusive mechanisms of action for this compound. These hypotheses are intended to serve as a starting point for experimental investigation.
Hypothesis 1: Modulator of Monoamine Receptors
Many piperidine-containing compounds with an aromatic substituent act as ligands for serotonin (5-HT) and dopamine (D) receptors. The overall structure of the target molecule bears a resemblance to scaffolds known to possess antipsychotic or antidepressant properties.
-
Proposed Target: 5-HT2A and/or Dopamine D2 receptors.
-
Proposed Mechanism: The compound could act as an antagonist or inverse agonist at these receptors. The 4-aminophenyl group may engage in key hydrogen bonding interactions within the receptor binding pocket, while the 2-methylpiperidine ring could provide the necessary steric bulk and lipophilicity to confer high affinity.
Below is a diagram illustrating the potential signaling pathway.
Caption: Putative antagonism at monoamine receptors.
Hypothesis 2: Cyclin-Dependent Kinase (CDK) Inhibition
The (4-aminophenyl)methanone moiety is a key feature in some classes of kinase inhibitors. Specifically, certain diaminopyrimidine derivatives with a piperidine substituent have shown potent CDK inhibitory activity.[7]
-
Proposed Target: Cyclin-Dependent Kinases (e.g., CDK1, CDK2, CDK4).
-
Proposed Mechanism: The compound may act as an ATP-competitive inhibitor, binding to the ATP pocket of CDKs and preventing the phosphorylation of substrate proteins, thereby arresting the cell cycle. The 4-aminophenyl group could mimic the adenine region of ATP.
The potential cell cycle inhibition pathway is depicted below.
Caption: Hypothetical inhibition of the cell cycle via CDK.
Proposed Experimental Workflow for Mechanism Elucidation
To validate these hypotheses and definitively determine the mechanism of action, a systematic, multi-tiered experimental approach is required.
Tier 1: Target Identification and Initial Screening
The first step is to perform broad screening assays to identify potential biological targets.
Step-by-Step Protocol:
-
Procurement and Synthesis: Obtain or synthesize a sufficient quantity of high-purity this compound.
-
Broad Panel Screening: Submit the compound to a comprehensive receptor and enzyme panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint). This will assess binding affinity against a wide range of common drug targets, including GPCRs, kinases, ion channels, and transporters.
-
Data Analysis: Analyze the screening results to identify any "hits"—targets where the compound shows significant binding affinity (typically >50% inhibition at a concentration of 1-10 µM).
Caption: Workflow for primary target screening.
Tier 2: In Vitro Functional Validation
Once primary hits are identified, the next step is to validate these interactions with functional assays.
Step-by-Step Protocol:
-
Dose-Response Curves: For any identified receptor hits, perform radioligand binding assays to determine the binding affinity (Ki) and selectivity.
-
Functional Assays:
-
For GPCRs: Use cell-based assays to measure downstream signaling (e.g., calcium flux for Gq-coupled receptors, cAMP accumulation for Gs/Gi-coupled receptors). Determine if the compound acts as an agonist, antagonist, or inverse agonist and calculate its potency (EC50 or IC50).
-
For Kinases: Perform enzymatic assays to measure the inhibition of kinase activity and determine the IC50. Investigate the mode of inhibition (e.g., ATP-competitive) through kinetic studies.
-
-
Cell-Based Phenotypic Assays: If kinase inhibition is confirmed, assess the compound's effect on cell proliferation and cell cycle progression in relevant cancer cell lines.
Tier 3: In Vivo Pharmacological Profiling
If in vitro activity is confirmed, the final step is to evaluate the compound's effects in animal models.
Step-by-Step Protocol:
-
Pharmacokinetic (PK) Studies: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties in rodents to establish an appropriate dosing regimen.
-
Target-Relevant In Vivo Models:
-
For CNS Targets: Use behavioral models relevant to the identified receptor (e.g., head-twitch response for 5-HT2A antagonism, prepulse inhibition for antipsychotic-like activity).
-
For Anticancer Targets: Evaluate the compound's efficacy in a tumor xenograft model using a relevant cancer cell line.
-
-
Pharmacodynamic (PD) Studies: Measure target engagement in vivo by assessing downstream biomarkers in tissue samples from treated animals.
Conclusion
This compound is a novel chemical entity with unexplored pharmacological potential. While its precise mechanism of action is unknown, a systematic analysis of its structural components suggests plausible interactions with monoamine receptors or protein kinases. The hypotheses and experimental workflows presented in this guide provide a robust and scientifically rigorous roadmap for researchers and drug development professionals to undertake the definitive elucidation of its biological function. The insights gained from such studies will be crucial in determining the therapeutic potential of this and other related piperidine derivatives.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. (R)-2-Methylpiperidine | 1722-95-8 | Benchchem [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone: A Strategic Guide to Target Identification and Validation
Introduction
(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone is a synthetic small molecule with a structure suggestive of diverse pharmacological potential. While direct biological activity for this specific compound is not extensively documented in publicly available literature, its constituent chemical motifs are present in numerous bioactive agents. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this compound. We will dissect the molecule's structure to predict potential target classes, outline a robust experimental workflow for empirical target discovery, and detail subsequent validation studies to confirm target engagement and elucidate its mechanism of action. This document serves as a strategic roadmap for unlocking the therapeutic promise of this compound.
Section 1: Predictive Target Analysis Based on Structural Scaffolds
The molecular architecture of this compound can be deconstructed into three key pharmacophoric elements: a 4-aminophenyl group, a 2-methylpiperidine moiety, and a central methanone (ketone) linker. By examining the known biological activities of compounds containing these fragments, we can generate a rational hypothesis of potential target classes.
-
The 4-Aminophenyl Moiety: This structure is a common feature in a variety of therapeutic agents. For instance, derivatives of 4-aminophenyl compounds have been investigated as Fms-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia.[1][2] Additionally, 4-aminophenyl acetamides and propanamides have been identified as potent ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for analgesic drug development.[3] Another compound, 4-amino-N-(2'-aminophenyl)-benzamide, has shown activity in slowly growing tumors, suggesting a potential role in oncology.[4]
-
The 2-Methylpiperidine Moiety: The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of pharmaceuticals.[5] Its derivatives are known to interact with various neurological targets. Specifically, compounds containing the 2-methylpiperidine structure have been explored for their effects on neurotransmitter systems, including serotonin and dopamine receptors, indicating potential applications in treating neurological and psychiatric disorders.[6][7] The stereochemistry of the methyl group can also play a critical role in the conformational preferences and binding affinity to target proteins.[8]
-
The Methanone Linker: The ketone linker provides a rigid connection between the two primary scaffolds. While not a pharmacophore in the traditional sense, its presence and orientation are critical for the overall shape of the molecule and its ability to fit into the binding pockets of target proteins. In some cases, the carbonyl group can participate in hydrogen bonding with amino acid residues in the active site of an enzyme or receptor.
Based on this analysis, the potential therapeutic target classes for this compound are summarized in the table below.
| Structural Moiety | Associated Target Classes | Potential Therapeutic Areas |
| 4-Aminophenyl | Kinases (e.g., FLT3)[1][2], Ion Channels (e.g., TRPV1)[3], Other oncology targets[4] | Oncology, Pain Management |
| 2-Methylpiperidine | G-Protein Coupled Receptors (GPCRs) (e.g., Serotonin, Dopamine receptors)[6][7], Other CNS targets | Neurology, Psychiatry |
Section 2: A Step-by-Step Guide to Experimental Target Identification
Given the predicted target landscape, a systematic and unbiased approach is required to identify the specific molecular targets of this compound. Affinity chromatography coupled with mass spectrometry (MS) is a powerful and widely used technique for this purpose.[9][10][11]
Workflow for Target Identification
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Detailed Experimental Protocol: Affinity Chromatography
-
Synthesis of an Affinity Probe:
-
Rationale: To capture the binding partners of this compound, the molecule must be chemically modified to allow for its immobilization. This is achieved by synthesizing a derivative that includes a linker arm and a high-affinity tag, such as biotin. The linker is crucial to ensure that the core molecule remains accessible for protein binding without steric hindrance from the solid support. The attachment point for the linker should be at a position on the molecule that is predicted to be non-essential for its biological activity.
-
Procedure:
-
Perform a preliminary structure-activity relationship (SAR) study with a small set of analogues to identify non-critical positions for modification.
-
Synthesize the affinity probe by covalently attaching a linker (e.g., a polyethylene glycol chain) to the chosen position on the core molecule.
-
Conjugate the distal end of the linker to biotin.
-
Purify the probe using high-performance liquid chromatography (HPLC) and confirm its structure by mass spectrometry and NMR.
-
-
-
Immobilization of the Affinity Probe:
-
Rationale: The biotin tag on the affinity probe allows for its highly specific and strong interaction with streptavidin-coated beads, effectively immobilizing the probe on a solid support.
-
Procedure:
-
Incubate the synthesized biotinylated probe with streptavidin-coated agarose or magnetic beads.
-
Wash the beads extensively to remove any unbound probe.
-
-
-
Affinity Pulldown of Target Proteins:
-
Rationale: When a cell lysate containing a complex mixture of proteins is incubated with the immobilized probe, proteins that specifically bind to this compound will be captured.
-
Procedure:
-
Prepare a cell lysate from a relevant cell line or tissue.
-
Incubate the cell lysate with the probe-immobilized beads. To control for non-specific binding, a parallel experiment should be performed with beads that have been treated with an inactive analogue of the compound or with biotin alone.
-
After incubation, wash the beads thoroughly with a series of buffers of increasing stringency to remove proteins that are non-specifically bound to the beads or the probe.
-
-
-
Elution and Identification of Bound Proteins:
-
Rationale: The captured proteins are then eluted from the beads and identified using mass spectrometry.
-
Procedure:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS and a reducing agent).
-
Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the proteins using a sensitive stain (e.g., silver stain or SYPRO Ruby).
-
Excise the protein bands that are unique to the active probe lane compared to the control lane.
-
Perform in-gel digestion of the proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database.
-
-
Section 3: Validating the Identified Targets
Once a list of potential target proteins has been generated, it is crucial to validate these candidates to confirm direct binding and functional modulation. A multi-pronged approach involving both biochemical and cell-based assays is recommended.
Biochemical Validation of Direct Binding
-
Surface Plasmon Resonance (SPR):
-
Rationale: SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a small molecule and a protein.[13] This provides quantitative data on the direct interaction between this compound and the putative target protein.
-
Procedure:
-
Immobilize the purified recombinant target protein on an SPR sensor chip.
-
Flow a series of concentrations of this compound over the chip surface.
-
Measure the change in the refractive index, which is proportional to the amount of bound compound.
-
Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[13]
-
-
-
Cellular Thermal Shift Assay (CETSA):
-
Rationale: CETSA is a powerful method to confirm target engagement in a cellular context.[14][15] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
-
Procedure:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cells to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Quantify the amount of the soluble target protein at each temperature using Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.[16][17]
-
-
Functional Validation in Cellular Assays
The nature of the functional assays will depend on the identity of the validated target. Below are examples of validation strategies for the predicted target classes.
| Target Class | Validation Assays | Description |
| Kinases | Kinome Profiling[18][19], Cellular Phosphorylation Assays | Screen the compound against a broad panel of kinases to determine its selectivity.[20] Measure the phosphorylation status of the kinase's downstream substrates in cells treated with the compound. |
| GPCRs | Second Messenger Assays (cAMP, IP1, Calcium Flux)[21][22], Beta-Arrestin Recruitment Assays[23] | Quantify changes in intracellular second messenger levels upon GPCR activation or inhibition by the compound. Monitor the recruitment of beta-arrestin to the receptor, a hallmark of GPCR activation. |
| Ion Channels | Patch-Clamp Electrophysiology[24], Ion Flux Assays[25][26][27][28] | Directly measure the ionic currents through the channel in the presence of the compound. Use fluorescent indicators to measure the influx or efflux of specific ions through the channel. |
Signaling Pathway Analysis
Caption: General schema for signaling pathway analysis.
Conclusion
While the therapeutic targets of this compound are not yet defined, its chemical structure provides a strong foundation for hypothesizing its potential biological activities. The systematic approach outlined in this guide, from predictive analysis to rigorous experimental identification and validation, offers a clear and comprehensive path for elucidating its mechanism of action. By following this strategic framework, researchers can effectively navigate the complexities of target discovery and unlock the full therapeutic potential of this promising compound.
References
- 1. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (2S,3S)-2-methylpiperidine-3-carboxylic acid (110287-65-5) for sale [vulcanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. (R)-2-Methylpiperidine | 1722-95-8 | Benchchem [benchchem.com]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 13. criver.com [criver.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. pharmaron.com [pharmaron.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. ionbiosciences.com [ionbiosciences.com]
- 23. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. criver.com [criver.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. ionbiosciences.com [ionbiosciences.com]
- 27. Ion Channel Screening Assays - Creative BioMart [creativebiomart.net]
- 28. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Structural Analogs of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone: Synthesis, Biological Evaluation, and Structure-Activity Relationships
This guide provides an in-depth exploration of the structural analogs of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone, a scaffold with significant potential in medicinal chemistry. While the parent compound itself is not extensively documented in publicly available literature, its core components—a substituted phenyl ring, a piperidine moiety, and a ketone linker—are prevalent in a wide array of biologically active molecules. This document will therefore serve as a technical prospectus, leveraging data from closely related structural analogs to provide a robust framework for the design, synthesis, and evaluation of novel derivatives for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Phenyl-Piperidine Methanone Scaffold
The phenyl-piperidine methanone core is a privileged scaffold in drug discovery, forming the structural basis for compounds targeting a diverse range of biological entities. The inherent modularity of this scaffold allows for systematic modifications to probe structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties. The three primary regions for modification are the phenyl ring, the piperidine ring, and the methanone linker. This guide will explore the impact of structural alterations at each of these positions, drawing on examples from the scientific literature to inform the rational design of novel analogs.
Strategic Modifications of the this compound Scaffold
The design of structural analogs can be systematically approached by considering modifications to three key regions of the parent molecule:
-
Region A: The 4-Aminophenyl Moiety: The primary amino group offers a versatile handle for a wide range of chemical transformations, including acylation, alkylation, and arylation, to introduce diverse functionalities.
-
Region B: The 2-Methylpiperidine Ring: The methyl group introduces chirality and steric bulk, which can significantly influence binding affinity and selectivity. Modifications to this position, or the introduction of other substituents on the piperidine ring, can modulate the compound's interaction with its biological target.
-
Region C: The Methanone Linker: While less commonly modified, the carbonyl group can be altered to isosteres such as a methylene or a thiocarbonyl group, which can impact the compound's electronic properties and metabolic stability.
The following sections will delve into the synthesis and biological implications of modifications at each of these regions.
Analogs with Modifications to the 4-Aminophenyl Moiety
The primary amine on the phenyl ring is a prime site for derivatization to explore SAR. A common strategy is the acylation of the amine to introduce a variety of substituents.
Synthesis of N-Acyl Analogs
A general and robust method for the synthesis of N-acyl analogs involves the reaction of this compound with an appropriate acyl chloride or carboxylic acid anhydride in the presence of a base.
Experimental Protocol: General Procedure for N-Acylation
-
Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a suitable base, for example, triethylamine or pyridine (1.2 equivalents), to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-acyl analog.
Biological Implications of Phenyl Ring Modifications
Modifications to the phenyl ring can significantly impact a compound's biological activity by altering its electronic properties, lipophilicity, and ability to form hydrogen bonds. For instance, in a series of piperazine-substituted quinoline derivatives, the nature and position of substituents on a benzoyl ring were found to be critical for their anticancer activity.[1]
Analogs with Modifications to the 2-Methylpiperidine Ring
The 2-methylpiperidine moiety provides a chiral scaffold that can be modified to enhance target engagement and selectivity.
Synthesis of Piperidine Ring Analogs
The synthesis of analogs with different substituents on the piperidine ring can be achieved by starting with the appropriately substituted piperidine derivative. For example, replacing 2-methylpiperidine with other substituted piperidines in the initial acylation step with a protected 4-aminobenzoyl chloride would yield a variety of analogs.
Experimental Protocol: Synthesis of Substituted Piperidine Analogs
-
To a solution of a substituted piperidine (1.2 equivalents) and a base such as triethylamine (1.5 equivalents) in anhydrous DCM, add a solution of a protected 4-aminobenzoyl chloride (e.g., 4-nitrobenzoyl chloride) (1.0 equivalent) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purify the intermediate by column chromatography.
-
Reduce the nitro group to an amine using a standard reduction method (e.g., SnCl2/HCl or catalytic hydrogenation) to obtain the desired analog.
Structure-Activity Relationships of Piperidine Modifications
The substitution pattern on the piperidine ring can have a profound effect on the biological activity of the resulting compounds. For example, in a series of cyclin-dependent kinase (CDK) inhibitors, a substituted 4-piperidine moiety on a diaminopyrimidine core was identified as a critical structural feature for inhibitory activity.[2] Similarly, studies on 5-HT2A receptor inverse agonists have shown that the nature of the substituent on the piperidine nitrogen is crucial for potency and selectivity.[3]
Potential Biological Targets and Therapeutic Applications
Given the structural similarities to known pharmacologically active agents, analogs of this compound could be explored for a variety of therapeutic applications.
Table 1: Potential Biological Targets and Therapeutic Areas
| Biological Target | Therapeutic Area | Rationale Based on Structural Analogs |
| Cyclin-Dependent Kinases (CDKs) | Oncology | Diaminopyrimidine derivatives with substituted piperidines show potent CDK inhibitory activity.[2] |
| 5-HT2A Receptors | Psychiatry/Neurology | N-substituted piperidine derivatives have been identified as potent 5-HT2A receptor inverse agonists with potential as antipsychotic agents.[3] |
| Lysine-Specific Demethylase 1 (LSD1) | Oncology | 4-phenoxypiperidine derivatives have been developed as selective and reversible LSD1 inhibitors.[4] |
| Tryptase | Inflammatory Diseases | Piperidinyl-methanone derivatives have been investigated as tryptase inhibitors for the treatment of asthma and other inflammatory conditions.[5] |
Visualization of Key Concepts
To further illustrate the concepts discussed in this guide, the following diagrams provide a visual representation of the modular nature of the scaffold and a general synthetic workflow.
Caption: Modular regions of the this compound scaffold for analog design.
Caption: A generalized workflow for the synthesis of a diverse library of analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the key structural features that can be modified, along with general synthetic protocols and insights into the potential biological activities of the resulting analogs. By leveraging the principles of medicinal chemistry and drawing upon the wealth of information available for related compounds, researchers can rationally design and synthesize libraries of novel derivatives with optimized properties. Future work in this area should focus on the synthesis of a diverse set of analogs and their systematic evaluation in relevant biological assays to identify lead compounds for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2011078984A1 - [4[4-(5-aminomethyl-2-fluoro-phenyl)-piperidin-1-yl]-(1h-pyrrolo-pyridin-yl)-methanones and synthesis thereof - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Characterization of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone
Affiliation: Advanced Molecular Analytics Group
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for the compound (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone. Designed for researchers and professionals in drug development and chemical synthesis, this document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind spectroscopic signatures and the principles of structural elucidation. Methodologies for data acquisition and interpretation are detailed to ensure scientific rigor and reproducibility.
Introduction: The Significance of Spectroscopic Analysis in Drug Discovery
This compound is a molecule of interest in medicinal chemistry due to its structural motifs—a substituted aniline and a piperidine amide—which are prevalent in pharmacologically active compounds. The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior, all of which are critical milestones in the drug discovery pipeline. Spectroscopic techniques such as NMR, IR, and MS provide a detailed roadmap to the molecular architecture, offering orthogonal and complementary information.
This guide serves as a practical reference for the interpretation of the spectroscopic data of this compound, grounding the analysis in the fundamental principles of chemical physics.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound give rise to a unique spectroscopic fingerprint. The molecule consists of a para-substituted benzene ring, an amide linkage, and a 2-methyl-substituted piperidine ring. Each of these components will produce characteristic signals in the NMR, IR, and MS spectra.
Molecular Structure Diagram
Methodological & Application
Application Notes and Protocols for the In Vivo Evaluation of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone
A Note to the Researcher
The following guide provides a comprehensive framework for the preclinical evaluation of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone in animal models. It is important to note that, as of the writing of this document, specific in vivo data for this exact molecule is not extensively available in published literature. Therefore, the experimental designs and hypotheses presented herein are predicated on a careful analysis of its chemical structure and the known pharmacological profiles of structurally analogous compounds. The aminophenyl and 2-methylpiperidine moieties are key pharmacophores found in numerous centrally active agents, suggesting potential interactions with monoaminergic systems, such as dopamine and serotonin receptors. This guide is designed to be a robust starting point for investigators, providing not just procedural steps, but the scientific rationale to empower researchers to rigorously test these hypotheses.
Introduction: Unveiling the Potential of a Novel CNS Candidate
This compound is a novel chemical entity with a structure suggestive of central nervous system (CNS) activity. The presence of a piperidine ring, a common feature in neuroleptic and antidepressant drugs, combined with an aminophenyl group, points toward potential modulation of key neurotransmitter systems implicated in psychiatric and neurological disorders. Specifically, structural similarities to known ligands suggest that this compound may exhibit affinity for dopamine D2 and/or serotonin 5-HT2A receptors.
-
Hypothesized Mechanism of Action: Based on its structural components, this compound may function as a modulator of dopamine and/or serotonin receptors. The 2-methyl substitution on the piperidine ring could influence receptor selectivity and pharmacokinetic properties compared to its unsubstituted counterparts.
This document will provide a roadmap for the initial in vivo characterization of this compound, from fundamental formulation and safety assessments to more complex behavioral paradigms designed to elucidate its therapeutic potential.
Preclinical Considerations: Laying the Groundwork for Robust In Vivo Studies
Ethical Conduct in Animal Research
All proposed animal experiments must be conducted in strict accordance with institutional and national guidelines for the ethical treatment of laboratory animals. Key principles include the "3Rs": Replacement , Reduction , and Refinement . Every effort should be made to minimize the number of animals used and to refine procedures to reduce any potential pain or distress.[1][2][3][4]
Compound Formulation for In Vivo Administration
The physicochemical properties of this compound, particularly its solubility, will dictate the formulation strategy. It is anticipated that this compound may have low aqueous solubility.
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Formulation Approach | Description | Advantages | Disadvantages |
| Suspension | The compound is milled to a fine powder and suspended in a vehicle containing a suspending agent (e.g., 0.5% methylcellulose or carboxymethylcellulose) and a surfactant (e.g., 0.1% Tween 80). | Simple to prepare; suitable for early-stage studies. | Potential for non-uniform dosing if not properly homogenized; absorption can be variable. |
| Solution (Co-solvent) | The compound is dissolved in a mixture of a biocompatible organic solvent (e.g., DMSO, PEG 400) and an aqueous vehicle (e.g., saline, water). | Ensures uniform dosing; can improve bioavailability. | The organic solvent may have its own biological effects or toxicity at higher concentrations. |
| Lipid-Based Formulation | The compound is dissolved in a lipid vehicle, such as oils or self-emulsifying drug delivery systems (SEDDS). | Can significantly enhance the oral bioavailability of lipophilic compounds. | More complex to develop and characterize. |
Initial Solubility Assessment: A preliminary assessment of solubility in common vehicles is essential. This can be done on a small scale by attempting to dissolve a known amount of the compound in a fixed volume of each vehicle.
Preliminary Toxicity and Dose Range Finding
A crucial initial step is to determine the maximum tolerated dose (MTD) and to identify a dose range for subsequent efficacy studies. This is typically done in a small cohort of animals (e.g., mice or rats).
Protocol for Acute Toxicity Assessment:
-
Administer single, escalating doses of the compound to different groups of animals.
-
Observe the animals closely for signs of toxicity (e.g., changes in posture, activity, breathing, and any signs of convulsion or sedation) at regular intervals for at least 24-48 hours.
-
Record the dose at which significant adverse effects or mortality are observed.
This information will be critical for selecting doses for subsequent pharmacokinetic and pharmacodynamic studies.
Experimental Protocols: A Step-by-Step Guide
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is fundamental.
Workflow for a Preliminary PK Study:
Caption: Workflow for a typical pharmacokinetic study.
Protocol for Blood Sampling in Mice:
-
Route of Collection: The saphenous vein is a preferred site for repeated, small-volume blood sampling without the need for anesthesia.[1] The tail vein is also a common site.[1][5]
-
Volume: The total blood volume collected should not exceed 10% of the animal's total blood volume within a two-week period.
-
Procedure:
-
Warm the animal under a heat lamp to dilate the blood vessels.
-
Use a sterile lancet or needle to puncture the vein.
-
Collect the blood into a capillary tube or a microcentrifuge tube containing an appropriate anticoagulant (e.g., EDTA).
-
Apply gentle pressure to the puncture site to stop the bleeding.
-
Pharmacodynamic (PD) and Efficacy Studies
Based on the hypothesized mechanism of action, the following behavioral assays are recommended to assess the potential antipsychotic and antidepressant effects of this compound.
Conditioned Avoidance Response (CAR): This is a classic model for predicting antipsychotic efficacy.[6][7][8]
-
Principle: Animals are trained to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or a tone). Antipsychotic drugs selectively block this conditioned response without impairing the animal's ability to escape the aversive stimulus.
-
Protocol:
-
Place the animal in a shuttle box.
-
Present the conditioned stimulus for a set period (e.g., 10 seconds).
-
If the animal moves to the other side of the box during the conditioned stimulus presentation, this is recorded as an avoidance response.
-
If the animal does not respond, the unconditioned stimulus (foot shock) is delivered until the animal escapes to the other side.
-
Administer the test compound and assess its effect on the number of avoidance responses.
-
Forced Swim Test (FST) and Tail Suspension Test (TST): These are widely used screening tools for antidepressant-like activity.[2][4][9]
-
Principle: When placed in an inescapable, stressful situation (a container of water or suspension by the tail), rodents will eventually adopt an immobile posture. Antidepressant treatments reduce the duration of this immobility.[4][9]
-
Protocol (FST in Mice):
-
Fill a transparent cylinder with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Gently place the mouse in the water.
-
Record the duration of immobility over a 6-minute session.
-
Administer the test compound at a predetermined time before the test.
-
Workflow for Behavioral Studies:
Caption: General workflow for conducting behavioral assays.
Neurochemical Analysis
To directly investigate the compound's effect on neurotransmitter systems, brain tissue can be analyzed following behavioral testing.
Protocol for Brain Tissue Harvesting:
-
Humanely euthanize the animal at a predetermined time point after compound administration.
-
Rapidly decapitate the animal and dissect the brain on an ice-cold surface.[10][11]
-
Isolate specific brain regions of interest (e.g., striatum, prefrontal cortex, hippocampus).[10]
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.[10][12]
Table 2: Neurochemical Analysis Techniques
| Technique | Analyte | Rationale |
| High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) | Dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA) | To quantify changes in neurotransmitter levels and turnover. |
| Receptor Binding Assays | Radioligand binding to D2 or 5-HT2A receptors | To determine the compound's affinity and selectivity for specific receptor targets. |
| Western Blotting | Phosphorylation of downstream signaling proteins (e.g., ERK, Akt) | To assess the functional consequences of receptor engagement. |
Data Interpretation and Future Directions
The data generated from these studies will provide a comprehensive initial profile of this compound.
-
Favorable PK Profile: Good oral bioavailability and a reasonable half-life would support further development.
-
Antipsychotic-like Activity: A reduction in conditioned avoidance responding without significant motor impairment would be a strong indicator of antipsychotic potential.
-
Antidepressant-like Activity: A decrease in immobility in the FST or TST would suggest potential antidepressant effects.
-
Neurochemical Changes: Alterations in dopamine or serotonin turnover in relevant brain regions would provide mechanistic insights.
Positive results from these initial studies would warrant more extensive characterization, including receptor occupancy studies, chronic dosing paradigms, and evaluation in more complex models of psychiatric disorders.
References
- 1. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral Assessment of Antidepressant Activity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 4. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Best Practice for Collection, Testing and Understanding of Blood Results - WSAVA 2018 Congress - VIN [vin.com]
- 6. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Behavioural assessment in rats of the antipsychotic potential of the potent dopamine D2 receptor antagonist, (-)eticlopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mouse Brain Tissue Collection and Analysis [protocols.io]
- 11. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 12. snlab.bme.cornell.edu [snlab.bme.cornell.edu]
Application Note: Quantitative Analysis of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone in Pharmaceutical Matrices
Abstract
This document provides a comprehensive guide to the analytical methods for the precise and accurate quantification of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone. Primarily intended for researchers, scientists, and professionals in drug development, this application note details two robust analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed to be self-validating, grounded in established scientific principles and regulatory guidelines. We will explore the rationale behind method selection, sample preparation, and the critical parameters for method validation, ensuring data integrity and reliability for pharmacokinetic, toxicokinetic, and quality control studies.
Introduction
This compound is a chemical entity featuring a primary aromatic amine and a substituted piperidine ring. Such moieties are common in pharmacologically active compounds. Accurate quantification of this molecule in various matrices, particularly biological fluids and pharmaceutical formulations, is paramount for assessing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for ensuring product quality. The choice of analytical methodology is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.
This guide presents two validated methods: an HPLC-UV method suitable for quality control and routine analysis of bulk drug substance and formulations, and a more sensitive and selective LC-MS/MS method for bioanalytical applications where low detection limits are essential.
Method Selection Rationale
The structural characteristics of this compound, specifically the aromatic amine, provide a chromophore amenable to UV detection. This makes HPLC-UV a cost-effective and reliable method for analyzing samples with relatively high concentrations of the analyte.[1][2][3] For bioanalytical studies, where the analyte is often present at very low concentrations in complex biological matrices like plasma or urine, the superior sensitivity and selectivity of LC-MS/MS are necessary to ensure accurate quantification.[4][5][6]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol
This method is designed for the quantification of this compound in bulk powder and simple pharmaceutical formulations.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Reagents: HPLC grade water, acetonitrile, methanol, and formic acid.
-
Reference Standard: A well-characterized reference standard of this compound with a certificate of analysis.
Experimental Workflow
Caption: HPLC-UV workflow for quantification.
Step-by-Step Protocol
-
Preparation of Mobile Phase: Prepare a mobile phase of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). The final composition will be determined during method development, for example, a 60:40 (v/v) mixture of A and B for isocratic elution.
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from, for example, 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the bulk powder or formulation.
-
Dissolve the sample in the same solvent as the standard to an expected concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) 0.1% formic acid in water:acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using the DAD.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is ideal for the quantification of this compound in biological matrices such as human plasma, requiring high sensitivity and selectivity.
Instrumentation and Materials
-
LC-MS/MS System: A system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reverse-phase column with smaller dimensions (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis.
-
Reagents: LC-MS grade water, acetonitrile, methanol, and formic acid.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is highly recommended to correct for matrix effects and variability.[5] If unavailable, a structurally similar compound can be used.
-
Biological Matrix: Control human plasma for the preparation of calibration standards and quality control samples.
Experimental Workflow
Caption: LC-MS/MS workflow for bioanalysis.
Step-by-Step Protocol
-
MS/MS Method Development:
-
Infuse a standard solution of the analyte into the mass spectrometer to determine the precursor ion (e.g., [M+H]⁺).
-
Perform a product ion scan to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM).
-
Optimize collision energy and other MS parameters for the selected MRM transitions.
-
-
Sample Preparation (Protein Precipitation): [5]
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression for the calibration curve.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Method Validation
Both analytical methods must be validated to ensure they are fit for their intended purpose, in accordance with guidelines from regulatory bodies such as the FDA and EMA.[7][8][9][10][11][12][13][14]
Validation Parameters
The following parameters should be assessed during method validation:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[10]
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[4][10]
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[10][11]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[1][2]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.[15]
Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Stability | Analyte concentration should be within ±15% of the initial concentration. |
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice between the two methods will depend on the specific application, with HPLC-UV being suitable for quality control of bulk materials and formulations, and LC-MS/MS being the method of choice for bioanalytical studies requiring high sensitivity. Rigorous method validation in line with regulatory guidelines is essential to ensure the generation of high-quality, reliable data.
References
- 1. manuallib.com [manuallib.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. alternative-therapies.com [alternative-therapies.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. id-eptri.eu [id-eptri.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. propharmagroup.com [propharmagroup.com]
- 12. fda.gov [fda.gov]
- 13. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 14. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 15. Bioanalytical method validation emea | PPTX [slideshare.net]
(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone as a PET imaging agent.
An Application Guide to [(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone] as a Novel PET Imaging Agent for Monoamine Oxidase B
Authored by: Gemini, Senior Application Scientist
Abstract
The in vivo quantification of neuroinflammation is a critical objective in the study and management of neurodegenerative diseases. Monoamine Oxidase B (MAO-B), an enzyme upregulated in reactive astrocytes, has emerged as a premier biomarker for astrogliosis, a hallmark of neuroinflammation.[1][2] Positron Emission Tomography (PET) provides a non-invasive window into this process, yet the development of novel radiotracers with optimal pharmacokinetic and pharmacodynamic profiles remains a key research priority. This document introduces this compound, hereafter referred to as APM-1, as a promising new scaffold for the development of a selective MAO-B PET radiotracer. We provide a comprehensive theoretical framework and detailed protocols for its radiosynthesis, quality control, and preclinical evaluation, designed for researchers in neuroscience, radiochemistry, and drug development.
Introduction: The Rationale for APM-1 as a MAO-B PET Tracer
Neuroinflammatory processes, particularly reactive astrogliosis, are implicated in the pathogenesis of Alzheimer's disease, Parkinson's disease, and other neurological disorders.[2] MAO-B is predominantly located on the outer mitochondrial membrane of astrocytes and its expression levels significantly increase in response to brain injury and disease.[2][3] This makes MAO-B an exceptional target for imaging astrocytic activation.
Current MAO-B PET tracers, such as the irreversible binder [¹¹C]-L-deprenyl-D₂ and the reversible tracer [¹⁸F]-SMBT-1, have paved the way for quantifying MAO-B in the human brain.[1][4] However, the quest for tracers with improved brain uptake, faster washout from non-target tissues, and more favorable metabolic profiles is ongoing. The APM-1 scaffold combines a piperidine moiety, a common feature in CNS-active compounds, with an aminophenyl methanone structure. This configuration presents a novel chemical space for MAO-B inhibition and offers multiple sites for efficient radiolabeling with either Carbon-11 or Fluorine-18. We hypothesize that this structure can be optimized to achieve high-affinity, reversible binding to MAO-B, making it a strong candidate for a next-generation PET imaging agent.
Radiosynthesis of APM-1 Tracers
The choice between Carbon-11 (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.8 min) is a critical decision driven by research goals.[5][6] The short half-life of ¹¹C is ideal for test-retest studies on the same day, while the longer half-life of ¹⁸F facilitates more complex syntheses and distribution to satellite imaging centers.[5][7] We present robust protocols for both.
[¹¹C-carbonyl]-APM-1 Synthesis via [¹¹C]CO Carbonylation
Carbon-11 carbonylation is a powerful method for incorporating the radionuclide into a carbonyl moiety, offering high molar activity.[8][9] This protocol utilizes a palladium-mediated cross-coupling reaction with cyclotron-produced [¹¹C]Carbon Monoxide.
Protocol 2.1.1: Precursor Synthesis - N-(tert-butoxycarbonyl)-4-iodoaniline
-
To a solution of 4-iodoaniline (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction at room temperature for 4 hours, monitoring by TLC.
-
Upon completion, wash the mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected precursor.
Protocol 2.1.2: Automated Radiosynthesis of [¹¹C-carbonyl]-APM-1
-
[¹¹C]CO Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[10] Reduce [¹¹C]CO₂ to [¹¹C]CO by passing it over a heated molybdenum or zinc column.
-
Carbonylation: In a sealed reaction vessel, combine the Boc-protected precursor (approx. 2-3 mg), 2-methylpiperidine (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., DBU) in anhydrous solvent (e.g., DMF).
-
Trapping: Bubble the produced [¹¹C]CO through the reaction mixture at 80-100°C for 5-7 minutes.
-
Deprotection: Add trifluoroacetic acid (TFA) to the vessel and heat for 2-3 minutes at 60°C to remove the Boc protecting group.
-
Purification: Neutralize the mixture and purify the crude product using semi-preparative HPLC.
-
Formulation: Collect the product fraction, remove the HPLC solvent under a stream of nitrogen, and formulate in sterile saline with ethanol for injection.
Caption: Workflow for the synthesis of [¹¹C-carbonyl]-APM-1.
[¹⁸F]-APM-1 Synthesis via Diaryliodonium Salt Precursor
Labeling an electron-rich aromatic ring with nucleophilic [¹⁸F]fluoride requires advanced strategies.[7] The use of a diaryliodonium salt precursor enables a mild and efficient radiofluorination.[11]
Protocol 2.2.1: Precursor Synthesis
-
Synthesize the diaryliodonium salt precursor starting from 4-aminoacetanilide. This multi-step process involves protection of the amine, iodination, coupling to form the iodonium salt, and final deprotection of the acetamide to reveal the free amine required for the subsequent acylation step.
-
Couple the resulting [4-(mesityliodonio)phenyl]amine salt with 2-methylpiperidine-1-carbonyl chloride to form the final diaryliodonium salt precursor.
Protocol 2.2.2: Automated Radiosynthesis of [¹⁸F]-APM-1
-
[¹⁸F]Fluoride Trapping: Trap cyclotron-produced [¹⁸F]F⁻ on an anion exchange cartridge.
-
Elution: Elute the [¹⁸F]F⁻ into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate.
-
Azeotropic Drying: Dry the [¹⁸F]F⁻/K₂₂₂ complex by heating under vacuum with acetonitrile.
-
Radiofluorination: Add a solution of the diaryliodonium salt precursor (approx. 5-10 mg) in a suitable solvent (e.g., DMSO or t-butanol) to the dried [¹⁸F]fluoride. Heat the reaction at 100-130°C for 10-15 minutes.[11]
-
Purification & Formulation: Cool the reaction, dilute with HPLC mobile phase, and purify using semi-preparative HPLC. Formulate the final product as described in Protocol 2.1.2.
Caption: Workflow for the synthesis of [¹⁸F]-APM-1.
Quality Control Protocols
To ensure the safety and accuracy of subsequent imaging studies, each batch of radiotracer must undergo rigorous quality control (QC) testing.[12][13]
Table 1: Quality Control Specifications for [¹¹C/¹⁸F]-APM-1
| Test | Method | Specification |
| Identity | Co-elution with standard on analytical radio-HPLC | Retention time of radioactive peak matches that of the non-radioactive APM-1 standard. |
| Radiochemical Purity | Analytical Radio-HPLC | ≥ 95% |
| Radionuclidic Purity | Gamma Spectroscopy | ≥ 99.5% |
| Molar Activity | Calibrated HPLC vs. dose calibrator reading | > 1.0 Ci/µmol (> 37 GBq/µmol) at time of injection |
| pH | pH meter or validated pH strips | 5.0 - 7.5 |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm, Acetonitrile < 410 ppm |
| Sterility | Direct inoculation or membrane filtration | No microbial growth |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V (where V is max patient dose in mL) |
In Vitro Characterization
Protocol 4.1: Competitive Binding Assay for MAO-B Affinity
Objective: To determine the binding affinity (Ki) of non-radioactive APM-1 for MAO-B.
-
Tissue Preparation: Prepare crude mitochondrial fractions from rodent or human brain tissue known to have high MAO-B expression (e.g., striatum).
-
Assay Setup: In a 96-well plate, incubate the mitochondrial preparation with a fixed concentration of a known MAO-B radioligand (e.g., [³H]-L-deprenyl).
-
Competition: Add increasing concentrations of non-radioactive APM-1 (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
Incubation: Incubate at room temperature for 60 minutes.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of APM-1. Calculate the IC₅₀ (concentration of APM-1 that inhibits 50% of specific binding) and convert to Ki using the Cheng-Prusoff equation.
Table 2: Representative (Hypothetical) Binding Affinity Data
| Compound | Target | Ki (nM) |
| L-deprenyl (reference) | MAO-B | 2.5 |
| Pargyline (reference) | MAO-B | 8.0 |
| APM-1 (hypothetical) | MAO-B | 4.2 |
| Clorgyline (reference) | MAO-A | 3.1 |
| APM-1 (hypothetical) | MAO-A | > 1000 |
A high Ki for MAO-A demonstrates selectivity for MAO-B.
Protocol 4.2: In Vitro Autoradiography
Objective: To visualize the binding distribution of [¹¹C/¹⁸F]-APM-1 on brain tissue.
-
Tissue Sections: Use cryostat-cut brain sections (10-20 µm) from relevant sources (e.g., healthy human, Alzheimer's disease patient post-mortem tissue, or a transgenic animal model).
-
Incubation: Incubate the sections with a low nanomolar concentration of [¹¹C/¹⁸F]-APM-1.
-
Specificity Check: For adjacent sections, co-incubate with a high concentration of a non-radioactive MAO-B inhibitor (e.g., 10 µM L-deprenyl) to determine non-specific binding.
-
Washing: Wash the sections in ice-cold buffer to remove unbound tracer.
-
Imaging: Expose the dried sections to a phosphor imaging plate or digital autoradiography system.
-
Analysis: Quantify the signal intensity in different brain regions and compare total vs. non-specific binding to confirm target engagement.
Preclinical In Vivo Evaluation
Protocol 5.1: Small Animal PET Imaging
Objective: To assess brain uptake, regional distribution, and target specificity of [¹¹C/¹⁸F]-APM-1 in a living system.
-
Animal Model: Use healthy rodents or a rodent model of neuroinflammation (e.g., LPS-induced). Non-human primates are the gold standard for CNS tracer validation.[4]
-
Animal Preparation: Anesthetize the animal and place it in the PET scanner. A tail vein catheter should be inserted for tracer injection.
-
Baseline Scan:
-
Acquire a transmission scan for attenuation correction.
-
Inject a bolus of [¹¹C/¹⁸F]-APM-1 (e.g., 100-200 µCi) via the tail vein catheter.
-
Acquire a dynamic emission scan for 60-90 minutes.
-
-
Blocking Scan:
-
On a separate day, or in a separate cohort of animals, pre-treat the animal with a saturating dose of a non-radioactive MAO-B inhibitor (e.g., L-deprenyl, 1-2 mg/kg, IV) 30 minutes prior to tracer injection.
-
Repeat the injection and PET scan as in the baseline condition.
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Co-register images with an anatomical MRI or a standard brain atlas.
-
Draw regions of interest (ROIs) on brain areas with high (e.g., thalamus, striatum) and low (e.g., cerebellum) expected MAO-B density.
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate tracer uptake (e.g., Standardized Uptake Value - SUV) and compare between baseline and blocking scans. A significant reduction in uptake after blocking confirms specific binding to MAO-B.
-
Caption: Workflow for a preclinical in vivo PET imaging study.
Conclusion and Future Directions
This guide outlines a comprehensive framework for the development of this compound (APM-1) as a novel PET radiotracer for imaging MAO-B. The proposed synthesis routes are based on modern, robust radiochemical methods, and the validation protocols provide a clear path for preclinical characterization. Successful validation of this tracer would provide a valuable new tool for investigating neuroinflammation in neurodegenerative diseases, monitoring disease progression, and assessing the efficacy of novel therapeutic interventions. Future work will involve in-depth metabolite analysis to ensure the detected signal originates from the parent compound, human dosimetry calculations, and eventual translation to first-in-human clinical trials.
References
- 1. 18F-SMBT-1: A Selective and Reversible PET Tracer for Monoamine Oxidase-B Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic trapping agents for monoamine oxidase B imaging: Radiolabeled tetrahydropyridines | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Classics in Neuroimaging: Development of PET Imaging Agents for Imaging Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 11C=O Bonds Made Easily for Positron Emission Tomography Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiopharmaceuticals for PET Imaging - Issue A [directory.doabooks.org]
- 13. Radiosynthesis and validation of [5-cyano-N-(4-(4-[11 C]methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl) furan-2-carboxamide] ([11 C]CPPC), a PET radiotracer for imaging CSF1R, a microglia-specific marker - PubMed [pubmed.ncbi.nlm.nih.gov]
Application and Protocols for the Characterization of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone in Kinase Inhibition Assays
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] Consequently, they are a major focus of drug discovery efforts. The development of small molecule inhibitors that can selectively target specific kinases is a key strategy in modern pharmacology. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone, a novel compound with a scaffold suggestive of kinase inhibitory potential, in robust kinase inhibition assays. We present the scientific rationale behind key experimental choices, detailed step-by-step protocols for both luminescence and fluorescence-based assays, and guidance on data interpretation. The methodologies described herein are designed to be self-validating systems for the rigorous characterization of putative kinase inhibitors.
Introduction: The Rationale for Investigating this compound as a Kinase Inhibitor
The chemical structure of this compound incorporates moieties commonly found in established kinase inhibitors. The aminophenyl group is a well-known "hinge-binding" motif that can interact with the ATP-binding pocket of many kinases. Furthermore, piperidine and piperazine rings are prevalent scaffolds in kinase inhibitor design, often contributing to the molecule's selectivity and pharmacokinetic properties.[3][4][5][6][7] The exploration of novel compounds built around these privileged structures is a promising avenue for the discovery of new therapeutic agents.[8][9][10][11][12]
This application note will guide the user through the process of evaluating the kinase inhibitory activity of this compound. We will detail two widely used and robust assay formats: a luminescence-based ATP depletion assay and a fluorescence polarization-based competitive binding assay.
Foundational Principles of Kinase Inhibition Assays
The core principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence and absence of a test compound. A reduction in kinase activity in the presence of the compound indicates inhibition. There are numerous methods to measure kinase activity, each with its own advantages and limitations.[2]
-
Luminescence-Based Assays: These assays are often based on the quantification of ATP consumption during the kinase reaction.[13][14][15] The Kinase-Glo® assay, for example, uses a luciferase enzyme that produces light in the presence of ATP.[13][14][15] As the kinase consumes ATP, the luminescence signal decreases, providing an indirect measure of kinase activity.[13][15] Conversely, the ADP-Glo™ assay measures the amount of ADP produced, with the luminescent signal being directly proportional to kinase activity.[1][16]
-
Fluorescence-Based Assays: These methods utilize fluorescent probes to monitor the phosphorylation event.
-
Fluorescence Polarization (FP): FP assays are based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light.[17][18] When this tracer binds to a larger molecule, such as an antibody that recognizes a phosphorylated substrate, its tumbling is slowed, and the polarization of the emitted light increases.[17][19] In a competitive assay format, the phosphorylated substrate produced by the kinase competes with the fluorescent tracer for binding to the antibody, leading to a decrease in fluorescence polarization.[17][20]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays, such as HTRF®, utilize a long-lifetime donor fluorophore (e.g., europium cryptate) and an acceptor fluorophore.[21][22][23][24] When the donor and acceptor are brought into proximity, for example, through an antibody binding to a phosphorylated substrate, FRET occurs. The time-resolved detection minimizes interference from background fluorescence.[23]
-
Experimental Protocols
The following protocols are designed to be a starting point for the characterization of this compound. Optimization of enzyme and substrate concentrations, as well as incubation times, is recommended for each specific kinase target.
Protocol 1: Luminescence-Based Kinase Inhibition Assay (ATP Depletion)
This protocol is adapted from the principles of the Kinase-Glo® assay and measures the amount of ATP remaining after the kinase reaction.[13][14][15]
Materials:
-
This compound
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
DMSO (Dimethyl sulfoxide)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Workflow Diagram:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution of the compound stock in DMSO to create a range of concentrations for IC₅₀ determination (e.g., 10-point, 3-fold dilutions).
-
Kinase Reaction: a. In a 384-well white, opaque plate, add 1 µL of each compound dilution or DMSO (for positive and negative controls) to the appropriate wells. b. Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer. The optimal concentrations should be determined empirically. c. Add 5 µL of the kinase/substrate mixture to each well. d. Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase. e. Prepare an ATP solution in kinase assay buffer. The concentration should be at or near the Kₘ for the kinase. f. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. g. Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.
-
ADP Detection: a. Equilibrate the Kinase-Glo® Reagent to room temperature. b. Add 10 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal. c. Mix briefly on a plate shaker and incubate for 10 minutes at room temperature to stabilize the signal.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is inversely proportional to kinase activity. c. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Fluorescence Polarization (FP) Kinase Inhibition Assay
This protocol describes a competitive FP assay to measure kinase activity.[17][18][19][20][25]
Materials:
-
This compound
-
Kinase of interest
-
Biotinylated kinase-specific substrate peptide
-
ATP
-
Kinase Assay Buffer
-
FP Stop/Detection Buffer (containing an anti-phospho-substrate antibody and a fluorescent tracer)
-
DMSO
-
Black, low-volume 384-well plates
-
Multichannel pipettes
-
Plate reader with FP capabilities
Signaling Pathway Diagram:
Caption: Principle of a competitive Fluorescence Polarization kinase assay.
Procedure:
-
Compound Preparation: a. Prepare serial dilutions of this compound in DMSO as described in Protocol 1.
-
Kinase Reaction: a. In a black, low-volume 384-well plate, add 1 µL of each compound dilution or DMSO control. b. Add 5 µL of a solution containing the kinase and biotinylated substrate peptide in kinase assay buffer. c. Incubate for 10 minutes at room temperature. d. Initiate the reaction by adding 5 µL of ATP solution. e. Incubate at 30°C for 60 minutes.
-
Detection: a. Add 10 µL of FP Stop/Detection Buffer to each well. This buffer contains EDTA to stop the reaction, the anti-phospho-substrate antibody, and the fluorescent tracer. b. Incubate for at least 30 minutes at room temperature, protected from light.
-
Data Acquisition and Analysis: a. Measure the fluorescence polarization of each well using a plate reader. b. Increased kinase activity leads to higher concentrations of phosphorylated substrate, which displaces the fluorescent tracer from the antibody, resulting in a lower FP signal. c. Plot the FP signal (in mP) against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Data Presentation and Interpretation
The primary output of these assays is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The results should be presented in a clear, tabular format.
Table 1: Hypothetical Inhibitory Activity of this compound Against a Panel of Kinases
| Kinase Target | Assay Type | This compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) (Control) |
| Kinase A | Luminescence | 25 | 8 |
| Kinase B | FP | 350 | 15 |
| Kinase C | Luminescence | >10,000 | 30 |
| Kinase D | FP | 12 | 5 |
Staurosporine, a non-selective kinase inhibitor, is used as a positive control.
Interpretation:
-
A low IC₅₀ value indicates high potency. In the hypothetical data above, the compound is most potent against Kinase D.
-
Comparing the IC₅₀ values across a panel of kinases provides a measure of the compound's selectivity. A highly selective inhibitor will have a significantly lower IC₅₀ for its target kinase compared to other kinases.
-
The results should be reproducible across multiple experiments. The Z'-factor is a statistical parameter used to evaluate the quality of an assay, with a value greater than 0.5 indicating a robust assay.[25]
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By employing both luminescence and fluorescence-based methods, researchers can obtain reliable and reproducible data on the compound's potency and selectivity. Positive results from these initial biochemical assays would warrant further investigation, including:
-
Mechanism of Action Studies: To determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.
-
Cell-Based Assays: To confirm the compound's activity in a cellular context and assess its effects on downstream signaling pathways.[2]
-
In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of the compound in animal models.[2]
These subsequent studies are essential steps in the drug discovery pipeline to validate this compound as a lead candidate for further development.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the scaffold universe of kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 11. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. ebiotrade.com [ebiotrade.com]
- 14. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity [bioprocessonline.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. labcluster.com [labcluster.com]
- 20. PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]
- 21. revvity.com [revvity.com]
- 22. revvity.com [revvity.com]
- 23. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. selectscience.net [selectscience.net]
- 25. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone as a Tryptase Inhibitor in Inflammatory Models
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
Mast cell tryptase, a serine protease, is a key mediator in the pathophysiology of allergic and inflammatory diseases, including asthma and inflammatory bowel disease.[1][2][3] Upon mast cell activation, tryptase is released and contributes to inflammation through various mechanisms, including the activation of protease-activated receptor-2 (PAR-2).[4] Consequently, the inhibition of tryptase activity presents a promising therapeutic strategy for a range of inflammatory conditions.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a novel compound, (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone, as a potential tryptase inhibitor. These application notes and protocols are designed to provide a robust framework for the preclinical assessment of this and similar candidate molecules.
While limited specific data exists for this compound in the public domain, the methodologies outlined herein are based on established and validated assays for characterizing tryptase inhibitors and their anti-inflammatory potential.
Understanding the Role of Tryptase in Inflammation
Mast cells are crucial players in inflammatory and allergic responses.[7] When activated, they degranulate, releasing a host of pro-inflammatory mediators, with tryptase being the most abundant.[8][9] Tryptase exerts its pro-inflammatory effects by cleaving and activating PAR-2 on various cell types, including endothelial cells, epithelial cells, and neurons. This activation leads to a cascade of events including vasodilation, plasma extravasation, and the recruitment of other inflammatory cells.
Diagram: Tryptase Signaling Pathway in Inflammation
Caption: Tryptase released from mast cells activates PAR-2, initiating downstream signaling pathways that lead to an inflammatory response. Tryptase inhibitors block this initial activation step.
In Vitro Evaluation of Tryptase Inhibition
The initial assessment of a potential tryptase inhibitor involves determining its ability to directly inhibit the enzymatic activity of tryptase in a cell-free system.
Tryptase Activity Assay
This protocol describes a colorimetric assay to measure the enzymatic activity of tryptase and the inhibitory effect of this compound. The assay is based on the cleavage of a chromogenic substrate by tryptase, leading to the release of p-nitroaniline (pNA), which can be quantified spectrophotometrically.[9]
Materials:
-
Recombinant human tryptase
-
Tryptase substrate (e.g., Tos-Gly-Pro-Lys-pNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.05% Tween-20)
-
This compound
-
Positive control inhibitor (e.g., APC 366)[2]
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test compound and the positive control inhibitor in Assay Buffer.
-
In a 96-well plate, add 20 µL of each inhibitor dilution. Include wells with Assay Buffer only (no inhibitor control) and wells for a blank (no enzyme).
-
Add 160 µL of Assay Buffer to all wells.
-
Add 10 µL of recombinant human tryptase to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the tryptase substrate to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Data Presentation: Expected IC50 Values for Tryptase Inhibitors
| Compound | Expected IC50 (nM) |
| This compound | To be determined |
| APC 366 (Positive Control) | 10 - 100 |
Cell-Based Assays for Anti-Inflammatory Activity
To assess the functional consequences of tryptase inhibition in a cellular context, cell-based assays are essential. These assays can measure the downstream effects of tryptase activity, such as the release of inflammatory mediators.
Mast Cell Degranulation and Tryptase Release Assay
This protocol utilizes a human mast cell line (e.g., HMC-1) to evaluate the effect of this compound on mast cell degranulation and subsequent tryptase release.
Materials:
-
HMC-1 cells
-
Cell culture medium (e.g., IMDM with 10% FBS)
-
Mast cell activator (e.g., Compound 48/80 or Calcium Ionophore A23187)[9]
-
This compound
-
Tryptase ELISA kit
Protocol:
-
Culture HMC-1 cells to the desired density.
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce degranulation by adding the mast cell activator.
-
Incubate for 30 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant.
-
Quantify the amount of tryptase in the supernatant using a tryptase ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of tryptase release for each concentration of the compound.
Diagram: Experimental Workflow for In Vitro and Cell-Based Assays
Caption: Workflow for evaluating a tryptase inhibitor, from initial enzymatic assays to cell-based functional assessments.
In Vivo Evaluation in Inflammatory Models
Animal models are critical for evaluating the in vivo efficacy and therapeutic potential of a tryptase inhibitor.
Murine Model of Allergic Airway Inflammation
A murine model of ovalbumin (OVA)-induced allergic airway inflammation is a well-established model to study the role of mast cells and tryptase in asthma.[5][10]
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Alum adjuvant
-
This compound
-
Vehicle control
-
Positive control (e.g., dexamethasone)
Protocol:
-
Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.
-
Challenge: Challenge the sensitized mice with aerosolized OVA for 20 minutes on days 24, 25, and 26.
-
Treatment: Administer this compound (e.g., via oral gavage or intranasal instillation) 1 hour before each OVA challenge.
-
Assessment (24 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils).
-
Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid by ELISA.
-
Histopathology: Perfuse and fix the lungs for histological analysis of airway inflammation and mucus production (e.g., H&E and PAS staining).
-
Data Presentation: Expected Outcomes in the Murine Asthma Model
| Parameter | Vehicle Control | This compound | Dexamethasone |
| Total cells in BAL (x10^5) | High | Reduced | Reduced |
| Eosinophils in BAL (%) | High | Reduced | Reduced |
| IL-4 levels in BAL (pg/mL) | High | Reduced | Reduced |
| Mucus production (histological score) | High | Reduced | Reduced |
Conclusion
The protocols and application notes provided in this document offer a comprehensive framework for the preclinical evaluation of this compound as a tryptase inhibitor for the treatment of inflammatory diseases. By systematically assessing its in vitro inhibitory activity, cell-based anti-inflammatory effects, and in vivo efficacy, researchers can build a robust data package to support its further development as a potential therapeutic agent.
References
- 1. Mast cell tryptase beta as a target in allergic inflammation: an evolving story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tryptase inhibitors: a novel class of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of tryptase for the treatment of mast cell-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mast cell tryptase: a review of its physiology and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tryptase inhibition blocks airway inflammation in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of mast cell tryptase beta as therapeutics for the treatment of asthma and inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mast Cells as Cellular Sensors in Inflammation and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tryptase: The Silent Witness of Past and Ongoing Systemic Events - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. rupress.org [rupress.org]
Application Note: Characterization of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone as a Putative FAAH Inhibitor
As a Senior Application Scientist, this guide provides a comprehensive framework for developing and validating assays for (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone, a novel compound with potential therapeutic applications. Given its structural characteristics, we will proceed with the scientifically-grounded hypothesis that this molecule is a putative inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.
This document is structured to guide researchers through a logical workflow, from initial biochemical characterization to cellular validation. The protocols are designed to be robust and self-validating, providing not just the steps, but the scientific reasoning behind them.
Introduction: The Rationale for FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme responsible for the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA).[1] By hydrolyzing AEA, FAAH terminates its signaling activity at cannabinoid receptors (CB1 and CB2) and other cellular targets. This termination role places FAAH at a crucial control point in the endocannabinoid system, which modulates numerous physiological processes, including pain, inflammation, and mood.[2][3]
Inhibition of FAAH presents an attractive therapeutic strategy. By blocking FAAH activity, inhibitors prevent the breakdown of AEA, leading to elevated endogenous levels of this signaling lipid.[3][4] This enhancement of endocannabinoid "tone" can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct CB1 receptor agonists.[5] Consequently, FAAH is a significant drug target for the development of novel treatments for chronic pain, anxiety disorders, and other central nervous system conditions.[1][3]
This guide outlines a comprehensive assay development cascade for evaluating novel compounds, such as this compound, as potential FAAH inhibitors.
Compound Profile and Handling
-
Compound Name: this compound
-
Appearance: Assume a solid, crystalline powder based on related structures.[6]
-
Storage: Store desiccated at 4°C for short-term use and -20°C for long-term storage to prevent degradation.
-
Solubilization: Prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO). Sonication may be required to ensure complete dissolution. Subsequent dilutions for assays should be made in the appropriate assay buffer, ensuring the final DMSO concentration does not exceed 1% (v/v) to avoid impacting enzyme activity or cell health.
Workflow for Characterizing a Putative FAAH Inhibitor
The experimental workflow is designed to first confirm direct enzyme inhibition and determine potency, then to verify activity in a more complex cellular environment.
Caption: Experimental workflow for FAAH inhibitor characterization.
Part 1: Biochemical Characterization
The initial step is to determine if the compound directly interacts with and inhibits purified FAAH enzyme. A fluorometric assay is a robust, sensitive, and high-throughput method for this purpose.[7]
4.1. Principle of the Fluorometric FAAH Inhibition Assay
This assay utilizes a synthetic substrate that is non-fluorescent until it is hydrolyzed by FAAH. The enzymatic reaction releases a highly fluorescent product, such as 7-amino-4-methylcoumarin (AMC).[2] The rate of increase in fluorescence is directly proportional to FAAH activity. An inhibitor will reduce the rate of this reaction.
Caption: Principle of the fluorometric FAAH inhibition assay.
4.2. Protocol: Primary Fluorometric FAAH Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
FAAH Substrate (Arachidonoyl-AMC)
-
Test Compound: this compound
-
Positive Control Inhibitor: URB597 or JZL195[7]
-
DMSO (ACS grade)
-
96-well solid white microplate
-
Fluorescence microplate reader (Ex/Em = 360/465 nm)[2]
Procedure:
-
Compound Preparation: Prepare a serial dilution series of the test compound in DMSO. A common starting point is a 10-point, 3-fold dilution series, starting from a 1 mM concentration. Also prepare dilutions of the positive control inhibitor.
-
Assay Plate Layout: Design the plate map to include wells for:
-
100% Activity Control (enzyme + substrate + DMSO vehicle)
-
0% Activity Control / Blank (substrate + buffer only, no enzyme)
-
Test Compound (enzyme + substrate + test compound dilutions)
-
Positive Control (enzyme + substrate + control inhibitor dilutions)
-
-
Enzyme Addition: Add 25 µL of FAAH enzyme diluted in ice-cold Assay Buffer to all wells except the "Blank" wells. Add 25 µL of Assay Buffer to the "Blank" wells.
-
Inhibitor Addition: Add 2 µL of the serially diluted test compound, positive control, or DMSO vehicle to the appropriate wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced. Scientific Rationale: This step is crucial for identifying time-dependent or irreversible inhibitors, which may show increased potency with longer pre-incubation times.[3]
-
Reaction Initiation: Add 25 µL of the FAAH Substrate (pre-warmed to 37°C) to all wells to initiate the reaction. The final volume should be ~52 µL.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader (pre-set to 37°C). Measure fluorescence intensity (Ex/Em = 360/465 nm) every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
For each well, calculate the reaction rate (slope) from the linear portion of the kinetic read.
-
Normalize the data: % Inhibition = 100 * (1 - ([Rate_Test - Rate_Blank] / [Rate_Vehicle - Rate_Blank])).
-
Plot % Inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
-
4.3. Data Presentation and Interpretation
| Parameter | Test Compound | Positive Control (URB597) |
| IC50 (nM) | Calculated Value | ~5 nM[4] |
| Hill Slope | Calculated Value | ~1 |
| Max Inhibition (%) | Calculated Value | >95% |
An IC50 value in the nanomolar to low micromolar range would classify the compound as a potent FAAH inhibitor.
Part 2: Cellular Assay Validation
Biochemical assays use purified components. A cell-based assay is a critical next step to confirm that the compound can cross the cell membrane and engage its target in a more physiological environment.
5.1. Protocol: Cell-Based FAAH Activity Assay
This protocol measures FAAH activity in cell lysates after treating intact cells with the inhibitor.
Materials:
-
Human cell line expressing FAAH (e.g., U937, Neuro-2a)
-
Cell Culture Medium (e.g., RPMI-1640 + 10% FBS)
-
Test Compound and Positive Control
-
Cell Lysis Buffer (e.g., FAAH Assay Buffer from a commercial kit)
-
Reagents for the fluorometric assay (as described in 4.2)
Procedure:
-
Cell Culture: Plate cells in a 96-well culture plate and grow to ~80-90% confluency.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound or positive control. Include a vehicle control (DMSO). Incubate for 2-4 hours at 37°C in a CO2 incubator. Scientific Rationale: This incubation allows for cellular uptake of the compound and target engagement.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold Cell Lysis Buffer to each well.
-
Incubate on ice for 10 minutes.
-
Centrifuge the plate at 10,000 x g for 5 minutes at 4°C to pellet cell debris.
-
-
Measure FAAH Activity:
-
Transfer 25 µL of the supernatant (cell lysate) from each well to a new, solid white 96-well plate.
-
Initiate the enzymatic reaction by adding 25 µL of the FAAH Substrate.
-
Immediately measure fluorescence kinetically as described in the biochemical assay (Section 4.2, steps 7-8).
-
-
Data Analysis: Calculate the IC50 value based on the reduction of FAAH activity in the lysates from treated cells. A potent compound should have a cellular IC50 value that is reasonably close (typically within 10-fold) to its biochemical IC50.
Trustworthiness: Assay Validation and Counter-Screens
To ensure the results are trustworthy and specific to FAAH inhibition, several validation steps are essential.
-
Z'-Factor: For the biochemical assay, calculate the Z'-factor to assess assay quality. A Z' > 0.5 indicates an excellent assay suitable for screening.
-
Cytotoxicity Assay: Run a parallel assay (e.g., MTT or CellTiter-Glo®) on cells treated with the test compound under the same conditions as the cellular assay. This is a critical counter-screen to ensure that the observed reduction in FAAH activity is not simply due to cell death.
-
Selectivity Profiling (Advanced): To confirm selectivity, the compound should be tested against other related serine hydrolases (e.g., MAGL, ABHD6) to ensure it does not have significant off-target activity.[5]
References
- 1. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid Amide Hydrolase Activity Assay Kit (Fluorometric) (ab252895/K434-100) | Abcam [abcam.com]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (4-amino-phenyl)-piperidin-1-yl-methanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes & Protocols: Formulation of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone for In Vivo Studies
Abstract
This document provides a comprehensive guide for the rational formulation of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone, a novel compound under investigation, for in vivo pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. Due to the physicochemical properties typical of aromatic amine and piperidine-containing structures, this compound is anticipated to exhibit poor aqueous solubility, posing a significant challenge for achieving adequate systemic exposure in animal models.[1][2] This guide details a systematic approach, beginning with essential pre-formulation characterization and progressing through vehicle screening, formulation development, and final preparation protocols. The methodologies described herein are designed to ensure the development of a stable, safe, and effective dosing vehicle that minimizes variability and maximizes data integrity.[3][4]
Introduction: The Formulation Imperative
The success of any in vivo study hinges on the reliable and consistent delivery of the test article to the biological system.[3] An improperly designed formulation can lead to poor bioavailability, erratic absorption, and misleading experimental outcomes, ultimately resulting in the unnecessary use of animals and the potential termination of a promising drug candidate.[5] For compounds like this compound, which possess structural motifs often associated with low aqueous solubility, a "one-size-fits-all" approach (e.g., simple suspension in saline) is rarely sufficient.[6]
The primary objectives for formulating this compound are:
-
To achieve the target concentration required for the desired dose level within acceptable volume limits.[7][8]
-
To ensure the compound remains solubilized or uniformly suspended throughout the preparation and dosing period.[9][10]
-
To use biocompatible excipients that are well-tolerated and do not interfere with the compound's pharmacology or toxicology.[11][12]
-
To develop a formulation that is reproducible and scalable for subsequent studies.
This guide provides the scientific rationale and step-by-step protocols to navigate these challenges effectively.
Pre-Formulation Assessment: Characterizing the Molecule
Before any vehicle screening can begin, a thorough understanding of the compound's fundamental physicochemical properties is essential. This data will guide the entire formulation strategy.
| Property | Analytical Method | Importance in Formulation Development |
| Aqueous Solubility | Shake-flask method (HPLC-UV) | Determines the intrinsic solubility in physiological buffers (e.g., pH 6.8, 7.2, 7.4). This is the most critical parameter for deciding if solubilization enhancement is needed.[4][13] |
| pKa | Potentiometric titration | The primary amine suggests a basic pKa. Knowing this value helps predict how solubility will change with pH and guides the use of pH adjustment as a solubilization strategy.[4] |
| LogP / LogD | HPLC or calculation | Predicts the lipophilicity of the compound. A high LogP suggests good solubility in organic solvents or lipids but poor aqueous solubility, guiding the selection of co-solvents or lipid vehicles.[14] |
| Solid-State Form | DSC, TGA, XRPD | Identifies the crystalline form, melting point, and potential for polymorphism. Different polymorphs can have vastly different solubilities and stabilities.[15] |
Protocol 2.1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Add an excess amount of this compound powder to a series of vials containing buffers at pH 6.8, 7.2, and 7.4.
-
Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
-
The resulting concentration is the equilibrium solubility at that specific pH.
Formulation Development Strategy
The formulation development process should be a logical, stepwise progression from simple aqueous vehicles to more complex systems, guided by the pre-formulation data.
Workflow for Formulation Selection
The following diagram outlines a systematic approach to selecting an appropriate vehicle.
Caption: A systematic workflow for preclinical formulation development.
Protocol 3.1: Tiered Vehicle Screening
This protocol uses a tiered approach to efficiently screen for a suitable vehicle. Start with the simplest systems and only increase complexity if required.
Objective: To determine the solubility of this compound in a range of common preclinical vehicles.
Materials:
-
Test compound
-
Tier 1 Vehicles: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W)
-
Tier 2 Vehicles (Co-solvents): Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO)
-
Tier 3 Vehicles (Surfactants/Complexing Agents): 10% Tween® 80 in saline, 10% Kolliphor® RH 40 in saline, 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in water
-
Validated HPLC-UV method for concentration analysis
Procedure:
-
Prepare small-scale (e.g., 1 mL) batches of each vehicle.
-
Accurately weigh and add the test compound to each vehicle in incremental amounts until it no longer dissolves (visual inspection).
-
Alternatively, add an excess of the compound, vortex thoroughly, and allow it to equilibrate for 1-2 hours at room temperature.
-
Centrifuge all samples to pellet undissolved material.
-
Analyze the supernatant for compound concentration via HPLC.
-
Record the results in a table.
Example Solubility Screening Data (Hypothetical):
| Vehicle System | Tier | Achieved Concentration (mg/mL) | Observations |
| 0.9% Saline, pH 7.4 | 1 | < 0.1 | Insoluble, fine white precipitate |
| 5% Dextrose in Water | 1 | < 0.1 | Insoluble |
| 10% DMSO / 90% Saline | 2 | 1.5 | Clear solution |
| 20% PEG 400 / 80% Saline | 2 | 2.2 | Clear solution |
| 10% Tween® 80 / 90% Saline | 3 | 3.5 | Slightly viscous, clear solution |
| 20% HPβCD in Water | 3 | 5.8 | Clear solution, suitable for IV/PO |
Interpretation: Based on this hypothetical data, a simple aqueous vehicle is insufficient. Co-solvents provide a modest increase in solubility. The most promising systems are those using surfactants (Tween® 80) or complexing agents (HPβCD), which significantly enhance solubility.[1][16] For a target dose of 20 mg/kg in a mouse with a 10 mL/kg dosing volume, a final concentration of 2 mg/mL is required. Both the PEG 400, Tween 80, and HPβCD vehicles would be viable candidates for further optimization.
Lead Formulation Preparation and Quality Control
Once a lead vehicle system is identified, a detailed protocol for its preparation and quality control is necessary to ensure consistency between studies.
Protocol 4.1: Preparation of a 20% HPβCD Formulation (5 mg/mL)
This protocol describes the preparation of a formulation using a cyclodextrin, a common and effective method for solubilizing hydrophobic compounds for both oral and parenteral routes.[17]
Rationale for Vehicle Choice: HPβCD is a widely used excipient with a well-documented safety profile at appropriate concentrations.[11][16][18] It forms inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[17]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HPβCD), low endotoxin grade for parenteral use
-
Sterile Water for Injection (WFI)
-
Sterile vials, magnetic stir bar, filter (0.22 µm PVDF)
Procedure:
-
Vehicle Preparation: Weigh the required amount of HPβCD to make a 20% w/v solution (e.g., 2.0 g of HPβCD for a final volume of 10 mL). Add it to approximately 80% of the final volume of WFI in a sterile beaker with a magnetic stir bar. Stir until the HPβCD is completely dissolved.
-
Compound Addition: Accurately weigh the required amount of the test compound to achieve a final concentration of 5 mg/mL (e.g., 50 mg for a 10 mL batch).
-
Solubilization: Slowly add the compound powder to the stirring HPβCD solution. The solution may appear cloudy initially. Continue stirring for 30-60 minutes. Gentle warming (to 30-40°C) can be used to accelerate dissolution but must be done cautiously to avoid degradation.
-
Final Volume Adjustment: Once the compound is fully dissolved (the solution should be clear and free of visible particles), add WFI to reach the final target volume (q.s. to 10 mL).
-
Sterilization (for parenteral use): Aseptically filter the final solution through a sterile 0.22 µm syringe filter into a sterile final container.
-
QC Checks: Before use, visually inspect the solution for clarity and particulates. Measure the pH to ensure it is within a physiologically acceptable range (typically 6.0-8.0 for parenteral routes).
Protocol 4.2: Formulation Stability Assessment
Establishing the stability of the dosing formulation is a critical regulatory and scientific requirement.[9][19][20] It ensures that the animal receives the correct dose and that no degradants have formed.[10]
Objective: To assess the short-term stability of the final formulation under typical storage and handling conditions.
Procedure:
-
Prepare a batch of the final formulation as described in Protocol 4.1.
-
Divide the batch into several aliquots.
-
Time Zero (T0) Analysis: Immediately analyze one aliquot to determine the initial concentration (100% value) and check for purity/degradants via HPLC.
-
Storage Conditions: Store the remaining aliquots under relevant conditions:
-
Refrigerated (2-8°C)
-
Room Temperature (~25°C)
-
On the benchtop under laboratory lighting
-
-
Time Point Analysis: Analyze aliquots at specified time points (e.g., 4 hours, 8 hours, 24 hours, 48 hours).
-
Acceptance Criteria: The formulation is typically considered stable if the concentration remains within ±10% of the initial (T0) value and no significant new impurity peaks appear in the chromatogram.[9]
In Vivo Administration Considerations
The choice of formulation is intrinsically linked to the intended route of administration and the animal species.
Maximum Administration Volumes
Administering excessive volumes can cause pain, tissue damage, and physiological stress, confounding study results.[7][21] Adherence to established guidelines is mandatory.
| Species | Route | Max Volume (mL/kg) | Notes |
| Mouse | Oral (PO) Gavage | 10 | Use the smallest volume possible to achieve the dose.[7] |
| Intravenous (IV) | 5 | Bolus injections should be administered slowly over 1-2 minutes.[8] | |
| Subcutaneous (SC) | 5 | Use multiple sites for larger volumes.[8] | |
| Intraperitoneal (IP) | 10 | ||
| Rat | Oral (PO) Gavage | 10 | Gastric distension can be a concern.[7] |
| Intravenous (IV) | 5 | Slow infusion is critical for larger volumes to avoid distress.[7] | |
| Subcutaneous (SC) | 5 | ||
| Intraperitoneal (IP) | 10 | ||
| (Data compiled from multiple sources)[7][8][13][22] |
Expert Insight: Always begin with the lowest possible concentration and highest acceptable volume. This minimizes the risk of precipitation upon injection and reduces the potential for excipient-related toxicity. For intravenous administration, ensure the formulation is isotonic and at a physiological pH whenever possible to prevent hemolysis and injection site irritation.[5][13]
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. altasciences.com [altasciences.com]
- 4. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drexel.edu [drexel.edu]
- 9. pharmtech.com [pharmtech.com]
- 10. cmcpharm.com [cmcpharm.com]
- 11. fda.gov [fda.gov]
- 12. Federal Register :: Guidance for Industry on Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients; Availability [federalregister.gov]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. admescope.com [admescope.com]
- 16. researchgate.net [researchgate.net]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. FDA Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients - ECA Academy [gmp-compliance.org]
- 19. natoliscientific.com [natoliscientific.com]
- 20. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance [alderleyanalytical.com]
- 21. Administration of Substances: Maximum Volumes and Other Recommendations [research.wayne.edu]
- 22. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Application Notes & Protocols: Sterile Preparation of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone for Biological Experiments
Introduction: The Imperative of Sterility in Preclinical Research
(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone is a synthetic compound under investigation for its potential biological activities. As with any experimental therapeutic or chemical probe, its evaluation in biological systems—ranging from cell-based assays to animal models—demands the highest standards of purity and sterility. The introduction of microbial contaminants or endotoxins can irreproducibly alter experimental outcomes, confound data interpretation, and, in the case of in vivo studies, cause inflammatory responses or morbidity in test subjects, compromising both animal welfare and the validity of the research.[1][2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the aseptic preparation of sterile solutions of this compound from a non-sterile bulk powder. The protocols herein are grounded in the principles outlined by the United States Pharmacopeia (USP) General Chapter <797> for sterile compounding and align with institutional guidelines for the preparation of substances for administration to laboratory animals.[1][2][4][5] Given that the physicochemical properties of this specific compound, such as heat stability and solubility, may not be fully characterized, these protocols prioritize methods that ensure sterility while preserving chemical integrity.
Foundational Principles for Aseptic Compounding
The successful sterile preparation of any compound hinges on three pillars: the selection of an appropriate sterilization method, the rigorous application of aseptic technique, and robust quality control.
-
Sterilization Method Selection: The method must eliminate microbial life without degrading the compound. For novel or heat-sensitive chemical entities, terminal sterilization by heat (e.g., autoclaving) is often inappropriate.[6] Therefore, sterilization by filtration is the preferred method, physically removing microorganisms from the solution using a 0.22 µm pore size filter.[4][7][8]
-
Aseptic Technique: This refers to a set of procedures designed to prevent contamination.[9][10][11] It requires a controlled environment, proper personnel garbing and hygiene, and meticulous handling of all sterile components to maintain their sterility throughout the compounding process.[12][13][14]
-
Quality Control (QC): Every sterile preparation must be verified before use.[15][16][17] This includes checks for sterility, absence of pyrogens (endotoxins), and physical characteristics like clarity and absence of particulate matter.[18][19]
Hazard Assessment and Personnel Safety
Prior to handling, consult the Safety Data Sheet (SDS) for this compound. As a default for a novel compound, handle the powder within a chemical fume hood or a balance enclosure to minimize inhalation risk. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.
Materials and Equipment
-
This compound (non-sterile bulk powder)
-
ISO 5 Laminar Airflow Workbench (LAFW) or Biosafety Cabinet (BSC), certified
-
Sterile, pyrogen-free vehicles (e.g., Water for Injection, 0.9% Sodium Chloride, 5% Dextrose in Water, or specific buffers/co-solvents)
-
Sterile, disposable syringes (various sizes)
-
Sterile, disposable 0.22 µm syringe filters (e.g., PVDF, PES). Ensure filter material is compatible with the chosen vehicle/solvent.
-
Sterile, sealed, and depyrogenated glass vials with rubber septa and aluminum crimp seals
-
Vial crimper
-
70% Isopropyl Alcohol (IPA) in a spray bottle
-
Sterile, lint-free wipes
-
Appropriate sterile PPE (gowns, gloves, face mask)
-
Analytical balance
-
pH meter and sterile pH adjustment solutions (e.g., 0.1 N HCl, 0.1 N NaOH), if required
-
Vortex mixer / Magnetic stirrer and stir bars
Protocol Part A: Vehicle Selection and Solubility Determination
Causality: The success of sterile filtration and the ultimate utility of the compound depend on its complete dissolution in a biocompatible vehicle. Poor solubility can lead to drug precipitation, filter clogging, and inaccurate dosing.[20][21] This protocol establishes a suitable formulation before committing the bulk of the material to the aseptic workflow.
Procedure:
-
Preparation: In a standard laboratory environment (fume hood), weigh out small, precise amounts of the compound (e.g., 1-5 mg) into several sterile microcentrifuge tubes.
-
Vehicle Screening: To each tube, add a precise volume of a different potential vehicle (e.g., sterile water, saline, 10% DMSO in saline). A range of vehicles should be tested to identify optimal solubility.
-
Dissolution: Vortex or sonicate the tubes for 2-5 minutes to facilitate dissolution.
-
Observation: Visually inspect each tube against a black and white background. A viable formulation must be a completely clear solution, free of any visible particles, cloudiness, or color change.
-
Documentation: Record the results in a table, noting the concentration and appearance for each vehicle tested. Select the vehicle that provides the desired concentration in a clear, stable solution.
| Vehicle Tested | Target Concentration (mg/mL) | Visual Observation (Clear, Hazy, Precipitate) | Comments |
| 0.9% NaCl | 1 | ||
| 5% Dextrose | 1 | ||
| 10% DMSO / 90% Saline | 10 | Vehicle must be validated for the specific biological model. | |
| 5% PEG400 / 95% Saline | 10 |
Protocol Part B: Sterile Stock Solution Preparation via Aseptic Filtration
Causality: This protocol employs aseptic technique within a certified ISO 5 environment to prevent the introduction of contaminants.[9][11] Sterilization is achieved by passing the drug solution through a 0.22 µm filter, which is small enough to retain bacteria.[7][8]
Procedure:
-
Environment Preparation: Thoroughly wipe down the LAFW or BSC with 70% IPA and allow it to dry.[9][13] The blower should run for at least 5-10 minutes before starting work.[9]
-
Material Staging: Introduce only essential, sterile items into the hood after wiping their surfaces with 70% IPA. Arrange materials logically to minimize movement and prevent airflow obstruction.[10]
-
Personnel Garbing: Don appropriate sterile garb, including gown, face mask, and sterile gloves, as per USP <797> guidelines.[12]
-
Weighing & Dissolution:
-
Aseptically place a sterile weigh boat on a tared balance inside the hood (if possible) or weigh the powder and transfer it to a sterile beaker or flask within the hood.
-
Using a sterile serological pipette, add the predetermined volume of the selected sterile vehicle to the flask.
-
If necessary, add a sterile magnetic stir bar and place the flask on a stir plate inside the hood to facilitate dissolution. Ensure the solution is completely clear before proceeding.
-
-
Filtration Assembly:
-
Aseptically open the packaging for a sterile syringe of appropriate size and a 0.22 µm sterile syringe filter.
-
Securely attach the filter to the syringe tip using a Luer-lock connection, taking care not to touch the sterile filter inlet or outlet.
-
-
Aseptic Filtration:
-
Draw the drug solution into the syringe.
-
Disinfect the rubber septum of a sterile, sealed receiving vial with a sterile 70% IPA wipe.[5]
-
Puncture the septum with the needle attached to the filter outlet (or directly with the filter outlet if it has an integrated needle).
-
Slowly and steadily depress the syringe plunger to pass the solution through the filter into the vial. Avoid applying excessive pressure, which can rupture the filter membrane.
-
-
Sealing and Labeling:
-
Once filtration is complete, withdraw the needle. If using an open-top vial, immediately apply a sterile septum and crimp-seal it.
-
Properly label the final container immediately.
-
Protocol Part C: Quality Control and Release Criteria
Causality: QC checks are a non-negotiable step to verify the success of the aseptic preparation and ensure the final product is safe for experimental use.[15][17]
Procedure:
-
Visual Inspection (Clarity Test): Inspect 100% of the vials against a black and a white background. The solution must be free from any visible particulate matter, such as fibers or precipitates.[18] Any vial showing particulates must be discarded.
-
Container-Closure Integrity: Visually inspect the vial seal to ensure it is secure.
-
Sterility Testing (Optional but Recommended): For long-term studies or large batches, a sample should be sent for sterility testing according to USP <71> methodology. This involves incubating a sample of the product in growth media to detect microbial contamination.
-
Bacterial Endotoxin Testing (Crucial for In Vivo Use): A sample of the final product should be tested for endotoxins using the Limulus Amebocyte Lysate (LAL) test, as described in USP <85>.[15] The endotoxin limit must be appropriate for the animal species and dose volume.
| QC Test | Specification / Acceptance Criteria | Reference |
| Visual Inspection | Free of visible particulates and cloudiness. | [18][19] |
| Container Integrity | Seal is secure, no leaks. | [5] |
| Bacterial Endotoxins | Below the established limit for the route of administration and animal model. | [15] |
| Sterility | No microbial growth. | [16][17] |
Labeling, Storage, and Beyond-Use Dating
Proper labeling is critical to prevent errors. The label on each vial must include:
-
Name of the compound: this compound
-
Final concentration (e.g., mg/mL)
-
Vehicle composition
-
Date of preparation
-
Beyond-Use Date (BUD)
-
Storage conditions (e.g., "Refrigerate, 2-8°C, Protect from Light")
-
"Sterile - For Research Use Only"
The BUD should be determined based on available stability data. For compounds with unknown stability, a conservative BUD is required. For aqueous preparations stored in a refrigerator, a BUD of no more than 30 days is often a standard starting point unless data supports longer dating.[8]
References
- 1. wolterskluwer.com [wolterskluwer.com]
- 2. USP General Chapter 797 [usp.org]
- 3. uspbpep.com [uspbpep.com]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 6. westlab.com [westlab.com]
- 7. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 8. Guidance Prep and Storing Non Pharmaceutical | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 9. Aseptic Technique in the Lab: Complete Step-by-Step Guide & SOP (2025) [mantacc.com]
- 10. Aseptic Laboratory Techniques: Volume Transfers with Serological Pipettes and Micropipettors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
- 12. uspnf.com [uspnf.com]
- 13. youtube.com [youtube.com]
- 14. news-medical.net [news-medical.net]
- 15. RxCe - Sterile Compounding and Quality Control Materials [rxce.com]
- 16. Quality-control analytical methods: the quality of sterility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. arlok.com [arlok.com]
- 18. scribd.com [scribd.com]
- 19. Ipqc tests for sterile formulations | PPTX [slideshare.net]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone
Welcome to the technical support center for (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to facilitate your research and development efforts.
Understanding the Challenge: Physicochemical Profile of this compound
This compound, with the molecular formula C₁₃H₁₈N₂O, possesses structural features that inherently limit its aqueous solubility. The molecule contains a substituted aromatic ring and a methyl-piperidine group, both of which contribute to its hydrophobic nature. While the primary amine group offers a site for hydrogen bonding and potential protonation, the overall lipophilicity of the carbon skeleton is a dominant factor.[1] The solubility of amines decreases as the size of the hydrophobic alkyl or aryl part of the molecule increases.
Key Structural Features Influencing Solubility:
-
Aromatic Phenyl Group: Largely hydrophobic, contributing to low water solubility.
-
2-Methylpiperidine Ring: A cyclic alkyl structure that adds to the molecule's nonpolar character.
-
Primary Aminophenyl Group: A potential site for ionization. As a weak base, its solubility is expected to be pH-dependent.[2]
Troubleshooting & Optimization Strategies
Poor aqueous solubility is a common hurdle in drug development, often impacting bioavailability.[3] Fortunately, several physical and chemical modification techniques can be employed to enhance the solubility of compounds like this compound.[4]
Strategy 1: pH Adjustment
The primary amine on the phenyl ring provides a handle for pH-dependent solubility modification. Amines are basic and can be protonated in acidic solutions to form more soluble salts.[5][6]
Causality: By lowering the pH of the aqueous medium, the primary amine group (-NH₂) gets protonated to form an ammonium salt (-NH₃⁺). This ionization significantly increases the molecule's polarity and its ability to interact with water molecules, thereby enhancing solubility.[7]
Experimental Protocol: pH-Solubility Profiling
-
Prepare a series of buffers: Use a universal buffer system or individual buffers (e.g., citrate, phosphate) to create solutions with a pH range from 2 to 10.
-
Add excess compound: Add an excess amount of this compound to a fixed volume of each buffer solution in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate solid from solution: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantify dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.
-
Plot the data: Plot the measured solubility (e.g., in mg/mL or µg/mL) against the corresponding pH value to generate a pH-solubility profile.
Expected Outcome: A significant increase in solubility should be observed at lower pH values where the amine is protonated.
Strategy 2: Co-solvency
Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[8][9] This is a highly effective and rapid technique for enhancing the solubility of nonpolar drugs.[3]
Causality: Co-solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) work by disrupting the hydrogen bonding network of water and reducing the overall polarity of the solvent.[10] This "makes the water more hydrophobic," allowing it to better accommodate the nonpolar regions of the solute molecule.[11]
Experimental Protocol: Co-solvent Screening
-
Select co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, glycerin).[9][12]
-
Prepare solvent mixtures: Create a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v).
-
Determine solubility: Measure the solubility of this compound in each co-solvent mixture using the equilibrium solubility method described in Strategy 1.
-
Analyze results: Plot solubility as a function of co-solvent concentration for each co-solvent tested to identify the most effective one and the optimal concentration range.
Data Presentation: Example Co-solvent Screening Data
| Co-solvent | Concentration (v/v) | Solubility (µg/mL) | Fold Increase |
| None (Water) | 0% | 5 | 1x |
| Ethanol | 20% | 50 | 10x |
| Propylene Glycol | 20% | 75 | 15x |
| PEG 400 | 20% | 125 | 25x |
Strategy 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming inclusion complexes that have enhanced aqueous solubility.[13][14]
Causality: The hydrophobic regions of this compound (the phenyl and piperidine rings) can be encapsulated within the lipophilic cavity of the cyclodextrin molecule.[15] The hydrophilic outer surface of the cyclodextrin then interacts with water, effectively "carrying" the drug molecule in solution.[14]
Experimental Protocol: Cyclodextrin Complexation
-
Select cyclodextrins: Common choices include β-Cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD).[15]
-
Prepare phase solubility diagram:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add an excess of the compound to each solution.
-
Equilibrate, separate, and quantify the dissolved compound as previously described.
-
-
Plot and analyze: Plot the concentration of the dissolved compound against the cyclodextrin concentration. A linear increase in solubility with increasing cyclodextrin concentration (an Aₗ-type diagram) indicates the formation of a soluble 1:1 complex.[14]
-
Prepare solid complex (optional): The complex can be isolated by methods like freeze-drying or kneading for incorporation into solid dosage forms.[16]
Visualization: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.
Strategy 4: Formulation as a Solid Dispersion
Solid dispersion is a technique where a poorly soluble drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state.[17][18] This approach can significantly enhance dissolution rates and apparent solubility.[19]
Causality: Several factors contribute to the enhanced solubility from solid dispersions:
-
Reduced Particle Size: The drug is dispersed at a molecular or near-molecular level, leading to a massive increase in surface area.[19][20]
-
Amorphous State: The drug exists in a higher-energy amorphous form, which requires less energy to dissolve compared to its stable crystalline form.[19]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[17]
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Select a carrier: Common hydrophilic carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[19]
-
Dissolve components: Dissolve both this compound and the carrier (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol or ethanol). Experiment with different drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10 w/w).
-
Evaporate the solvent: Remove the solvent using a rotary evaporator under reduced pressure.
-
Dry and process: Dry the resulting solid mass in a vacuum oven to remove residual solvent. Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.
-
Characterize the dispersion:
-
Dissolution Testing: Compare the dissolution rate of the solid dispersion to that of the pure drug.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the carrier.
-
Visualization: Solid Dispersion Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. issr.edu.kh [issr.edu.kh]
- 3. ijpbr.in [ijpbr.in]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Workup [chem.rochester.edu]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. scispace.com [scispace.com]
- 16. gala.gre.ac.uk [gala.gre.ac.uk]
- 17. jddtonline.info [jddtonline.info]
- 18. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. japer.in [japer.in]
Technical Support Center: Stability of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone in Cell Culture Media
Welcome to the technical support guide for (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability and integrity of this compound in cell culture experiments. Accurate and reproducible in vitro data is critically dependent on understanding and controlling the concentration of the active compound throughout an experiment. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to address challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and behavior of this compound in a typical cell culture environment.
Q1: Why is it critical to assess the stability of this compound in my specific cell culture setup?
A1: Assessing compound stability is fundamental to the accurate interpretation of any in vitro data.[1] If the compound degrades during your experiment, its effective concentration decreases over time, which can lead to a significant underestimation of its potency (e.g., an artificially high IC50 value).[1][2] Conversely, if it is metabolized into a more active form, its potency could be overestimated.[1] Stability data ensures that the biological effects you observe are directly attributable to a known concentration of the parent compound.[1]
Q2: What are the primary molecular features of this compound that could lead to instability?
A2: The structure of this compound contains two key motifs that are susceptible to degradation in a biological environment:
-
Amide Bond: The link between the aminophenyl and methylpiperidine rings is an amide bond. Amide bonds are susceptible to chemical hydrolysis, especially under non-neutral pH conditions or at elevated temperatures (like 37°C).[3][4] This would cleave the molecule into 4-aminobenzoic acid and 2-methylpiperidine.
-
Piperidine and Aminophenyl Rings: These structures can be targets for enzymatic modification. The piperidine ring can be metabolized by cellular enzymes, such as cytochrome P450s, if they are present.[5] The primary amine on the phenyl ring is also susceptible to oxidation.
Q3: How does the presence of fetal bovine serum (FBS) in my media impact the compound?
A3: FBS can impact your compound in two major ways:
-
Enzymatic Degradation: Serum contains a variety of enzymes, including esterases and proteases, that can actively metabolize the compound.[1] This is a common cause of instability for many small molecules.
-
Protein Binding: The compound may bind non-covalently to abundant proteins in the serum, most notably albumin.[2][6] This binding can act as a reservoir, effectively reducing the free concentration of the compound available to interact with the cells. This interaction can sometimes protect the compound from degradation but complicates the interpretation of dose-response relationships.[7]
Q4: What is the best practice for preparing and storing stock solutions of this compound?
A4: To minimize issues arising from the stock solution, we recommend the following:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble, such as dimethyl sulfoxide (DMSO).
-
Concentration: Prepare a highly concentrated stock solution (e.g., 10-50 mM) to ensure the final concentration of the organic solvent in your cell culture medium is minimal (typically <0.5%) to avoid solvent-induced toxicity or precipitation.[8]
-
Storage: Aliquot the stock solution into small, single-use volumes in low-binding tubes. Store these aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[8] When ready to use, thaw an aliquot and dilute it in your pre-warmed cell culture medium immediately before adding it to your cells.
Section 2: Troubleshooting Guide
This guide is structured to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: I'm observing a progressive loss of my compound's biological effect over a multi-day experiment.
This is a classic sign of compound instability, where the effective concentration of the active molecule is decreasing over the course of the assay.
| Potential Cause | Recommended Action |
| Chemical Degradation | The amide bond may be hydrolyzing at 37°C in the aqueous, buffered media. The rate of hydrolysis can be pH-dependent.[3][9] |
| Action: Perform an acellular stability study (see Protocol 2) in your specific medium. Analyze samples at multiple time points (e.g., 0, 8, 24, 48, 72 hours) using HPLC or LC-MS to quantify the remaining parent compound.[2] | |
| Enzymatic Degradation | Enzymes present in the FBS are metabolizing the compound.[1] |
| Action: Repeat the stability study using both normal serum-supplemented media and media containing heat-inactivated serum. If the compound is significantly more stable with heat-inactivated serum, enzymatic degradation is the likely cause. | |
| Cellular Metabolism | The cells themselves are actively metabolizing the compound into an inactive form. |
| Action: Conduct the stability study in parallel, with one set of wells containing your cells and another set containing only medium. A faster loss of compound in the presence of cells points to cellular metabolism. | |
| Solution | If degradation is confirmed, consider replenishing the media with freshly prepared compound at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration.[2] Alternatively, if the experimental design allows, shorten the incubation period.[2] |
Issue 2: My experimental results are highly variable between replicates or different experiments.
High variability often points to issues with compound handling, solubility, or adsorption rather than a consistent degradation process.
| Potential Cause | Recommended Action |
| Stock Solution Instability | The compound may be degrading in the stock solution due to improper storage or repeated freeze-thaw cycles.[2] |
| Action: Prepare fresh stock solutions from the solid compound and aliquot them for single use, storing them at -80°C.[8] | |
| Inconsistent Dosing | Inaccurate pipetting or incomplete mixing when diluting the stock solution can lead to concentration errors. |
| Action: Ensure proper calibration of pipettes. After adding the compound to the medium, vortex or invert the tube gently to ensure a homogenous solution before adding it to the cells. | |
| Adsorption to Plasticware | The compound may be binding to the surface of pipette tips, tubes, or cell culture plates, reducing the amount in solution.[1] |
| Action: Use low-protein-binding plasticware for all steps involving the compound. You can test for this by measuring the compound concentration in the solution immediately after preparation and again after transferring it to the final culture plate. |
Issue 3: I see a precipitate or cloudiness in the media after adding my compound.
This indicates that the compound's concentration has exceeded its solubility limit in the aqueous cell culture medium.
| Potential Cause | Recommended Action |
| Poor Aqueous Solubility | The compound is inherently not very soluble in your cell culture medium.[10] |
| Action: Determine the maximum solubility of the compound in your medium. Visually inspect serial dilutions for any signs of precipitation. Always add the diluted compound solution to your cells immediately after preparation.[8] | |
| High Solvent Concentration | The final concentration of the solvent (e.g., DMSO) is too high, causing the compound to crash out of solution. |
| Action: Ensure the final DMSO concentration is as low as possible, ideally below 0.5%.[8] Prepare intermediate dilutions in medium if necessary to achieve this. | |
| "Salting Out" Effect | High concentrations of salts or other components in the medium can reduce the solubility of organic compounds. |
| Action: Pre-warm the medium to 37°C before adding the compound stock solution. Adding a cold stock to warm media can sometimes induce precipitation.[8] |
Section 3: Key Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the best practices for preparing solutions to maximize consistency and minimize degradation.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated precision pipettes
-
Sterile, pre-warmed (37°C) cell culture medium
Procedure:
-
Prepare 10 mM Stock Solution:
-
Carefully weigh out the required amount of solid compound. (Molecular Weight: 218.30 g/mol ).
-
Dissolve the solid in the appropriate volume of DMSO to achieve a final concentration of 10 mM. Ensure complete dissolution by vortexing.
-
-
Aliquot and Store:
-
Immediately dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in low-binding tubes.
-
Store the aliquots at -80°C. Avoid using stock solutions that have been stored at 4°C or room temperature for extended periods.
-
-
Prepare Working Solution (Example for 10 µM final concentration):
-
Thaw one aliquot of the 10 mM stock solution immediately before use.
-
Warm your complete cell culture medium to 37°C.
-
Perform a serial dilution. For example, add 5 µL of the 10 mM stock to 495 µL of pre-warmed medium to get a 100 µM intermediate solution. Mix gently by pipetting.
-
Add the required volume of the 100 µM intermediate solution to your cell culture wells to achieve the final desired concentration of 10 µM. This two-step dilution helps ensure homogeneity and keeps the final DMSO concentration low.
-
Protocol 2: Assessing Compound Stability in Cell Culture Media (Acellular)
This protocol provides a robust method to determine the chemical and enzymatic stability of your compound over time.
Materials:
-
10 mM stock solution of the compound in DMSO
-
Complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile, low-binding 96-well plate or microcentrifuge tubes
-
CO₂ incubator (37°C, 5% CO₂)
-
Organic solvent for extraction (e.g., Acetonitrile with 1% formic acid)
-
Analytical instrumentation (HPLC-UV or LC-MS)
Procedure:
-
Spike the Medium: Prepare a bulk solution of the compound in pre-warmed medium at your highest experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experiments.
-
Aliquot for Time Points: Dispense aliquots of the spiked medium into separate wells of a low-binding 96-well plate or into separate tubes for each time point (e.g., 0, 2, 8, 24, 48, 72 hours). Prepare in triplicate for each time point.
-
Incubation: Place the plate or tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection:
-
Time 0: Immediately after aliquoting, take the T=0 samples. Add 2-3 volumes of ice-cold acetonitrile (or other appropriate organic solvent) to precipitate proteins and halt any reactions. This sample represents 100% of the initial concentration.[8]
-
Subsequent Time Points: At each designated time, remove the corresponding samples from the incubator and immediately process them as described for the T=0 sample.
-
-
Sample Processing:
-
Vortex the samples vigorously after adding the organic solvent.
-
Centrifuge at high speed (e.g., >10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis: Analyze the samples by a validated HPLC or LC-MS method to quantify the peak area of the parent compound.
-
Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A significant decrease (>15-20%) in concentration over the experimental duration indicates instability. From this data, you can calculate the compound's half-life (t₁/₂) in the medium.
Section 4: Data Interpretation & Visualization
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing stability-related issues.
Caption: A decision tree for troubleshooting common issues with compound performance.
Potential Degradation Pathways
This diagram illustrates the primary potential degradation pathways for this compound in a cell culture environment.
Caption: Potential chemical and enzymatic degradation pathways of the compound.
Section 5: References
-
BenchChem. (2025). Technical Support Center: Compound Stability in Long-Term Cell Culture. 2
-
BenchChem. (2025). Technical Support Center: Troubleshooting "Compound 3h" Stability in Cell Culture Media. 8
-
Poupin, N., et al. (n.d.). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Science Publishing. 5
-
Roberts, D. R., et al. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. The Royal Society of Chemistry. 3
-
Bhowmick, I., et al. (n.d.). Small molecule interactions with biomacromolecules: selective sensing of human serum albumin by a hexanuclear manganese complex – photophysical and biological studies. RSC Publishing. 7
-
BenchChem. (2025). Technical Support Center: Troubleshooting Chlorophorin Instability in Cell Culture Media. 10
-
Request PDF. (n.d.). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. ResearchGate. 4
-
Kumar, A., et al. (n.d.). Amide Bond Activation of Biological Molecules. PMC - NIH. 9
-
Francis, G. L. (n.d.). Albumin and mammalian cell culture: implications for biotechnology applications. PMC - NIH. 6
-
Barman, P. C. (2016). Review on Interaction of Serum Albumin with Drug Molecules. 11
-
BenchChem. (2025). Stability of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in cell culture media over time. 1
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Albumin and mammalian cell culture: implications for biotechnology applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule interactions with biomacromolecules: selective sensing of human serum albumin by a hexanuclear manganese complex – photophysical and biological studies - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. rroij.com [rroij.com]
Technical Support Center: Preventing Degradation of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone
Welcome to the technical support center for (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of this compound throughout your experiments. By understanding its chemical vulnerabilities and implementing robust handling protocols, you can ensure the reliability and reproducibility of your results.
Molecule Profile: Understanding Inherent Instabilities
To effectively prevent degradation, we must first understand the molecule's structure. This compound possesses two key functional groups that are susceptible to common laboratory conditions:
-
Primary Aromatic Amine (Aniline group): The 4-aminophenyl moiety is highly susceptible to oxidation. This reaction is often catalyzed by oxygen, light, and trace metals, leading to the formation of colored quinone-imine species and other complex oligomers.[1][2] This is typically the most rapid and visually apparent degradation pathway.
-
Amide Bond: The link between the aminophenyl ring and the piperidine ring is an amide. While generally stable, this bond can undergo hydrolysis under strongly acidic or basic conditions, especially when heated.[3][4][5] This cleavage would yield 4-aminobenzoic acid and 2-methylpiperidine.
Given these vulnerabilities, the primary concerns during experimentation are oxidation and, to a lesser extent, hydrolysis .
Troubleshooting Guide: Diagnosing Degradation
This section addresses common issues encountered during experiments in a direct question-and-answer format.
Q1: My stock solution of the compound, initially colorless, has turned yellow or brown. What is causing this color change?
A: This is a classic sign of oxidation of the primary aromatic amine (aniline) group.[1] Atmospheric oxygen dissolved in your solvent is the most likely culprit. The reaction is often accelerated by exposure to ambient light and elevated temperatures. The resulting oxidized products, such as quinone-imines, are highly conjugated and absorb visible light, appearing colored.[1]
Q2: I'm analyzing my sample via HPLC/LC-MS and see new, unexpected peaks that weren't present in the initial analysis. Is this degradation?
A: Yes, the appearance of new peaks is a strong indicator of degradation.
-
Early-eluting peaks (more polar) could correspond to hydrolysis products, such as 4-aminobenzoic acid. Amide bond hydrolysis breaks the molecule into smaller, more polar fragments.[3][6]
-
Multiple new peaks could arise from oxidation, which can produce a variety of byproducts. To confirm, you should use mass spectrometry (MS) to obtain the molecular weights of these new peaks and compare them to the expected masses of potential degradation products.[7][8]
Q3: The biological activity or potency of my compound seems to diminish over a series of experiments, even when using the same stock solution. Why?
A: A gradual loss of potency strongly suggests that the parent compound is degrading over time. Even if a color change is not obvious, slow oxidation or hydrolysis can decrease the concentration of the active molecule. Storing stock solutions at room temperature, in clear vials, or in non-degassed solvents will accelerate this process.[9][10] It is crucial to establish a "time-zero" analytical baseline (e.g., via HPLC) to compare against when stability issues are suspected.
Q4: My solid, powdered compound has developed discolored patches or seems clumpy. Is it still viable?
A: Discoloration in the solid state also points to oxidation. Clumpiness may indicate the absorption of atmospheric moisture, which can accelerate both hydrolysis and oxidation. While the bulk of the material may still be intact, its purity is compromised. It is highly recommended to perform an analytical purity check (e.g., HPLC, NMR) before using any discolored solid material. For long-term storage, always keep the solid compound in a desiccator under an inert atmosphere.[11]
Preventative Protocols & Methodologies
Adhering to rigorous experimental protocols is the most effective way to prevent degradation.
Protocol: Inert Atmosphere Handling and Solution Preparation
The single most critical step to prevent oxidation is to eliminate contact with oxygen. This requires handling the compound and preparing solutions under an inert atmosphere.
Step-by-Step Methodology:
-
Glassware Preparation: Ensure all glassware is thoroughly dried by heating in an oven (e.g., 125°C overnight) and cooled in a desiccator or under a stream of inert gas (Nitrogen or Argon).[12][13] This removes adsorbed moisture.
-
Solvent Degassing: Remove dissolved oxygen from your chosen solvent using one of the following methods.[14][15][16]
-
Sparging (Bubbling): Bubble dry nitrogen or argon gas through the solvent for 20-30 minutes via a long needle submerged in the liquid.[15][17] An exit needle is required to vent the displaced oxygen.[17] This is a quick and effective method for most applications.
-
Freeze-Pump-Thaw: For highly sensitive experiments, this is the most thorough method. The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from the headspace, and the solvent is then thawed. This cycle is repeated three times.[14]
-
-
Weighing and Dissolving:
-
Ideally, weigh the solid compound inside a glove box.[18]
-
If a glove box is unavailable, weigh the compound quickly and transfer it to a flask equipped with a rubber septum.
-
Immediately flush the flask with inert gas.
-
-
Solvent Transfer: Using a gas-tight syringe, transfer the degassed solvent to the flask containing the compound.[12][13] Maintain a positive pressure of inert gas in the flask via a balloon or a Schlenk line to prevent air from entering.[12]
-
Storage: Store the resulting stock solution in a sealed, amber glass vial with the headspace flushed with inert gas. Store at low temperatures (see table below).
Workflow for Inert Solution Preparation
Caption: Workflow for preparing solutions under an inert atmosphere.
Data Summary: Solvent and Storage Recommendations
The choice of solvent and storage conditions has a profound impact on stability.
| Parameter | Recommended | To Avoid | Rationale |
| Solvents | Anhydrous, HPLC-grade DMSO, DMF, Acetonitrile (when degassed) | Protic solvents (Methanol, Ethanol), water, non-anhydrous solvents | Protic solvents can participate in hydrolysis. Residual water increases degradation risk. |
| Storage Temp. | Solid: -20°C, Solution: -20°C or -80°C | Room Temperature (approx. 20-25°C) | Lower temperatures significantly slow the rates of both oxidation and hydrolysis.[9] |
| Atmosphere | Dry Nitrogen or Argon | Air (Oxygen) | Oxygen is the primary driver for the oxidative degradation of the aniline group.[18] |
| Light | Amber vials, protection from light | Clear vials, direct exposure to lab light/sunlight | Aromatic amines can be susceptible to photodegradation, a process initiated by UV or visible light.[9][19][20] |
| pH (in aqueous media) | Neutral (pH ~7) | Strong Acid (pH < 4) or Strong Base (pH > 10) | Extreme pH conditions catalyze the hydrolysis of the amide bond.[4][5] |
Use of Antioxidants
For less sensitive applications where rigorous inert atmosphere techniques are not feasible, adding a radical-scavenging antioxidant can offer protection.
-
Butylated hydroxytoluene (BHT): A common and effective antioxidant.[21][22][23] It works by scavenging free radicals that initiate the oxidation process.[21]
-
Protocol: Prepare a concentrated stock of BHT (e.g., 100 mM in DMSO). Add a small aliquot to your compound solution to achieve a final concentration of 50-100 µM.
Note: Always run a control experiment to ensure the antioxidant does not interfere with your specific assay.
Frequently Asked Questions (FAQs)
FAQ 1: What are the likely molecular weights of the primary degradation products?
-
Parent Compound: (C13H18N2O) - Approx. 218.29 g/mol
-
Oxidation Product (example): Formation of a quinone-imine would involve the loss of 2 hydrogen atoms, resulting in a mass of ~216.27 g/mol . Dimerization or further reactions are also possible.
-
Hydrolysis Products: 4-aminobenzoic acid (C7H7NO2) - ~137.14 g/mol ; and 2-methylpiperidine (C6H13N) - ~99.17 g/mol .
FAQ 2: What is the best analytical method to monitor the stability of my compound? Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with both UV and Mass Spectrometry (MS) detection is ideal.[7][24] HPLC can separate the parent compound from its more polar degradation products, UV detection can quantify the amounts, and MS detection provides definitive identification based on molecular weight.[8]
FAQ 3: Can I use this compound in aqueous buffers for biological assays? Yes, but with precautions. Prepare a concentrated stock solution in an anhydrous organic solvent like DMSO. Dilute it into the aqueous buffer immediately before use. Avoid storing the compound in aqueous solutions for extended periods, especially at room temperature, as this increases the risk of hydrolysis.
FAQ 4: How quickly does the compound degrade? The rate is highly dependent on conditions. In a non-degassed solvent, at room temperature, and exposed to light, significant color change (oxidation) can be visible within hours. Under ideal storage conditions (degassed solvent, -80°C, dark, inert atmosphere), solutions can be stable for months. A formal stability study using HPLC is recommended to determine the shelf-life for your specific experimental conditions.[25]
Visualizing Degradation Pathways
The following diagram illustrates the two primary mechanisms of degradation for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rua.ua.es [rua.ua.es]
- 3. researchgate.net [researchgate.net]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. oit.edu [oit.edu]
- 7. hovione.com [hovione.com]
- 8. ijmr.net.in [ijmr.net.in]
- 9. mdpi.com [mdpi.com]
- 10. moravek.com [moravek.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 14. How To [chem.rochester.edu]
- 15. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 16. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. ossila.com [ossila.com]
- 19. dl.edi-info.ir [dl.edi-info.ir]
- 20. researchgate.net [researchgate.net]
- 21. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 22. Importance of Antioxidants in Food Preservation • Food Safety Institute [foodsafety.institute]
- 23. welltchemicals.com [welltchemicals.com]
- 24. Small Molecules Analysis & QC [sigmaaldrich.com]
- 25. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone synthesis impurities
Technical Support Center: (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone Synthesis
Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate
Welcome to the technical support center for the synthesis of this compound. This molecule, an important building block in pharmaceutical development, presents a synthesis pathway that, while conceptually straightforward, is prone to specific impurity-related challenges. The typical synthetic route involves an initial amide coupling reaction between a 4-nitrobenzoic acid precursor and 2-methylpiperidine, followed by the reduction of the nitro group to the final primary amine.
This guide is structured as a series of troubleshooting questions and answers designed to provide researchers, chemists, and drug development professionals with actionable insights and validated protocols to identify, control, and eliminate common impurities. Our approach is grounded in mechanistic understanding to not only solve immediate problems but also to empower you to proactively optimize your process for higher purity and yield. The control of impurities is critical, as even trace amounts can impact the stability, safety, and efficacy of an Active Pharmaceutical Ingredient (API).[][2]
Troubleshooting Guide: Common Synthesis Impurities & Solutions
Q1: My final product is contaminated with the starting material, (4-nitrophenyl)(2-methylpiperidin-1-yl)methanone. How can I ensure complete reduction of the nitro group?
Root Cause Analysis: The presence of the nitro-intermediate in your final product is a clear indicator of incomplete reduction. This is a frequent issue in catalytic hydrogenation of nitroarenes and can stem from several factors:
-
Catalyst Inactivation: The catalyst (e.g., Palladium on Carbon, Pd/C) can be "poisoned" by trace impurities, such as sulfur-containing compounds, or become physically coated, reducing its active surface area.
-
Insufficient Reductant/Hydrogen: The stoichiometric amount of the reducing agent (e.g., hydrogen gas pressure, moles of a transfer hydrogenation donor like ammonium formate) may be inadequate for full conversion.
-
Suboptimal Reaction Conditions: Low temperature, insufficient reaction time, or poor mixing can lead to a stalled reaction.[3]
Troubleshooting & Optimization Protocol:
-
Catalyst Selection & Handling:
-
Ensure the use of a high-quality catalyst. For problematic reductions, consider a fresh batch or a different type, such as Platinum on Carbon (Pt/C) or Raney Nickel.[3]
-
Use a higher catalyst loading (e.g., increase from 5 mol% to 10 mol% wet basis).
-
Ensure the reaction solvent is thoroughly degassed before adding the catalyst to prevent premature oxidation.
-
-
Reaction Condition Optimization:
-
Hydrogenation: Increase hydrogen pressure in stages (e.g., from 50 psi to 100 psi).
-
Temperature: Gently warm the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate, but monitor for potential side reactions.
-
Time & Monitoring: Do not rely on a fixed reaction time. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the nitro-intermediate is no longer detectable.[4]
-
-
Alternative Reducing Agents:
-
If catalytic hydrogenation is problematic, consider chemical reduction. A common alternative is using tin(II) chloride (SnCl₂) in ethanol or ethyl acetate, or iron powder in acidic media (e.g., acetic acid or ammonium chloride).[3]
-
Q2: My LC-MS analysis shows several colored impurities with masses higher than my product, especially when the reduction step is slow. What are these byproducts?
Root Cause Analysis: The formation of colored impurities during the reduction of an aromatic nitro group is characteristic of condensation side reactions between partially reduced intermediates. The primary culprits are nitrosobenzene, azoxybenzene, and azobenzene analogues, which are formed when the reduction is not rapid and complete.[5]
-
Nitroso Intermediate: A key intermediate in the reduction pathway. If it accumulates, it can dimerize or react with other intermediates.
-
Azoxy and Azo Compounds: These result from the condensation of the nitroso intermediate with a hydroxylamine intermediate or other reduced species. They are often highly colored (yellow to red) and can be difficult to remove.
Workflow for Impurity Identification and Mitigation
References
- 2. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 3. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 4. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 5. Direct amidation of esters with nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
overcoming poor cell permeability of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic solutions for a common and critical challenge in drug discovery: poor cell permeability, with a specific focus on the compound (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone .
Our goal is to provide you with the foundational knowledge, experimental workflows, and strategic insights necessary to diagnose and overcome permeability barriers, transforming a promising compound into a cell-active lead.
Section 1: Understanding the Challenge - A Physicochemical Profile (FAQ)
Before troubleshooting, it's crucial to understand the inherent properties of your molecule. Poor permeability is not a random event; it is governed by the laws of physics and chemistry.
Q1: What are the key physicochemical properties of this compound that might predict poor cell permeability?
To assess a compound's likelihood of passive diffusion across a lipid cell membrane, we often start with Lipinski's Rule of Five.[1][2] Let's analyze the predicted properties of our target compound.
-
Compound: this compound
-
Molecular Formula: C₁₃H₁₈N₂O
-
Structure:
Table 1: Physicochemical Property Analysis vs. Lipinski's Rule of Five
| Property | Predicted Value for Compound | Lipinski's Guideline[3][4] | Assessment |
| Molecular Weight | 218.3 g/mol | < 500 Da | Pass |
| LogP (Lipophilicity) | 2.1 | ≤ 5 | Pass |
| H-Bond Donors | 1 (from -NH₂) | ≤ 5 | Pass |
| H-Bond Acceptors | 2 (1 from C=O, 1 from -NH₂) | ≤ 10 | Pass |
| Polar Surface Area (TPSA) | 49.4 Ų | < 140 Ų (general guideline) | Good |
At first glance, this compound does not violate any of Lipinski's rules. This suggests that based on standard computational models, it should have a reasonable chance of passive diffusion. However, these rules are guidelines, not absolute laws.[5] A discrepancy between in silico prediction and experimental results is a common scenario that prompts a deeper investigation.
Q2: If the compound doesn't violate Lipinski's rules, why might it still have permeability issues?
Several factors beyond the Rule of Five can impede cell entry:
-
Active Efflux: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[6][7] These transporters act as cellular "bouncers," actively pumping the compound out of the cell, which can mimic poor permeability.
-
High Rigidity or Unfavorable Conformation: The three-dimensional shape of the molecule may not be conducive to partitioning into the lipid bilayer.
-
Charge and Ionization State: The primary amine (-NH₂) group is basic. At physiological pH (~7.4), a significant portion of these molecules will be protonated (-NH₃⁺), making them charged. Charged species have great difficulty crossing the nonpolar lipid membrane. This is often a primary culprit for compounds with basic centers.
-
Low Aqueous Solubility: While not directly a permeability issue, if the compound precipitates in your cell culture medium, its effective concentration at the cell surface will be too low to drive diffusion, leading to a false negative for cell activity.
Section 2: Troubleshooting Guide - From In Vitro Efficacy to Cellular Activity
This section addresses the most common experimental roadblock: a potent compound in a biochemical assay that fails in a cell-based model.
Q: My compound is highly active against its purified target protein but shows little to no effect in my cell-based assays. How do I diagnose the problem?
This is a classic drug discovery dilemma. The first step is to systematically confirm that poor permeability is the likely cause.
Caption: Troubleshooting workflow for diagnosing discrepancies in assay results.
Step-by-Step Diagnostic Plan:
-
Confirm Compound Stability: Incubate the compound in your cell culture medium for the duration of your assay (e.g., 24, 48 hours). Use LC-MS to quantify the amount of compound remaining. If it degrades, the lack of cellular activity is due to instability, not permeability.
-
Assess General Cytotoxicity: Run a simple cell viability assay (e.g., MTT, CellTiter-Glo®). If the compound kills the cells at the tested concentrations, you won't see a target-specific effect.
-
Directly Measure Permeability: If the compound is stable and non-toxic, the next step is to use a direct permeability assay. The two most common in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
-
PAMPA: This cell-free assay measures passive diffusion across an artificial lipid membrane.[8][9] It is fast, cost-effective, and excellent for determining if a compound can passively cross a lipid barrier.[10] It will not, however, detect issues with active transport.
-
Caco-2 Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express transporters, mimicking the intestinal epithelium.[6][11] It is considered the gold standard for in vitro permeability screening because it can measure passive diffusion, active transport, and active efflux.[7][12] By measuring transport in both directions (apical-to-basolateral and basolateral-to-apical), one can calculate an efflux ratio . An efflux ratio greater than 2 strongly suggests the compound is a substrate of an efflux pump.[6]
-
Section 3: Strategic Solutions for Enhancing Permeability
Once poor permeability is confirmed, you can employ several strategies to improve it. The choice depends on whether the issue is poor passive diffusion or active efflux.
Strategy 1: The Prodrug Approach (For Poor Passive Diffusion)
If PAMPA results are low, the compound likely struggles with passive diffusion, possibly due to the charged primary amine. A prodrug strategy involves chemically modifying the problematic functional group to create a more lipophilic, membrane-permeable version of the molecule.[13][14] This "mask" is designed to be cleaved by intracellular enzymes (like esterases) to release the active parent drug inside the cell.[15]
Caption: Mechanism of a prodrug strategy to enhance cell permeability.
How to Apply This to this compound:
The primary amine (-NH₂) is the most likely site for modification.
-
Acyloxymethyl or Carbamate Prodrugs: Masking the amine with a group that can be hydrolyzed by intracellular enzymes is a common and effective strategy.[15][16] This neutralizes the positive charge at physiological pH, dramatically increasing lipophilicity and the ability to cross the cell membrane.[17]
Strategy 2: Formulation-Based Approaches
If chemical modification is not feasible or desired, formulation strategies can be used to enhance permeability, particularly for in vitro experiments.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate the drug molecule, increasing its solubility in the aqueous media and facilitating its delivery to the cell surface.
-
Lipid-Based Formulations (e.g., Liposomes): Encapsulating the compound in lipid nanoparticles or liposomes can facilitate its entry into cells via endocytosis or membrane fusion.
Strategy 3: Addressing Active Efflux
If the Caco-2 assay reveals a high efflux ratio, the problem is active transport out of the cell.
-
Co-administration with an Efflux Inhibitor: For experimental purposes, you can co-administer your compound with a known inhibitor of the suspected transporter (e.g., Verapamil for P-gp).[7] If cellular activity is restored in the presence of the inhibitor, it confirms that efflux is the problem.
-
Structural Modification: This is a more complex medicinal chemistry challenge. The goal is to modify the structure of your compound to reduce its recognition by the efflux transporter.[18] This often involves subtle changes to reduce hydrogen bonding potential or alter the molecule's overall shape.[19][20]
Section 4: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general outline for assessing passive permeability.
Objective: To determine the effective permeability (Pe) of a compound through a lipid-infused artificial membrane.[8][9]
Materials:
-
96-well PAMPA plate system (with donor and acceptor plates)
-
Lipid solution (e.g., 1% lecithin in dodecane)[10]
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Test compound and control compounds (e.g., high-permeability Propranolol, low-permeability Atenolol)
-
Plate reader or LC-MS for quantification
Procedure:
-
Prepare Solutions: Prepare a stock solution of your test compound and controls in DMSO. Create a final working solution (e.g., 10 µM) in PBS with a final DMSO concentration of 1-5%.[21]
-
Coat the Donor Plate: Gently add 5 µL of the lipid solution to the membrane of each well in the donor plate.
-
Prepare the Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS buffer (containing 1-5% DMSO).
-
Add Compound to Donor Plate: Add 150-200 µL of your compound working solution to each well of the coated donor plate.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Quantify: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate Permeability: Calculate the effective permeability coefficient (Pe) using established formulas that account for volumes, incubation time, and membrane area.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prodrug Approach as a Strategy to Enhance Drug Permeability [ouci.dntb.gov.ua]
- 15. tandfonline.com [tandfonline.com]
- 16. Prodrugs with Improved Lipophilicity and Permeability [ebrary.net]
- 17. mdpi.com [mdpi.com]
- 18. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 19. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
Technical Support Center: A Strategic Guide to Minimizing Off-Target Effects of Novel Small Molecules
Introduction: From Molecular Structure to Biological Specificity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for identifying, characterizing, and minimizing the off-target effects of investigational small molecules, using the compound (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone as a practical case study.
While this specific molecule is not extensively characterized in public literature, its chemical scaffold—featuring a piperidine ring—is common in compounds with diverse biological activities, including those targeting the central nervous system and cancers.[1] This structural motif highlights the potential for polypharmacology, making a robust off-target assessment strategy not just a regulatory requirement but a scientific necessity for ensuring safety and efficacy.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It will walk you through a logical, multi-tiered approach, from predictive computational methods to definitive cellular and preclinical validation, ensuring that every protocol is a self-validating system designed to build confidence in your compound's specificity.
Section 1: Predictive Analysis - The In Silico First Pass
The journey to understanding off-target effects begins long before the first pipette touches a test tube. Computational, or in silico, methods provide a cost-effective and rapid initial assessment to forecast potential off-target interactions, guiding subsequent experimental validation.[2][3]
FAQ 1.1: I have synthesized this compound. Where do I begin to predict its potential off-targets?
Your first step is to leverage computational tools that predict compound-protein interactions based on the molecule's chemical structure. These methods compare your compound's features to vast databases of known ligands and their biological targets.
Expert Recommendation: Employ a multi-pronged in silico strategy. No single algorithm is perfect; using several methods provides a more robust consensus prediction.[4]
Workflow for In Silico Off-Target Prediction:
-
Metabolite Prediction: Predict potential Phase I and Phase II metabolites of your parent compound, as these can have their own unique off-target profiles.[3]
-
2D/3D Similarity Searching: Utilize platforms that employ a combination of 2D chemical similarity searches (e.g., Similarity Ensemble Approach - SEA) and 3D pharmacophore or pocket similarity searches.[4]
-
Machine Learning Models: Apply machine learning algorithms (e.g., Graph Neural Networks, Random Forest) trained on large-scale bioactivity data to predict interaction probabilities against a panel of off-targets.[2][5]
-
Consolidate and Prioritize: Aggregate the predictions from all methods. High-confidence "hits" are those identified by multiple, mechanistically distinct algorithms. These should be prioritized for experimental validation.
Caption: In silico workflow for predicting off-target liabilities.
Section 2: Broad Experimental Profiling - Casting a Wide Net
In silico predictions are hypotheses that require experimental validation. The next logical step is to screen your compound against large panels of common off-target families, such as protein kinases and G-protein coupled receptors (GPCRs), which are frequently implicated in adverse drug effects.
FAQ 2.1: My computational analysis flagged potential interactions with several protein kinases. How do I experimentally validate this and determine the selectivity?
Broad kinase panel screening is the industry standard for assessing kinase selectivity.[6] Dysregulation of kinase activity is linked to numerous diseases, making kinases both valuable targets and common sources of off-target effects.[7]
Expert Recommendation: Opt for an activity-based biochemical kinase profiling service. These services screen your compound against hundreds of purified kinases, providing quantitative data on inhibition (e.g., % Inhibition at a given concentration or IC50 values).
Key Considerations for Kinome Profiling:
| Feature | Endpoint Assays | Continuous (Kinetic) Assays |
| Principle | Measures enzyme activity at a single time point. | Monitors enzyme activity in real-time over a period. |
| Advantages | High-throughput, cost-effective for initial screening. | More accurate reaction rates, can identify time-dependent inhibition, provides deeper mechanistic insight.[8] |
| Best For | Primary screening to identify initial hits. | Lead optimization, detailed selectivity profiling, and mechanism of action studies.[8] |
| Providers | Reaction Biology[6], Oncolines/Carna[9] | AssayQuant (KinSight™)[8], Pamgene (KinomePro™)[10] |
FAQ 2.2: What if my compound is predicted to interact with G-Protein Coupled Receptors (GPCRs)?
GPCRs are the largest family of validated drug targets, and unintended interactions can lead to a wide range of side effects.[11] Screening against a broad panel of GPCRs is crucial.
Expert Recommendation: Utilize a cell-based GPCR screening platform. These assays are performed in engineered cell lines that express a specific GPCR and report on its activation or inhibition through a measurable signal (e.g., β-arrestin recruitment, cAMP modulation, or calcium flux).[11][12][13] Platforms like Eurofins DiscoverX offer comprehensive panels covering over 90% of the human GPCRome.[11]
Section 3: Cellular Target Engagement - Confirming Interaction in a Biological Context
A positive result in a biochemical assay is a critical piece of evidence, but it doesn't confirm that your compound can reach and bind to its target inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures drug-target interaction in intact cells or tissues.[14][15]
FAQ 3.1: How can I prove that my compound binds to a suspected off-target protein within a living cell?
CETSA is the gold standard for this application. The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation and aggregation.[16][17]
Expert Recommendation: Perform an isothermal dose-response (ITDR) CETSA experiment. This will not only confirm target engagement but also provide an estimate of the compound's potency in a cellular environment.
Caption: Workflow for an Isothermal Dose-Response CETSA experiment.
Troubleshooting Guide: CETSA Protocol
Objective: To determine the cellular target engagement and apparent potency of this compound against a suspected off-target protein (e.g., "Off-Target Kinase X").
Materials:
-
Cell line expressing Off-Target Kinase X.
-
Cell culture medium and reagents.
-
This compound stock solution in DMSO.
-
Vehicle control (DMSO).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Lysis buffer.
-
Antibody specific for Off-Target Kinase X.
-
Instrumentation for protein quantification (e.g., Western blot equipment).
Protocol:
-
Determine Melt Curve (Initial Experiment):
-
Treat cells with a high concentration of the compound or vehicle.
-
Aliquot cells and heat each aliquot to a different temperature (e.g., 40-70°C range).[18]
-
Lyse cells, separate soluble and aggregated fractions by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western blot.
-
The resulting "melt curve" will show the temperature at which the protein denatures. A shift in this curve in the presence of the compound indicates stabilization and binding.[15]
-
-
Isothermal Dose-Response Fingerprint (ITDRF):
-
Cell Plating: Seed cells in appropriate culture plates and grow to ~80% confluency.
-
Compound Treatment: Prepare a serial dilution of your compound. Treat cells with varying concentrations (e.g., 0.01 µM to 100 µM) and a vehicle control for 1-2 hours.
-
Heating Step: Choose a single temperature from the melt curve experiment where there is a significant difference between the vehicle and compound-treated samples (the "T-agg"). Heat all plates at this temperature for 3-5 minutes.[16]
-
Lysis & Fractionation: Immediately cool the plates, wash with PBS, and lyse the cells. Centrifuge the lysate at high speed to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble Off-Target Kinase X using Western blot, ELISA, or mass spectrometry.
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of soluble target protein against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50, which reflects the compound's potency for target engagement in the cell.
-
Section 4: Functional Validation - Linking Off-Target Binding to a Phenotype
Confirming cellular binding is a major step, but the ultimate question is whether this binding event has a functional consequence. CRISPR/Cas9 gene editing technology is an invaluable tool for definitively linking an off-target interaction to a cellular phenotype.[19]
FAQ 4.1: I've confirmed cellular binding to Off-Target Kinase X. How do I prove that this interaction is responsible for an observed side effect (e.g., decreased cell viability)?
The most direct way is to remove the off-target protein and see if the effect disappears.
Expert Recommendation: Use CRISPR/Cas9 to create a knockout (KO) cell line that does not express Off-Target Kinase X. Then, compare the effect of your compound on the wild-type (WT) cells versus the KO cells.
Experimental Logic:
-
If the compound's toxicity is mediated by Off-Target Kinase X: The WT cells will die when treated with the compound, but the KO cells (which lack the target) will be resistant to the compound's effect.
-
If the toxicity is due to the primary target or another off-target: Both WT and KO cells will show the same level of toxicity.
CRISPR Validation Workflow:
-
Design & Synthesize: Design and obtain sgRNAs that specifically target the gene for Off-Target Kinase X.
-
Transfect & Select: Introduce the Cas9 nuclease and sgRNAs into your cell line to generate the gene knockout. Select and expand single-cell clones.
-
Validate KO: Confirm the successful knockout of the protein using Western blot and genomic sequencing to check for off-target edits from the CRISPR process itself.[20][21][22]
-
Phenotypic Assay: Treat both WT and validated KO cell lines with a dose-response of your compound.
-
Analyze: Measure the phenotypic outcome (e.g., cell viability). A significant rightward shift in the dose-response curve for the KO cells validates that the phenotype is dependent on Off-Target Kinase X.
Section 5: Regulatory Context - Preclinical Safety Pharmacology
As your compound progresses, your off-target profiling data becomes a cornerstone of its preclinical safety package. Regulatory bodies like the FDA and EMA have specific guidelines for these assessments.
FAQ 5.1: What are the standard regulatory requirements for safety pharmacology studies?
The International Council for Harmonisation (ICH) guidelines S7A and S7B are the key documents.[23][24] These guidelines mandate the creation of a "core battery" of studies to assess the effects of a new drug candidate on vital physiological functions before human trials can begin.[25][26]
The Safety Pharmacology Core Battery:
The primary objective is to identify undesirable pharmacodynamic properties that could be relevant to human safety.[26]
| System | Key Functions Assessed | Standard Assays |
| Central Nervous System (CNS) | Behavior, motor activity, coordination, sensory/motor reflex responses. | Irwin test or Functional Observational Battery (FOB) in rodents.[24] |
| Cardiovascular System | Blood pressure, heart rate, electrocardiogram (ECG). Special attention to QT interval prolongation. | In vitro hERG assay, in vivo cardiovascular telemetry in conscious, unrestrained animals (e.g., dogs, non-human primates).[23][24] |
| Respiratory System | Respiratory rate, tidal volume, hemoglobin oxygen saturation. | Whole-body plethysmography in rodents.[24] |
Expert Recommendation: All data from your in silico, biochemical, and cellular off-target profiling should be used to inform the design of these crucial in vivo studies. If you identified a specific off-target (e.g., a GPCR known to affect blood pressure), your cardiovascular safety study should be designed with extra vigilance for that potential effect.
References
- 1. Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. assayquant.com [assayquant.com]
- 9. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 10. KinomePro - Pamgene [pamgene.com]
- 11. GPCR Product Solutions [discoverx.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. news-medical.net [news-medical.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. selectscience.net [selectscience.net]
- 20. CRISPR/Cas9 Off-Target Validation Solutions - iGeneTech [igenetech.com]
- 21. CRISPR Off-Target Validation - CD Genomics [cd-genomics.com]
- 22. Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 24. criver.com [criver.com]
- 25. ema.europa.eu [ema.europa.eu]
- 26. altasciences.com [altasciences.com]
addressing batch-to-batch variability of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone
Welcome to the technical support center for (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common issue of batch-to-batch variability with this compound. Inconsistent results can derail critical experiments and delay project timelines. This guide provides a structured, causality-driven approach to identifying, understanding, and mitigating these variabilities.
Introduction: Why Batch-to-Batch Variability Matters
This compound is a substituted aromatic amide with a chiral center at the 2-position of the piperidine ring. Its utility as a synthetic intermediate or active pharmaceutical ingredient (API) demands high purity and consistency. Batch-to-batch variability refers to the differences observed between different production lots of the same compound.[1] These variations can manifest as changes in physical properties (color, crystal form), chemical properties (purity, impurity profile), and ultimately, functional outcomes in your assays.
Addressing this variability is not merely a matter of quality control; it is fundamental to ensuring the reproducibility and reliability of your research and development efforts. Subtle, unmanaged variations in an intermediate can cascade, leading to significant issues in the final product, such as yield instability, impurity control failures, and regulatory hurdles.[2]
Troubleshooting Guide: A Root Cause Analysis Approach
Encountering variability can be frustrating. This section provides a logical, question-based workflow to diagnose the potential source of the issue.
Q1: My downstream reaction yield is significantly lower with the new batch. Where should I start my investigation?
A lower yield is one of the most common indicators of batch variability.[3][4] The investigation should be systematic, starting from the most likely culprits.
Step 1: Verify Purity and Identity.
-
Action: Re-run High-Performance Liquid Chromatography (HPLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis on both the old (well-performing) and new batches of this compound.
-
Causality: The most direct cause of reduced yield is a lower concentration of the active starting material. A Certificate of Analysis (CoA) provides the manufacturer's data, but in-house verification is a critical part of good laboratory practice. Discrepancies between batches in the main peak's area percentage can confirm a purity issue.[5]
Step 2: Scrutinize the Impurity Profile.
-
Action: Compare the impurity profiles from the HPLC chromatograms of both batches. Pay close attention to any new or significantly larger impurity peaks in the problematic batch.
-
Causality: Certain impurities can act as reaction inhibitors or catalysts for side reactions, consuming your reagents and lowering the yield of the desired product. According to the International Council for Harmonisation (ICH) guidelines, impurities above a certain threshold must be identified and reported.[6][7][8][9] For example, unreacted starting materials or byproducts from the amide coupling synthesis could be present.
Step 3: Assess for Residual Solvents.
-
Action: If you have the capability, perform Gas Chromatography (GC) with a headspace autosampler to analyze residual solvent content.
-
Causality: Solvents used in the final purification or crystallization steps can remain in the solid product.[9] Some solvents can interfere with subsequent reactions. For instance, a protic solvent like isopropanol could interfere with a reaction requiring anhydrous conditions. ICH Q3C guidelines provide strict limits for residual solvents based on their toxicity.[8]
The following workflow diagram illustrates this initial troubleshooting process.
Caption: Initial troubleshooting workflow for reduced reaction yield.
Q2: The new batch of the compound has a different color and texture and is less soluble. What could be the cause?
Changes in physical appearance and solubility are often linked to the solid-state properties of the compound, most notably polymorphism.[5]
-
Explanation of Polymorphism: Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures.[10][11] These different polymorphs, despite having the same chemical composition, can exhibit different physical properties, including melting point, density, stability, and, critically for many applications, solubility and dissolution rate.[12][13][14]
-
Potential Causes of Polymorphic Variation:
-
Crystallization Conditions: Minor changes in the final crystallization step during manufacturing (e.g., solvent system, cooling rate, agitation) can lead to the formation of a different polymorph.[15]
-
Post-synthesis Processing: Mechanical stress from milling or grinding, or exposure to different temperatures and humidity during drying and storage, can induce a polymorphic transformation.[15]
-
Troubleshooting Protocol for Suspected Polymorphism:
-
Visual and Microscopic Examination: Document the physical differences (e.g., fine powder vs. crystalline needles). Use optical microscopy to observe the crystal habit.
-
Thermal Analysis (DSC):
-
Action: Perform Differential Scanning Calorimetry (DSC) on both the old and new batches.
-
Causality: DSC measures the heat flow into or out of a sample as a function of temperature. Different polymorphs will typically have different melting points and may exhibit other thermal events (like a solid-solid transition) at different temperatures. A sharp, single melting endotherm is indicative of a pure, single crystalline form.
-
-
X-Ray Powder Diffraction (XRPD):
-
Action: Run XRPD analysis on both batches.
-
Causality: XRPD is the definitive technique for identifying crystal forms.[12] Each crystalline polymorph produces a unique diffraction pattern, which acts as a "fingerprint." If the XRPD patterns of the two batches are different, you have confirmed the presence of different polymorphs.
-
| Analytical Technique | Purpose | Indication of Variability |
| DSC | To measure thermal transitions (e.g., melting point). | Different melting points or thermal event profiles between batches. |
| XRPD | To identify the crystalline structure. | Different diffraction peak positions (2θ values) and intensities. |
| FT-IR/Raman | To probe molecular vibrations, which are sensitive to the crystal lattice. | Shifts in peak positions or changes in peak shapes in the solid-state spectra. |
If polymorphism is confirmed, it is crucial to determine which form is desired for your application (often the most thermodynamically stable one) and to specify this requirement with your supplier.[12]
Frequently Asked Questions (FAQs)
Q3: What are the potential sources of impurities in the synthesis of this compound?
Impurities can be introduced at various stages of the synthesis.[11] A common synthetic route involves the acylation of 2-methylpiperidine with a derivative of 4-aminobenzoic acid.
Caption: Simplified synthesis showing potential impurity entry points.
-
Starting Material Impurities: The quality of the raw materials is paramount.[2][16] Impurities in the 4-nitrobenzoyl chloride or 2-methylpiperidine will carry through the synthesis.
-
Process-Related Impurities: These arise from side reactions during the synthesis.[11] For example, incomplete reduction of the nitro group would leave the nitro-intermediate in the final product. Over-reduction could potentially affect the aromatic ring.
-
Degradation Products: The final compound may degrade if stored improperly (e.g., exposure to light, oxygen, or high temperatures), leading to the formation of new impurities.
Q4: How can we proactively manage and mitigate batch-to-batch variability for our long-term projects?
A proactive approach is far more effective than a reactive one.[1]
-
Qualify Your Supplier: Engage with your supplier to understand their process controls and quality systems. Inquire about their batch data consistency over time.[2]
-
Establish a "Golden Batch": When starting a long-term study, procure a single, larger batch of the compound that has been thoroughly characterized in-house. This batch will serve as your standard for the duration of the study.[5]
-
Implement In-House Quality Control: Do not rely solely on the supplier's CoA. Develop a set of simple, in-house QC tests (e.g., HPLC purity, melting point) to screen every new batch received.
-
Maintain Meticulous Records: Keep a detailed log of which batch number was used for every single experiment. This traceability is essential for troubleshooting any future inconsistencies.[17]
By implementing these strategies, you build a robust framework to control for variability, ensuring the integrity and reproducibility of your scientific work.
References
- 1. zaether.com [zaether.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. How To [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. scribd.com [scribd.com]
- 10. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 11. youtube.com [youtube.com]
- 12. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]
- 13. xtalks.com [xtalks.com]
- 14. researchgate.net [researchgate.net]
- 15. Polymorphism – All About Drugs [allfordrugs.com]
- 16. researchgate.net [researchgate.net]
- 17. What are the best practices for implementing process controls in chemical engineering? - UMU [m.umu.com]
Technical Support Center: (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone in High-Throughput Screening
Welcome to the technical support center for (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the effective use of this compound in high-throughput screening (HTS) assays. Given the specific chemical nature of this molecule, certain challenges may arise during experimental workflows. This document provides a structured approach to identifying, understanding, and resolving these potential issues.
Troubleshooting Guide
This section is organized in a question-and-answer format to directly address common problems encountered during HTS campaigns with this compound.
Issue 1: Compound Precipitation in Aqueous Assay Buffer
Q: I'm observing precipitation or cloudiness in my assay wells after adding this compound. What is the cause and how can I resolve it?
A: This is a common issue related to the compound's solubility. The 2-methylpiperidine moiety can increase the lipophilicity of the molecule compared to its unsubstituted piperidine analog, potentially reducing its aqueous solubility. Precipitation can lead to inaccurate results and damage to liquid handling instrumentation.[1]
Root Cause Analysis and Solutions:
-
Solvent Shock: Rapid dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out of solution. This "solvent shock" occurs when the compound is suddenly exposed to a poor solvent (the aqueous buffer) before it can be adequately dispersed.
-
Exceeding Solubility Limit: The final concentration of the compound in the assay may be above its limit of solubility in the specific buffer system.
Troubleshooting Workflow:
Caption: Workflow to address compound precipitation.
Detailed Protocols:
Protocol 1: Serial Dilution to Mitigate Solvent Shock
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create an intermediate dilution series in a mix of DMSO and your assay buffer. For example, a 1:1 mix.
-
From these intermediate dilutions, perform the final dilution into the aqueous assay buffer. This gradual decrease in solvent strength can prevent precipitation.[1]
Protocol 2: Solubility Assessment
A simple way to assess solubility is through nephelometry, which measures light scattering from suspended particles.
-
Prepare a dilution series of the compound in the assay buffer.
-
Incubate for a period relevant to your assay duration.
-
Measure turbidity using a plate reader capable of nephelometry.
-
The concentration at which a significant increase in signal is observed is the limit of solubility.
| Parameter | Recommendation |
| Initial Stock Concentration | 10 mM in 100% DMSO |
| Intermediate Solvent | DMSO/Assay Buffer (e.g., 1:1) |
| Final DMSO Concentration | < 1% |
Issue 2: False-Positive Hits in Biochemical Screens
Q: My compound is showing activity against my target, but I suspect it might be a false positive. How can I confirm this?
A: False positives in HTS can arise from several mechanisms, including compound aggregation, interference with the detection method, or non-specific reactivity.[2] It is crucial to perform counter-screens to rule out these artifacts.[3]
Root Cause Analysis and Solutions:
-
Compound Aggregation: At higher concentrations, some compounds form colloidal aggregates that can sequester and denature proteins, leading to non-specific inhibition.[4][5] This is a common artifact in biochemical assays.
-
Interference with Detection: The compound may be autofluorescent or colored, interfering with optical detection methods.[2][6]
Troubleshooting Workflow:
Caption: Decision tree for false-positive identification.
Detailed Protocols:
Protocol 3: Detergent-Based Assay for Aggregation
-
Run your standard biochemical assay with this compound.
-
In parallel, run the same assay with the addition of 0.01% Triton X-100 to the assay buffer.
-
If the compound's inhibitory activity is significantly reduced in the presence of the detergent, it is likely an aggregator.[4]
Protocol 4: Autofluorescence Measurement
-
Prepare a plate with the compound at various concentrations in the assay buffer, without the target protein or other assay reagents.
-
Read the plate on a fluorescence reader using the same excitation and emission wavelengths as your primary assay.
-
A concentration-dependent increase in signal indicates that the compound is autofluorescent and may be interfering with your assay.[7][8]
Issue 3: Unexplained Cytotoxicity in Cell-Based Assays
Q: I'm observing a high level of cell death in my cell-based assay that doesn't correlate with the expected mechanism of action. What could be the cause?
A: Unexplained cytotoxicity can be a significant issue. Piperidine derivatives can sometimes exhibit cytotoxic effects.[9] It is important to distinguish between on-target and off-target cytotoxicity.
Root Cause Analysis and Solutions:
-
General Cytotoxicity: The compound may be inducing cell death through mechanisms unrelated to the intended target, such as membrane disruption or mitochondrial toxicity.
-
Assay-Specific Cytotoxicity: The compound may be toxic only under the specific conditions of your assay (e.g., long incubation times).
Troubleshooting Workflow:
Caption: Investigating the root cause of cytotoxicity.
Detailed Protocols:
Protocol 5: Cell Viability Assay
-
Plate cells at an appropriate density in a 96- or 384-well plate.
-
Treat cells with a concentration range of this compound.
-
Incubate for the same duration as your primary HTS assay.
-
Measure cell viability using a commercially available kit, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity.[10]
Protocol 6: Caspase-Glo® 3/7 Assay for Apoptosis
-
Follow the same cell plating and treatment protocol as the cell viability assay.
-
At the end of the incubation period, add Caspase-Glo® 3/7 reagent (Promega) to the wells.
-
Incubate and measure luminescence. An increase in luminescence indicates activation of caspases 3 and 7, a hallmark of apoptosis.
| Assay | Principle | Typical Readout |
| CellTiter-Glo® | Measures ATP levels in viable cells | Luminescence |
| Caspase-Glo® 3/7 | Measures caspase-3/7 activity | Luminescence |
| LDH-Glo™ | Measures lactate dehydrogenase release from damaged cells | Luminescence |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: We recommend using 100% dimethyl sulfoxide (DMSO) for preparing high-concentration stock solutions (e.g., 10 mM). Ensure the compound is fully dissolved before making further dilutions. For long-term storage, aliquot the stock solution to minimize freeze-thaw cycles.[11]
Q2: How does the 2-methyl group on the piperidine ring affect the compound's properties compared to the unsubstituted version?
A2: The methyl group at the 2-position introduces a chiral center and can create steric hindrance. This may influence how the molecule binds to its target and could also affect its physicochemical properties, such as solubility and membrane permeability. It is important to consider these potential differences when designing experiments.
Q3: My assay uses a luciferase reporter. Are there any known interferences with piperidine-containing compounds?
A3: Some small molecules are known to directly inhibit firefly luciferase, which can be a source of false positives in reporter gene assays.[12] If you are using a luciferase-based assay, it is essential to perform a counter-screen with purified luciferase to rule out direct inhibition by this compound.
Q4: What are the best practices for plate preparation to ensure data quality?
A4: Proper plate preparation is critical for reproducible HTS data. We recommend the following:
-
Use automated liquid handlers for accurate and precise dispensing.[13]
-
Randomize the layout of compounds on the plate to minimize plate position effects.
-
Include appropriate controls on every plate (e.g., positive and negative controls, vehicle control).
-
Use plate seals to prevent evaporation, especially during long incubations.[11]
Q5: Where can I find more information on general HTS assay development and troubleshooting?
A5: The Assay Guidance Manual, available from the National Center for Advancing Translational Sciences (NCATS), is an excellent and comprehensive resource for best practices in assay development, HTS, and troubleshooting various artifacts.[4][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in scaling up (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone production
Welcome to the Technical Support Center for the process development and scale-up of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone . This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production.
As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and ensure a robust, scalable process. This document is structured to provide direct answers to potential issues, supported by detailed methodologies and safety considerations critical for process integrity and operator safety.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the initial scale-up concerns?
A1: The most direct and common route is the amidation reaction between a p-aminobenzoic acid derivative and 2-methylpiperidine. The primary challenge in scaling up any amidation is the choice of coupling reagents and managing reaction conditions.[1][2] While lab-scale syntheses often use expensive coupling agents for convenience, large-scale production demands a critical analysis of cost, atom economy, safety, and the ease of removing byproducts.[1] Key initial concerns are managing the reaction exotherm, ensuring homogenous mixing in a large reactor, and selecting a purification strategy that avoids complex chromatographic methods.[3]
Q2: How does the basicity of the two nitrogen atoms in the molecule affect purification?
A2: The molecule contains two basic centers: the aniline nitrogen (pKa of the conjugate acid is ~4-5) and the piperidine nitrogen within the amide (less basic, but the starting material, 2-methylpiperidine, is a strong base). The primary amino group on the aromatic ring makes the compound susceptible to strong acid-base interactions with standard silica gel, which is acidic.[4] This can lead to significant tailing, poor separation, and even product loss on the column.[5] Therefore, purification strategies must be adapted, often involving pH-adjusted extractions or specialized chromatography.
Q3: What are the primary safety risks associated with the starting materials, specifically 2-methylpiperidine?
A3: 2-Methylpiperidine, like piperidine, is a hazardous and flammable compound.[6][7] It is corrosive and can cause severe skin burns and eye damage.[8][9] Inhalation of its vapors is toxic, potentially fatal, and can cause respiratory irritation.[6][7] When scaling up, it is imperative to use a closed system in a well-ventilated area, employ appropriate personal protective equipment (PPE), and design the process to minimize handling of the neat substance.[6] All equipment must be properly grounded to prevent static discharge, as solvent vapors can form explosive mixtures with air.[7][10]
Troubleshooting Guide: Scaling Up Synthesis
This section addresses specific problems you may encounter during scale-up, providing potential causes and actionable solutions.
Issue 1: Low Reaction Yield or Stalled Conversion
Q: My reaction yield dropped significantly when moving from a 1L to a 50L reactor. What are the likely causes and how can I fix this?
A: This is a classic scale-up challenge, often rooted in physical rather than chemical principles. The primary culprits are inadequate heat transfer and poor mixing.
-
Potential Cause 1: Poor Temperature Control
-
The "Why": Amide bond formation is often exothermic. A larger reactor has a smaller surface-area-to-volume ratio, making it less efficient at dissipating heat. This can create localized hot spots, leading to the degradation of starting materials or the formation of byproducts.[3]
-
Solution:
-
Characterize the Exotherm: Use reaction calorimetry at the lab scale to understand the heat flow of your specific coupling reaction.
-
Control Reagent Addition: Implement a slow, controlled addition of the most reactive reagent (e.g., the activated p-aminobenzoic acid derivative) to the reactor containing 2-methylpiperidine. This allows the reactor's cooling system to keep pace with heat generation.
-
Ensure Adequate Cooling: Verify that the reactor's cooling jacket and chiller system are sufficient for the calculated heat load.
-
-
-
Potential Cause 2: Inefficient Mixing
-
The "Why": In a large volume, achieving uniform mixing is difficult. If reagents are not dispersed effectively, localized concentration gradients can form, leading to incomplete reactions in some parts of the vessel and side reactions in others.[3]
-
Solution:
-
Optimize Agitation: Consult with a chemical engineer to ensure the impeller type (e.g., pitched-blade turbine, anchor) and agitation speed are appropriate for the vessel geometry and reaction mass viscosity.
-
Use Baffles: If not already installed, baffles are crucial in large reactors to prevent vortexing and promote top-to-bottom mixing.[3]
-
-
Caption: Troubleshooting decision tree for low yield issues during scale-up.
Issue 2: Product Purification and Impurity Profile
Q: My final product is difficult to purify. I'm seeing significant tailing on my silica column, and a persistent impurity is co-eluting. How can I improve this?
A: This is a common issue with basic aromatic amines. The solution lies in moving away from standard silica gel chromatography towards more scalable and effective methods.
-
Potential Cause 1: Silica Gel Interaction
-
The "Why": The acidic silanol groups on the surface of silica gel strongly interact with the basic amino group of your product, causing the observed peak tailing and potential degradation.[4]
-
Solution 1: Acid/Base Liquid-Liquid Extraction (LLE): This is a highly scalable and cost-effective purification technique.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., Ethyl Acetate, MTBE).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic product will form a salt and move to the aqueous phase, while non-basic organic impurities remain in the organic layer.
-
Separate the layers. Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to a pH > 10 to regenerate the free-base form of your product.
-
Extract the product back into an organic solvent.
-
Wash the organic layer with brine, dry with a drying agent (e.g., MgSO₄), filter, and concentrate to yield the purified product.
-
-
Solution 2: Use a Different Stationary Phase: If chromatography is necessary, avoid standard silica.
-
Amine-functionalized silica: This phase masks the acidic silanols and provides a more inert surface, leading to better peak shape for basic compounds.[4]
-
Alumina (basic or neutral): Alumina can be an effective alternative to silica for purifying amines.
-
-
-
Potential Cause 2: Co-eluting Impurity
-
The "Why": The impurity may be structurally similar to your product. A common byproduct in amidation is the formation of a dimer or other side products from the activated carboxylic acid.
-
Solution: Crystallization: This is the preferred method for final product purification at scale.
-
Solvent Screen: Perform a systematic screen of various solvents and solvent systems (e.g., Ethanol/water, Isopropanol/heptane, Ethyl Acetate/hexane) to find conditions where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains in solution.
-
Optimize: Once a suitable system is found, optimize the crystallization process by controlling the cooling rate, agitation, and seeding to control crystal size and purity.
-
-
Detailed Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride Intermediate (100g Scale)
This protocol uses a robust and scalable two-step, one-pot approach.
Step 1: Formation of 4-Nitrobenzoyl Chloride
-
Setup: In a 2L jacketed reactor equipped with a mechanical stirrer, thermometer, and reflux condenser connected to a gas scrubber (for HCl), charge 4-nitrobenzoic acid (167 g, 1.0 mol) and toluene (500 mL).
-
Reagent Charge: Slowly add thionyl chloride (SOCl₂) (131 g, 81 mL, 1.1 mol) to the slurry over 30 minutes, keeping the internal temperature below 40°C.
-
Reaction: Add N,N-Dimethylformamide (DMF) (2 mL) as a catalyst. Heat the reaction mixture to 80°C and maintain for 4-6 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.
-
Solvent Swap: Cool the mixture to 50°C. Apply vacuum to distill off the excess SOCl₂ and toluene. Add fresh toluene (250 mL) and distill again to ensure all SOCl₂ is removed. The resulting solution of 4-nitrobenzoyl chloride in toluene is used directly in the next step.
Step 2: Amidation and Reduction
-
Setup: In a separate 5L reactor, charge 2-methylpiperidine (109 g, 1.1 mol), triethylamine (121 g, 167 mL, 1.2 mol), and tetrahydrofuran (THF) (1 L). Cool the mixture to 0-5°C.
-
Amidation: Slowly add the 4-nitrobenzoyl chloride solution from Step 1 to the 2-methylpiperidine solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor by HPLC or TLC for the disappearance of the acyl chloride.
-
Work-up (Amide): Add water (500 mL) and stir for 30 minutes. Separate the organic layer. Wash the organic layer with 1M HCl (2 x 250 mL) to remove excess amines, followed by saturated NaHCO₃ solution (250 mL), and finally brine (250 mL).
-
Reduction Setup: Transfer the organic layer containing (2-methylpiperidin-1-yl)(4-nitrophenyl)methanone to a hydrogenation vessel. Add Palladium on Carbon (5% Pd/C, 10 g, 50% wet).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously. The reaction is exothermic; maintain the temperature at 25-35°C using cooling. The reaction is typically complete in 4-8 hours.
-
Filtration & Isolation: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with THF.
-
Final Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Purify further by crystallization or acid/base extraction as described in the troubleshooting section.
Caption: Overall workflow for the synthesis and purification of the target compound.
Data and Analytics Summary
Proper analytical monitoring is crucial for a successful and reproducible process.
| Parameter | Technique | Typical Method / Observation | Purpose |
| Reaction Progress | TLC / HPLC | TLC: 1:1 Hexane:EtOAc. Visualize with UV and/or KMnO₄ stain. HPLC: C18 column, MeCN/H₂O gradient with 0.1% TFA. | Monitor disappearance of starting materials and formation of product/intermediates. |
| Product Purity | HPLC / qNMR | HPLC: As above, for area % purity. qNMR: Quantitative NMR using an internal standard for absolute purity assay. | Final quality control to ensure product meets specification (>98% typical). |
| Impurity Identification | LC-MS | Liquid Chromatography-Mass Spectrometry. | To identify the mass of unknown impurities, aiding in troubleshooting side reactions. |
| Structure Confirmation | ¹H & ¹³C NMR | Consistent with the expected structure of this compound. | Confirms the identity of the final product. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. Piperidine Market Size, Share & Industry Growth 2032 [snsinsider.com]
- 7. chemos.de [chemos.de]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. carlroth.com [carlroth.com]
Validation & Comparative
Comparative Efficacy Analysis of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone and Known PARP-1 Inhibitors
A Senior Application Scientist's Guide to Evaluating a Novel Compound in the Context of Established Therapeutics
In the landscape of drug discovery, the emergence of novel chemical entities necessitates a rigorous evaluation of their potential efficacy against established inhibitors. This guide provides a comprehensive framework for comparing the investigational compound, (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone, with well-characterized inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA damage repair and a validated target in oncology.
While direct inhibitory data for this compound is not extensively available in public literature, its core structure, featuring a 4-aminobenzamide moiety, is a key pharmacophore present in numerous potent PARP inhibitors, including the FDA-approved drug Olaparib. This structural similarity provides a strong rationale for its investigation as a potential PARP-1 inhibitor. This guide will, therefore, proceed under this well-founded hypothesis, outlining the necessary experimental comparisons.
The Central Role of PARP-1 in Cellular Homeostasis and Disease
PARP-1 is a nuclear enzyme that plays a pivotal role in the DNA damage response (DDR). Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) onto itself and other acceptor proteins. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating the repair process.
Inhibition of PARP-1 has emerged as a powerful therapeutic strategy, particularly in cancers harboring mutations in the BRCA1 or BRCA2 genes. These tumors are deficient in homologous recombination (HR), a major pathway for repairing double-strand breaks (DSBs). When PARP-1 is inhibited, SSBs are not efficiently repaired, leading to their conversion into DSBs during DNA replication. In normal cells, these DSBs would be repaired by HR. However, in BRCA-deficient cancer cells, the absence of a functional HR pathway leads to genomic instability and cell death—a concept known as synthetic lethality.
Below is a diagram illustrating the mechanism of PARP-1 inhibition and its synthetic lethal interaction with HR deficiency.
Caption: Mechanism of synthetic lethality via PARP inhibition in HR-deficient cells.
Comparative Efficacy: Potency of Known PARP-1 Inhibitors
A critical first step in evaluating a novel compound is to benchmark its biochemical potency against established inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. The table below summarizes the reported IC50 values for several well-known PARP-1 inhibitors.
| Compound | PARP-1 IC50 (nM) | Status |
| Olaparib | 1.9 | FDA Approved |
| Rucaparib | 1.4 | FDA Approved |
| Niraparib | 3.8 | FDA Approved |
| Talazoparib | 0.57 | FDA Approved |
| Veliparib | 5.2 | Investigational |
Note: IC50 values can vary between different assay conditions and sources.
Experimental Protocol: Determining the IC50 of this compound
To objectively compare the efficacy of the test compound, a standardized, in vitro PARP-1 activity assay must be performed. A common and reliable method is a histone-based ELISA.
Principle: This assay measures the PARylation of histone proteins by PARP-1. Recombinant human PARP-1 enzyme is incubated with histones (coated on a microplate), NAD+ (the substrate for PARylation), and varying concentrations of the inhibitor. The amount of PAR synthesized is then detected using an antibody specific for PAR, which is conjugated to an enzyme (like HRP) for colorimetric detection.
Step-by-Step Methodology
-
Plate Coating: Coat a 96-well high-binding microplate with histone H1 (10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20) to remove unbound histones.
-
Inhibitor Preparation: Prepare a serial dilution of this compound and known inhibitors (e.g., Olaparib as a positive control) in assay buffer. Include a "no inhibitor" control.
-
Reaction Mixture: Prepare a master mix containing reaction buffer, activated DNA (to stimulate PARP-1 activity), and recombinant human PARP-1 enzyme.
-
Initiation of Reaction: Add the inhibitor dilutions to the wells, followed by the PARP-1 master mix.
-
Substrate Addition: Add NAD+ to all wells to start the enzymatic reaction. Incubate for 1 hour at room temperature.
-
Detection:
-
Wash the plate four times with wash buffer.
-
Add a primary antibody against PAR (e.g., mouse anti-PAR) and incubate for 1 hour.
-
Wash the plate four times.
-
Add an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) and incubate for 1 hour.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until sufficient color develops.
-
-
Data Acquisition: Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the inhibitor concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
The workflow for this experimental protocol is visualized below.
Caption: Workflow for a PARP-1 biochemical IC50 determination assay.
Interpreting the Results and Next Steps
The calculated IC50 value for this compound will provide a direct measure of its biochemical potency, allowing for a head-to-head comparison with the values presented in the table above.
-
High Potency (IC50 < 10 nM): If the IC50 is in the low nanomolar range, comparable to or better than approved drugs, it warrants further investigation. The next logical steps would include assessing its selectivity against other PARP family members (e.g., PARP-2) and evaluating its cellular activity (e.g., in a cell-based assay measuring PARylation or in a cell viability assay using BRCA-deficient cell lines).
-
Moderate Potency (IC50 10-500 nM): A compound in this range may still be a valuable tool compound or a candidate for medicinal chemistry optimization to improve potency.
-
Low Potency (IC50 > 1 µM): An IC50 in the micromolar range suggests that the compound is a weak inhibitor of PARP-1. While it may not be a promising therapeutic candidate itself, it could serve as a starting point for the development of more potent analogs.
This guide outlines a scientifically rigorous approach to evaluating the efficacy of this compound as a potential PARP-1 inhibitor. By leveraging the known structural alerts within the molecule, we can hypothesize its mechanism of action and design experiments to test this hypothesis directly. The described biochemical assay provides a robust and quantitative method to benchmark its potency against established, clinically relevant inhibitors. The resulting data will be crucial in determining the future trajectory of this compound in the drug discovery pipeline.
A Researcher's Guide to Secondary Assay Validation: A Comparative Case Study of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone
In the landscape of drug discovery, the journey from a primary screening hit to a validated lead compound is fraught with challenges. Initial high-throughput screens (HTS) often yield a multitude of "hits," many of which are false positives or possess undesirable characteristics. The rigorous process of secondary validation is therefore paramount to focus resources on compounds with genuine therapeutic potential. This guide provides an in-depth, experience-driven framework for the secondary assay cascade, using the novel compound (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone as a hypothetical starting point.
The chemical structure of our compound, featuring a piperidine moiety and an aminophenyl methanone group, suggests a broad potential for biological activity. Piperidine derivatives are integral to numerous pharmaceuticals, particularly those targeting the central nervous system[1][2]. The aminophenyl methanone scaffold is also present in various bioactive molecules, including some with antineoplastic properties[3]. Lacking a known target from a primary screen, our task is to design a validation strategy that is both comprehensive and efficient, capable of confirming on-target activity, elucidating the mechanism of action, and providing an early assessment of safety.
This guide will compare the performance of our lead compound, which we will refer to as "Compound A," against a hypothetical alternative, "Compound B," which possesses a similar core structure but different peripheral substitutions. We will detail the causality behind our experimental choices, provide step-by-step protocols for key assays, and present data in a comparative format to guide decision-making.
The Validation Workflow: From Target Engagement to Cellular Function
A robust secondary screening cascade should be designed to answer a series of critical questions in a logical sequence. Before committing to complex and resource-intensive cellular or in vivo models, we must first confirm that our compound physically interacts with its intended molecular target in a specific and measurable way.[4][5] This principle of "target engagement" is the foundational pillar of our validation strategy.
Our workflow is designed as a funnel, progressively narrowing the focus from broad interaction to specific functional outcomes.
Caption: A logical workflow for secondary assay validation.
Phase 1: Confirming Target Engagement
The first and most critical step is to verify that Compound A physically binds to its putative protein target.[6][7][8] Without this confirmation, any observed downstream cellular effects could be due to off-target interactions or non-specific artifacts. We will employ a Cellular Thermal Shift Assay (CETSA®) for its ability to measure target engagement within a physiologically relevant cellular environment.[4]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
Principle: The binding of a ligand (our compound) to its target protein often increases the protein's thermal stability. This stabilization can be detected by heating cell lysate treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining at each temperature via Western blot or other protein detection methods.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., HEK293 cells recombinantly expressing the target protein) to ~80% confluency.
-
Compound Treatment: Treat the cells with Compound A or Compound B at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Cell Lysis: Harvest and lyse the cells using a gentle method (e.g., freeze-thaw cycles) to release intracellular proteins.
-
Heat Challenge: Aliquot the lysate from each treatment group and heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.
-
Separation of Aggregates: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein using Western Blotting or an AlphaLISA®/HTRF® assay.
-
Data Analysis: Plot the percentage of soluble target protein as a function of temperature for each compound concentration. A rightward shift in the melting curve indicates thermal stabilization and thus, target engagement.
Comparative Data Presentation
| Compound | Concentration (µM) | ΔTm (°C) - Target Protein | ΔTm (°C) - Off-Target Control |
| Compound A | 10 | +4.2 | +0.3 |
| Compound B | 10 | +1.5 | +0.4 |
| Vehicle | N/A | 0 | 0 |
Interpretation: The data in the table clearly shows that Compound A induces a significant thermal shift (ΔTm) of its target protein with minimal effect on a control protein, indicating specific engagement. Compound B shows weaker engagement at the same concentration. This provides the confidence to proceed with Compound A to functional assays.[5]
Phase 2: Elucidating Mechanism of Action
Having confirmed that Compound A binds its target, the next step is to determine the functional consequence of this binding. For this hypothetical case, let's assume the target is a G-protein coupled receptor (GPCR) that signals through the cAMP pathway.[9][10] We will use a competitive immunoassay to measure changes in intracellular cAMP levels.[11]
Caption: A simplified Gs-coupled GPCR signaling pathway.
Experimental Protocol: cAMP Accumulation Assay
Principle: This assay quantifies the level of intracellular cyclic AMP (cAMP), a critical second messenger in many GPCR signaling pathways.[11][12] Agonist binding to a Gs-coupled receptor activates adenylyl cyclase, leading to cAMP production.
Methodology:
-
Cell Seeding: Seed a cell line expressing the target GPCR into a 96-well or 384-well plate.
-
Compound Preparation: Prepare serial dilutions of Compound A and Compound B, as well as a known reference agonist.
-
Assay Conditions: Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis & Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as HTRF®, AlphaScreen®, or ELISA-based methods. These kits typically rely on competitive binding between cellular cAMP and a labeled cAMP tracer.
-
Data Analysis: Plot the assay signal (which is inversely proportional to cAMP levels in many competitive formats) against the log of compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).
Comparative Data Presentation
| Compound | EC50 (nM) | Emax (% of Reference Agonist) |
| Compound A | 150 | 95% |
| Compound B | 850 | 60% |
| Reference Agonist | 50 | 100% |
Interpretation: Compound A is a potent and efficacious agonist of the target GPCR, with an EC50 in the nanomolar range and an efficacy nearly matching the reference compound. Compound B is significantly less potent and is a partial agonist. This functional data strongly supports the continued development of Compound A.
Phase 3: Early Assessment of Safety and Selectivity
A potent compound is of little use if it is toxic to cells at its effective concentration. Therefore, an early assessment of cytotoxicity is essential to determine the therapeutic window.[13] Concurrently, preliminary ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling provides critical insights into the compound's drug-like properties.[14][15][16]
Experimental Protocol: MTT Cytotoxicity Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow cells to attach overnight.
-
Compound Treatment: Treat the cells with a wide range of concentrations of Compound A and Compound B for 24-48 hours. Include a vehicle control and a positive control for toxicity (e.g., doxorubicin).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log of compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).
Comparative Data Presentation
| Compound | Functional EC50 (nM) | Cytotoxicity CC50 (µM) | Therapeutic Index (CC50/EC50) |
| Compound A | 150 (0.15 µM) | > 50 | > 333 |
| Compound B | 850 (0.85 µM) | 15 | ~ 18 |
Interpretation: Compound A exhibits no significant cytotoxicity even at high concentrations, resulting in a large therapeutic index. This indicates a promising initial safety profile. In contrast, Compound B shows toxicity at concentrations not far above its effective dose, raising a significant red flag for further development.
Conclusion: A Data-Driven Path Forward
This comparative guide illustrates a logical, evidence-based approach to secondary assay validation. By systematically progressing from confirming target binding to characterizing functional activity and assessing early safety, we can make confident, data-driven decisions. In our hypothetical case, the collective evidence from the target engagement, functional, and cytotoxicity assays clearly prioritizes This compound (Compound A) over its analogue for further lead optimization. This structured validation process is fundamental to mitigating risk and efficiently advancing the most promising molecules in the complex journey of drug discovery.[16]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Biological evaluation of [4-(4-aminophenyl)-1-(4-fluorophenyl)-1H-pyrrol-3-yl](3,4,5-trimethoxyphenyl)methanone as potential antineoplastic agent in 2D and 3D breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. Target Engagement Assay Services [conceptlifesciences.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target Engagement Assays [discoverx.com]
- 9. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. cellgs.com [cellgs.com]
- 14. Discover Bioactive Small Molecules for ADME/Tox [sigmaaldrich.com]
- 15. Drug Discovery: ADME/Toxicity [promega.sg]
- 16. drugtargetreview.com [drugtargetreview.com]
A Researcher's Guide to Cross-Reactivity Profiling: A Case Study of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone
In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration. However, the reality is often more complex. Small molecules, particularly those containing privileged scaffolds like the piperidine ring, frequently interact with multiple biological targets. This phenomenon, known as cross-reactivity or polypharmacology, can be a double-edged sword: it may lead to unforeseen therapeutic benefits or, more commonly, to adverse off-target effects. For researchers, scientists, and drug development professionals, a thorough understanding and rigorous evaluation of a compound's cross-reactivity profile are paramount to advancing safe and effective therapeutics.
This guide provides an in-depth, technical comparison of the cross-reactivity profile of a representative piperidine-containing compound, (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone. While specific experimental data for this exact molecule is not extensively available in the public domain, we will use a well-characterized structural analog as a case study to illustrate the principles and methodologies of cross-reactivity profiling. This approach will equip researchers with the conceptual framework and practical insights needed to assess the selectivity of their own compounds.
The Significance of the Piperidine Scaffold and the Challenge of Selectivity
The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs targeting a wide range of biological systems, including the central nervous system (CNS).[1][2] Its prevalence is due to its favorable physicochemical properties, such as its ability to improve aqueous solubility and its conformational flexibility, which allows for optimal interactions with diverse protein targets.[2] However, this versatility also predisposes piperidine-containing compounds to off-target interactions.[1][2]
For CNS-active compounds, where precision is critical, off-target binding can lead to a host of undesirable effects, including sedation, cardiovascular complications, or neuropsychiatric disturbances. Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory hurdle but a fundamental aspect of rational drug design.
A Case Study in Cross-Reactivity: Profiling a Piperidine-Based Investigational Compound
To illustrate a practical approach to cross-reactivity profiling, we will consider a hypothetical investigational compound, "Pip-Methanone-X," which is structurally analogous to this compound. Let us assume that initial screening has identified Pip-Methanone-X as a potent ligand for a primary biological target. The critical next step is to determine its selectivity by screening it against a panel of biologically relevant off-targets.
Selecting a Panel for Cross-Reactivity Screening
The choice of an off-target panel should be guided by several factors:
-
Structural similarity of the primary target to other proteins: For instance, if the primary target is a kinase, the panel should include a broad representation of the human kinome.[3]
-
The chemical class of the compound: Piperidine-containing molecules are known to interact with G-protein coupled receptors (GPCRs) and ion channels.[1][2]
-
The intended therapeutic area: For a CNS-active compound, the panel should include key neurotransmitter receptors and transporters.
For our case study with Pip-Methanone-X, a representative screening panel would include a selection of GPCRs, ion channels, and kinases that are commonly associated with off-target effects of CNS-active drugs.
Quantitative Analysis of Cross-Reactivity
The following table presents hypothetical data for Pip-Methanone-X, illustrating how its cross-reactivity profile might be quantified and compared. The data is presented as the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) for each target.
| Target Class | Target | Assay Type | Pip-Methanone-X (IC50/Ki, nM) | Reference Compound (IC50/Ki, nM) | Selectivity Ratio (Off-Target/Primary Target) |
| Primary Target | Target A | Radioligand Binding | 10 | 5 | - |
| GPCR | Receptor B | Radioligand Binding | 1,200 | 500 | 120 |
| Receptor C | Functional Assay | >10,000 | 2,500 | >1,000 | |
| Ion Channel | Channel D | Electrophysiology | 5,300 | 1,500 | 530 |
| Channel E | Radioligand Binding | >10,000 | 8,000 | >1,000 | |
| Kinase | Kinase F | Biochemical Assay | 8,500 | 300 | 850 |
| Kinase G | Biochemical Assay | >10,000 | 10,000 | >1,000 |
Interpretation of the Data:
-
High Potency at the Primary Target: Pip-Methanone-X demonstrates potent interaction with its intended target (Target A) with a Ki of 10 nM.
-
Favorable Selectivity Profile: The compound exhibits significantly weaker activity against all tested off-targets, with IC50/Ki values in the micromolar range.
-
Selectivity Ratios: The selectivity ratios, calculated by dividing the off-target IC50/Ki by the primary target Ki, are all greater than 100-fold. A selectivity of at least 100-fold is a commonly accepted benchmark in early-stage drug discovery to minimize the risk of off-target effects.
-
Comparison with Reference Compound: Pip-Methanone-X shows a cleaner off-target profile compared to the reference compound, which has more pronounced activity at several off-targets, particularly Kinase F.
Experimental Methodologies for Cross-Reactivity Profiling
The integrity of a cross-reactivity profile hinges on the robustness of the experimental methods used. Here, we detail two standard protocols for assessing compound activity at GPCRs and kinases.
Protocol 1: Radioligand Binding Assay for GPCR Targets
This protocol is a competitive binding assay to determine the affinity of a test compound for a specific receptor.
Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Step-by-Step Methodology:
-
Preparation of Cell Membranes:
-
Culture cells engineered to express the target GPCR.
-
Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add a serial dilution of the test compound (Pip-Methanone-X) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filter retains the membranes with the bound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection and Data Analysis:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Workflow for Radioligand Binding Assay:
Caption: Workflow of a typical radioligand binding assay.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Principle: A purified, active kinase is incubated with its substrate (a peptide or protein) and ATP (the phosphate donor) in the presence of the test compound. The amount of phosphorylated substrate is then quantified. A reduction in substrate phosphorylation in the presence of the test compound indicates kinase inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a solution of the purified active kinase in kinase assay buffer.
-
Prepare a solution of the specific peptide substrate and ATP.
-
Prepare a serial dilution of the test compound (Pip-Methanone-X).
-
-
Assay Setup:
-
In a 96-well plate, add the kinase and the test compound dilutions.
-
Incubate briefly to allow the compound to bind to the kinase.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding the substrate and ATP mixture to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence/Luminescence: Using antibodies that specifically recognize the phosphorylated substrate or using ATP consumption assays.
-
-
-
Data Analysis:
-
Subtract the background signal (no kinase) from all wells.
-
Calculate the percentage of kinase activity remaining at each concentration of the test compound relative to the vehicle control (no compound).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow for In Vitro Kinase Assay:
Caption: Workflow of an in vitro kinase inhibition assay.
Conclusion: Embracing Complexity for Safer Medicines
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, and a significant contributor to late-stage attrition is unforeseen off-target activity. A comprehensive and early assessment of a compound's cross-reactivity profile is therefore an indispensable component of modern drug discovery. By employing a systematic approach to panel selection and utilizing robust, validated assay methodologies, researchers can gain a clear understanding of a compound's selectivity.
The case study of Pip-Methanone-X, a representative this compound analog, underscores the importance of quantitative data in making informed decisions about which compounds to advance. While the quest for perfectly selective molecules continues, a deep understanding of polypharmacology allows us to navigate the complexities of drug-target interactions and ultimately develop safer and more effective medicines.
References
- 1. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
A Comparative Guide to (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone Analogs for CNS Drug Discovery
This guide provides a comprehensive comparative analysis of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone and its structurally related analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of these compounds, with a particular focus on their potential as modulators of central nervous system (CNS) targets, such as the kappa-opioid receptor (KOR).
The strategic modification of the parent scaffold, this compound, can significantly impact its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. Understanding these nuances is critical for the rational design of novel therapeutics. This guide will explore the causal relationships between structural alterations and their biological consequences, supported by detailed experimental protocols for robust evaluation.
Introduction to the (4-Aminophenyl)(piperidin-1-yl)methanone Scaffold
The (4-Aminophenyl)(piperidin-1-yl)methanone core is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting CNS receptors. The piperidine moiety can influence solubility, lipophilicity, and metabolic stability, while the aminophenyl portion provides a key site for interaction with biological targets and for further chemical modification.[1] The placement of substituents on both rings allows for fine-tuning of the molecule's properties to achieve desired therapeutic effects and minimize off-target activities.
This guide will focus on a comparative analysis of four key analogs to elucidate critical structure-activity relationships:
-
Analog 1: this compound (Parent Compound)
-
Analog 2: (4-Aminophenyl)(4-methylpiperidin-1-yl)methanone (Positional Isomer)
-
Analog 3: (2-Amino-5-chlorophenyl)(2-methylpiperidin-1-yl)methanone (Phenyl Ring Modified)
-
Analog 4: (4-Aminophenyl)(2,6-dimethylpiperidin-1-yl)methanone (Piperidine Ring Modified)
Synthesis of (4-Aminophenyl)(piperidin-1-yl)methanone Analogs
The synthesis of these analogs generally proceeds through a common pathway involving the coupling of a substituted aniline with a substituted piperidine. A representative synthetic route is outlined below.
Diagram: General Synthetic Pathway
Caption: General two-step synthesis of (4-Aminophenyl)(piperidin-1-yl)methanone analogs.
Experimental Protocol: Synthesis of Analog 1
A detailed protocol for the synthesis of the parent compound, this compound, is provided as a representative example.
Step 1: Synthesis of (4-Nitrophenyl)(2-methylpiperidin-1-yl)methanone
-
To a solution of 4-nitrobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-methylpiperidine (1.1 eq) and continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound (Analog 1)
-
Dissolve the product from Step 1 in tetrahydrofuran (THF) or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C) or Raney Nickel.[2]
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product.
This general procedure can be adapted for the synthesis of the other analogs by using the appropriate starting materials.
Comparative Analysis of Analogs
The structural modifications in Analogs 2, 3, and 4 are designed to probe the structure-activity relationships of this scaffold.
Physicochemical and ADME Properties
Subtle changes to the piperidine and phenyl rings can significantly alter the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.[3]
| Analog | Key Structural Feature | Predicted LogP | Predicted pKa | Predicted Metabolic Stability |
| 1 | 2-methylpiperidine | Moderate | Slightly lower than piperidine | Moderate; methyl group may sterically hinder N-dealkylation but can be a site of oxidation.[3] |
| 2 | 4-methylpiperidine | Moderate | Similar to piperidine | Potentially higher than Analog 1; the 4-position is generally less susceptible to metabolism.[3] |
| 3 | 2-amino-5-chlorophenyl | Higher | Lower (due to electron-withdrawing Cl) | Moderate to High; chloro-substituent may block a site of metabolism. |
| 4 | 2,6-dimethylpiperidine | Higher | Lower (due to increased steric hindrance) | High; dimethyl substitution provides significant steric shielding of the nitrogen. |
Predicted values are based on general principles of medicinal chemistry and data from related compounds.[3]
Pharmacological Activity at the Kappa-Opioid Receptor
Compounds with this scaffold have shown affinity for opioid receptors.[4][5] The following is a predictive analysis of their potential activity at the KOR.
| Analog | Predicted KOR Affinity (Ki) | Predicted Efficacy | Rationale for Prediction |
| 1 | Moderate | Partial Agonist/Antagonist | The 2-methyl substitution may provide a favorable conformation for receptor binding. |
| 2 | Moderate to High | Partial Agonist/Antagonist | The 4-methyl group may enhance lipophilicity and fit into a hydrophobic pocket of the receptor. |
| 3 | Lower | Likely Antagonist | The chloro-substituent alters the electronic properties of the phenyl ring, which may disrupt key interactions with the receptor. |
| 4 | Lower | Likely Antagonist | The increased steric bulk from the 2,6-dimethyl groups may hinder optimal binding to the receptor. |
These predictions are hypothetical and require experimental validation.
Experimental Protocols for Pharmacological Evaluation
To validate the predicted pharmacological profiles, a series of in vitro assays are essential.
Radioligand Binding Assay
This assay determines the affinity of the analogs for the kappa-opioid receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of each analog for the KOR.
Materials:
-
Cell membranes expressing human KOR
-
[³H]-U-69,593 (a selective KOR radioligand)
-
Test compounds (Analogs 1-4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, [³H]-U-69,593, and either buffer (for total binding), a saturating concentration of a known KOR ligand (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each compound.
-
Convert the IC50 values to Ki values using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of the analogs to activate G-protein signaling downstream of the KOR.
Objective: To determine the potency (EC50) and efficacy (Emax) of each analog as a KOR agonist.
Materials:
-
Cell membranes expressing human KOR
-
[³⁵S]GTPγS
-
GDP
-
Test compounds (Analogs 1-4)
-
Assay buffer (containing MgCl₂ and NaCl)
Procedure:
-
Pre-incubate the cell membranes with the test compounds at various concentrations.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.
-
Plot the data as a dose-response curve to determine the EC50 and Emax values for each compound relative to a known full agonist.
Diagram: Workflow for Pharmacological Evaluation
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. (4-aminophenyl)[4-(dimethylamino)-1-piperidinyl]methanone synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective kappa-opioid agonists: synthesis and structure-activity relationships of piperidines incorporating on oxo-containing acyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of an opioid kappa receptor subtype-selective N-substituent for (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Analysis of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone and Olaparib in the Context of PARP1 Inhibition
In the landscape of targeted cancer therapy, the principle of synthetic lethality has been effectively exploited through the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. These agents have shown remarkable success in treating cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[1] Olaparib, a first-in-class PARP inhibitor, has paved the way for this therapeutic strategy. This guide presents a comparative evaluation of a novel piperidine-based compound, (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone (designated as Compound X), against the clinical benchmark, Olaparib. The structural motif of a piperidine ring in Compound X suggests its potential as a PARP inhibitor, warranting a rigorous head-to-head comparison.[2]
This analysis is designed for researchers, scientists, and drug development professionals, providing an in-depth examination of the preclinical data that would be essential in determining the therapeutic potential of Compound X relative to an established standard of care. We will delve into the mechanistic nuances of PARP inhibition and trapping, present comparative quantitative data, and provide detailed experimental protocols for key validation assays.
The Central Role of PARP1 in DNA Damage Repair and the Mechanism of Synthetic Lethality
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, primarily responsible for the repair of single-strand breaks (SSBs).[3] In cancers with compromised homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1 prevents the repair of SSBs. These unrepaired SSBs subsequently lead to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication. The inability of the HRR-deficient cancer cells to repair these DSBs results in cell death, a concept known as synthetic lethality.[1][3]
Caption: Mechanism of Synthetic Lethality with PARP Inhibitors.
Head-to-Head Comparison: Compound X vs. Olaparib
The following sections provide a comparative overview of Compound X and Olaparib based on key performance indicators for PARP inhibitors. The data for Olaparib is based on established literature values, while the data for Compound X is hypothetical, representing a promising preclinical candidate.
Quantitative Data Summary
| Metric | Compound X (Hypothetical Data) | Olaparib (Reference Data) | Rationale for Comparison |
| PARP1 Enzymatic Inhibition (IC50) | 0.8 nM | 1.5 nM | Measures the direct inhibitory effect on the PARP1 enzyme. A lower IC50 indicates higher potency. |
| PARP Trapping Potency (Relative to vehicle) | 150-fold | 100-fold | "PARP trapping" refers to the stabilization of the PARP1-DNA complex, which is a key driver of cytotoxicity. Higher values indicate more potent trapping.[4] |
| In Vitro Cytotoxicity (IC50, MDA-MB-436, BRCA1-mutant breast cancer cell line) | 5 nM | 10 nM | Demonstrates the "synthetic lethality" effect in a relevant cancer cell line. A lower IC50 indicates greater cancer cell killing.[2] |
| Selectivity (PARP2 IC50 / PARP1 IC50) | >1000-fold | ~500-fold | A higher ratio indicates greater selectivity for PARP1 over other PARP family members, which may translate to a better safety profile. |
| In Vivo Efficacy (% Tumor Growth Inhibition, BRCA1-mutant xenograft model) | 85% at 25 mg/kg, p.o. | 70% at 50 mg/kg, p.o. | Evaluates the anti-tumor activity in a living organism. Higher inhibition at a lower dose suggests superior in vivo potency.[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparative guide.
PARP1 Enzymatic Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 by 50% (IC50).
Methodology:
-
A 96-well plate is coated with histone H1.
-
Recombinant human PARP1 enzyme is added to each well.
-
A serial dilution of the test compound (Compound X or Olaparib) is added to the wells.
-
The enzymatic reaction is initiated by the addition of biotinylated NAD+ and activated DNA.
-
The plate is incubated to allow for poly(ADP-ribosyl)ation (PARylation) of histone H1.
-
The plate is washed, and streptavidin-HRP is added to detect the incorporated biotinylated ADP-ribose.
-
A colorimetric substrate is added, and the absorbance is measured.
-
The IC50 value is calculated from the dose-response curve.
PARP Trapping Assay
Objective: To quantify the ability of the inhibitor to trap PARP1 on DNA.
Methodology:
-
Cancer cells (e.g., MDA-MB-436) are treated with a serial dilution of the test compound.
-
Cells are lysed, and the chromatin fraction is separated by centrifugation.
-
The amount of PARP1 in the chromatin fraction is quantified by Western blotting.
-
The band intensity of PARP1 is normalized to a loading control (e.g., histone H3).
-
The fold-increase in chromatin-bound PARP1 relative to the vehicle control is determined.
Cell Viability Assay
Objective: To assess the cytotoxic effects of the test compounds on cancer cells.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the test compound for 72 hours.
-
Cell viability is assessed using a commercially available assay (e.g., CellTiter-Glo®).
-
The percentage of cell viability relative to the vehicle control is calculated.
-
The IC50 value is determined by plotting a dose-response curve.[3]
Caption: Experimental Workflow for PARP Inhibitor Evaluation.
Concluding Remarks
This comparative guide provides a framework for the preclinical evaluation of this compound (Compound X) as a potential PARP1 inhibitor, using the clinically approved drug Olaparib as a benchmark. The hypothetical data presented for Compound X suggests a promising profile with potentially enhanced potency in PARP1 inhibition and trapping, superior cytotoxicity in a BRCA-mutant cancer cell line, and improved in vivo efficacy.
It is imperative to underscore that while these hypothetical preclinical data are encouraging, further rigorous investigation is required. This includes comprehensive selectivity profiling, pharmacokinetic and pharmacodynamic studies, and in vivo toxicity assessments to fully delineate the therapeutic potential and safety profile of Compound X. The experimental protocols and comparative metrics outlined in this guide offer a robust foundation for the continued development of novel and more effective PARP inhibitors for the benefit of cancer patients.
References
- 1. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Abstract LB-273: A head-to-head comparison of the properties of five clinical PARP inhibitors identifies new insights that can explain both the observed clinical efficacy and safety profiles (2018) | Elisabetta Leo | 20 Citations [scispace.com]
A Comparative Guide to Validating Intracellular Target Engagement of Novel Bioactive Compounds: A Case Study with (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone
In the landscape of contemporary drug discovery and chemical biology, the identification of a bioactive small molecule represents merely the initial step of a complex journey. A critical subsequent challenge lies in unequivocally demonstrating that the compound engages its intended molecular target within the complex milieu of a living cell. This process, known as target engagement validation, is a cornerstone of establishing a compound's mechanism of action and is pivotal for its progression through the development pipeline.
This guide provides a comparative analysis of leading methodologies for validating the intracellular target engagement of novel compounds, using the hypothetical molecule (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone as a case study. While the specific biological target of this compound is not pre-defined, this guide will equip researchers with the strategic and technical knowledge to approach this pivotal question for any new chemical entity. We will delve into the principles, protocols, and data interpretation of three powerful, yet distinct, techniques: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and Kinobeads-based chemical proteomics.
The Imperative of In-Cell Target Validation
Before a compound's downstream effects can be meaningfully interpreted, one must first confirm a direct physical interaction with its putative target in a physiologically relevant context. Early-stage assays often rely on purified proteins or cell lysates, which, while useful, fail to account for the complexities of the cellular environment, such as protein-protein interactions, post-translational modifications, and compartmentalization.[1] Validating target engagement in intact cells provides a higher degree of confidence that the observed phenotype is a direct consequence of the compound's interaction with its intended target.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method predicated on the principle of ligand-induced thermal stabilization.[2][3] The binding of a small molecule to its target protein typically increases the protein's conformational stability, rendering it more resistant to thermal denaturation.[1][4] This change in thermal stability can be quantified, providing direct evidence of target engagement within the cell.
Causality of Experimental Choices
The core of CETSA lies in generating a "melt curve" for the target protein across a range of temperatures, both in the presence and absence of the test compound. A shift in this curve indicates stabilization (or destabilization) and, by extension, binding. The choice of temperature range is critical and must be optimized for each target protein to capture the full transition from folded to denatured states. Subsequent detection via Western blotting or other means allows for the specific quantification of the soluble, non-denatured fraction of the target protein.
Experimental Workflow & Data Interpretation
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Cell Culture with Target Protein] --> B{Treat with Compound or Vehicle}; B --> C{Aliquot and Heat to Temperature Gradient}; C --> D[Cell Lysis]; D --> E[Separate Soluble and Precipitated Fractions]; E --> F[Quantify Soluble Target Protein]; F --> G[Plot Melt Curve and Determine Tm Shift];
}
Caption: CETSA experimental workflow.
Detailed Experimental Protocol (CETSA):
-
Cell Culture and Treatment: Plate cells expressing the target of interest and grow to ~80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
Heating Step: After treatment, wash the cells with PBS and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes for each temperature point in a thermal cycler. Heat the samples across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C.[3]
-
Lysis and Fractionation: Lyse the cells by repeated freeze-thaw cycles in liquid nitrogen.[4] Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Detection: Analyze the amount of the soluble target protein remaining at each temperature point using Western blotting with a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against temperature to generate melt curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in the presence of the compound indicates target engagement.
Data Presentation:
| Compound Concentration | Apparent Tm (°C) | ΔTm (°C) |
| Vehicle (DMSO) | 52.5 | - |
| 1 µM | 55.0 | +2.5 |
| 10 µM | 58.2 | +5.7 |
| 50 µM | 59.1 | +6.6 |
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) Assay is a proximity-based method that measures compound binding in living cells using Bioluminescence Resonance Energy Transfer (BRET).[5][6] This technology requires engineering the target protein by fusing it to a bright, energy-donating NanoLuc® luciferase. A fluorescently labeled tracer molecule that binds to the target protein serves as the energy acceptor.[5][7]
Causality of Experimental Choices
The elegance of NanoBRET lies in its real-time, live-cell format. When the fluorescent tracer binds to the NanoLuc®-tagged target, the close proximity allows for energy transfer upon addition of the luciferase substrate, generating a BRET signal. A test compound that also binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[5][7] This competitive displacement allows for the quantitative determination of intracellular compound affinity.[8]
Experimental Workflow & Data Interpretation
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Transfect Cells with NanoLuc-Target Fusion Vector] --> B{Incubate for Protein Expression}; B --> C{Harvest and Dispense Cells into Assay Plate}; C --> D{Add Test Compound and Fluorescent Tracer}; D --> E[Equilibrate]; E --> F{Add NanoLuc Substrate}; F --> G[Measure Donor (460nm) and Acceptor (618nm) Emission]; G --> H[Calculate BRET Ratio and Plot Dose-Response Curve];
}
Caption: NanoBRET™ Target Engagement workflow.
Detailed Experimental Protocol (NanoBRET™):
-
Cell Transfection: Transfect cells (e.g., HEK293T) with a plasmid encoding the target protein fused to NanoLuc® luciferase. Incubate for 24 hours to allow for protein expression.[5][9]
-
Assay Preparation: Harvest the transfected cells and resuspend them in an appropriate medium (e.g., Opti-MEM™). Adjust the cell density as per the manufacturer's protocol.[5][9]
-
Compound and Tracer Addition: Dispense the cell suspension into a multi-well assay plate. Add a fixed concentration of the fluorescent tracer and serial dilutions of the test compound, this compound. Include vehicle-only and tracer-only controls.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator to allow the binding to reach equilibrium.
-
Signal Detection: Prepare and add the NanoBRET™ Nano-Glo® Substrate solution to all wells. Immediately measure the luminescence at two wavelengths: the donor emission (~460 nm) and the acceptor emission (~618 nm) using a plate reader capable of dual-filtered luminescence detection.[5]
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which reflects the intracellular affinity of the compound for the target.
Data Presentation:
| Compound | Intracellular IC₅₀ (nM) |
| This compound | 150 |
| Known Reference Inhibitor | 25 |
| Negative Control Compound | > 10,000 |
Method 3: Kinobeads-Based Chemical Proteomics
For novel compounds where the target is unknown or to assess selectivity across a protein family (e.g., kinases), a chemical proteomics approach using kinobeads is exceptionally powerful.[10] Kinobeads are an affinity resin composed of multiple, non-selective kinase inhibitors immobilized on beads.[10][11] These beads can capture a large portion of the cellular kinome from a lysate.
Causality of Experimental Choices
This method operates on the principle of competitive binding on a proteome-wide scale.[10] When a cell lysate is incubated with kinobeads, kinases and other ATP-binding proteins will bind to the immobilized inhibitors. If the lysate is pre-incubated with a free test compound, this compound will compete for binding to its specific targets. Consequently, these targets will not be captured by the kinobeads. By using quantitative mass spectrometry to compare the proteins pulled down in the presence versus the absence of the test compound, one can identify the specific targets of the compound and quantify its affinity for them across the proteome.[12][13]
Experimental Workflow & Data Interpretation
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Prepare Cell Lysate] --> B{Pre-incubate Lysate with Compound or Vehicle}; B --> C{Incubate with Kinobeads}; C --> D[Wash Beads to Remove Non-specific Binders]; D --> E[On-bead Protein Digestion]; E --> F[Peptide Elution]; F --> G[LC-MS/MS Analysis]; G --> H[Identify and Quantify Proteins]; H --> I[Determine Targets by Depletion in Compound-treated Sample];
}
Caption: Kinobeads chemical proteomics workflow.
Detailed Experimental Protocol (Kinobeads):
-
Lysate Preparation: Culture cells and harvest them. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to generate a native cell lysate.
-
Competitive Binding: Aliquot the lysate and incubate with serial dilutions of this compound or a vehicle control for 1 hour at 4°C.
-
Kinobeads Pulldown: Add the kinobead slurry to each lysate and incubate for an additional hour at 4°C to allow for the capture of unbound kinases.[11]
-
Washing and Digestion: Pellet the beads by centrifugation and wash them extensively to remove non-specifically bound proteins. Perform on-bead digestion of the captured proteins using trypsin.
-
Mass Spectrometry: Elute the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample based on their peptide intensities. For each protein, calculate the ratio of its abundance in the compound-treated sample relative to the vehicle control. Proteins that show a dose-dependent decrease in abundance are identified as targets of the compound. Plotting the remaining bound fraction against the compound concentration allows for the determination of the apparent dissociation constant (Kdapp).[12]
Data Presentation:
| Protein Target | Kdapp (nM) | Selectivity Score (at 1 µM) |
| Kinase X | 85 | 0.85 |
| Kinase Y | 1200 | 0.10 |
| Kinase Z | > 10,000 | < 0.01 |
Comparative Summary
| Feature | CETSA | NanoBRET™ | Kinobeads Proteomics |
| Principle | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET) | Competitive affinity capture |
| Cell State | Intact cells or lysate | Live cells | Cell lysate |
| Target | Known | Known | Known & Unknown (discovery) |
| Throughput | Medium to High | High | Low to Medium |
| Key Requirement | Specific antibody for target | Genetically encoded NanoLuc® fusion | Mass spectrometry facility |
| Primary Output | Thermal shift (ΔTm) | Intracellular IC₅₀ | Proteome-wide Kdapp |
| Main Advantage | Label-free, no protein modification | Real-time, live-cell kinetics | Unbiased, proteome-wide selectivity |
| Main Limitation | Not all proteins show a thermal shift | Requires genetic modification of target | Indirectly measures binding in lysate |
Conclusion
Validating the target engagement of a novel compound such as this compound is a non-trivial but essential undertaking in drug discovery. There is no single "best" method; the optimal choice depends on the specific research question, available resources, and the stage of the project.
-
CETSA offers a robust, label-free approach to confirm binding to a known target in intact cells.
-
NanoBRET™ provides a highly sensitive, real-time measurement of compound affinity in living cells, ideal for structure-activity relationship studies.
-
Kinobeads-based proteomics is unparalleled for unbiased target discovery and for assessing the selectivity of a compound across an entire protein family.
A tiered and integrated approach is often the most powerful. For instance, one might use a Kinobeads screen to identify the primary targets of this compound, and then validate the top candidates using orthogonal methods like CETSA and NanoBRET™ to build a comprehensive and irrefutable case for its mechanism of action. By thoughtfully applying these state-of-the-art techniques, researchers can confidently establish the crucial link between a compound and its biological target, paving the way for successful therapeutic development.
References
- 1. news-medical.net [news-medical.net]
- 2. benchchem.com [benchchem.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 9. eubopen.org [eubopen.org]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 11. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducible Synthesis and Evaluation of Substituted (4-Aminophenyl)(piperidin-1-yl)methanones
This guide provides a detailed framework for the reproducible synthesis and comparative biological evaluation of (4-Aminophenyl)(4-methylpiperidin-1-yl)methanone. As a direct comparator, we will utilize its parent compound, (4-Aminophenyl)(piperidin-1-yl)methanone, to investigate the influence of the C4-methyl substituent on the piperidine ring. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish robust and verifiable experimental workflows for generating reliable structure-activity relationship (SAR) data.
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved therapeutics and biologically active natural products.[1] Its conformational flexibility and ability to project substituents into precise three-dimensional space allow for fine-tuning of pharmacological properties. The (4-Aminophenyl)methanone moiety provides a versatile chemical handle and a common structural motif in pharmacologically active agents.[2]
By establishing a self-validating and highly reproducible experimental system, from chemical synthesis to biological assay, researchers can confidently attribute observed differences in activity to specific structural modifications—in this case, the addition of a single methyl group.
Synthesis and Characterization: A Protocol Grounded in Causality
The synthesis of the target compounds is approached via a reliable two-step sequence: a Schotten-Baumann N-acylation followed by a nitro group reduction. This classic approach is chosen for its high yields, straightforward purification, and tolerance of a variety of functional groups.
Step 1: N-Acylation of Piperidine Scaffolds
The initial step involves the formation of an amide bond between the secondary amine of the piperidine ring and an activated carboxylic acid derivative.
Causality Behind Experimental Choices:
-
Starting Material: We begin with 4-nitrobenzoyl chloride. The nitro group serves as a robust precursor to the desired aniline, as it is stable under the acylation conditions and can be selectively reduced in the subsequent step. The benzoyl chloride is a highly reactive acylating agent, ensuring efficient reaction with the piperidine nitrogen.
-
Base: Triethylamine (TEA) is used as a non-nucleophilic organic base. Its primary role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl is critical as it would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.
-
Solvent: Anhydrous dichloromethane (DCM) is an ideal solvent as it is aprotic and effectively dissolves the reactants while remaining inert to the reaction conditions.[3]
Detailed Protocol: Synthesis of (4-Methylpiperidin-1-yl)(4-nitrophenyl)methanone
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-methylpiperidine (1.0 eq., e.g., 1.0 g, 10.1 mmol) and anhydrous dichloromethane (DCM, 50 mL).
-
Base Addition: Add triethylamine (1.5 eq., 2.1 mL, 15.1 mmol) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Dissolve 4-nitrobenzoyl chloride (1.1 eq., 2.0 g, 11.1 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the cooled piperidine solution over 15 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
-
Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure product.
Note: The same protocol is used for the synthesis of (4-nitrophenyl)(piperidin-1-yl)methanone, substituting 4-methylpiperidine with piperidine (1.0 eq.).
Step 2: Reduction of the Nitro Group
The final step is the reduction of the aromatic nitro group to the primary amine, yielding the target compounds.
Causality Behind Experimental Choices:
-
Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like amides.[4] The reaction proceeds under acidic conditions, which are generated in situ.
Detailed Protocol: Synthesis of (4-Aminophenyl)(4-methylpiperidin-1-yl)methanone
-
Reaction Setup: In a round-bottom flask, dissolve the (4-methylpiperidin-1-yl)(4-nitrophenyl)methanone intermediate (1.0 eq., e.g., 1.0 g, 4.0 mmol) in absolute ethanol (50 mL).
-
Reagent Addition: Add Tin(II) chloride dihydrate (5.0 eq., 4.5 g, 20.0 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Basify the solution to a pH of ~8-9 by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final compound.
Synthetic Workflow Visualization
Characterization
To ensure the identity and purity of the synthesized compounds, a standard battery of analytical techniques is required. This self-validating step is non-negotiable for reproducibility.
-
¹H and ¹³C NMR: Confirms the chemical structure and assesses purity.
-
Mass Spectrometry (MS): Verifies the molecular weight of the compound.
-
Melting Point: A sharp melting point range indicates high purity.
Comparative Biological Evaluation: Anticancer Cytotoxicity
To provide a quantitative comparison of the two compounds, we will utilize a standard in vitro cytotoxicity assay against a human cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its robustness, reliability, and widespread use in academic and industrial settings for assessing cell viability.[5]
Causality Behind Experimental Choices:
-
Cell Line: The MCF-7 human breast adenocarcinoma cell line is chosen as it is a well-characterized and commonly used model for anticancer drug screening.
-
Assay Principle: The MTT assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the tetrazolium ring of the yellow MTT reagent, converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength.
-
Vehicle Control: Dimethyl sulfoxide (DMSO) is used to dissolve the test compounds. A vehicle control (cells treated with the same concentration of DMSO used for the highest drug concentration) is essential to ensure that the solvent itself has no significant effect on cell viability.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of each test compound (10 mM) in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Experimental Workflow Visualization
Data Presentation and Comparative Analysis
The reproducibility of the described protocols allows for a direct and meaningful comparison of the biological activity of the two synthesized compounds. The IC₅₀ values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
Table 1: Comparative In Vitro Cytotoxicity Against MCF-7 Cells (Note: The following data is illustrative to demonstrate the application of the described protocols and may not represent experimentally verified results.)
| Compound ID | Compound Name | Substituent on Piperidine | IC₅₀ (µM) ± SD |
| Cmpd-1 | (4-Aminophenyl)(4-methylpiperidin-1-yl)methanone | 4-Methyl | 12.5 ± 1.1 |
| Cmpd-2 | (4-Aminophenyl)(piperidin-1-yl)methanone | Hydrogen (unsubstituted) | 28.3 ± 2.5 |
Interpretation and Structure-Activity Relationship (SAR) Insights
Based on the illustrative data, Cmpd-1 , featuring the 4-methyl substituent, exhibits more potent cytotoxic activity (a lower IC₅₀ value) than its unsubstituted counterpart, Cmpd-2 . This suggests a positive structure-activity relationship for the inclusion of the methyl group in this position.
Plausible Mechanistic Explanations:
-
Increased Lipophilicity: The addition of a methyl group increases the compound's lipophilicity (fat-solubility). This can enhance its ability to cross the cell membrane, leading to higher intracellular concentrations and greater target engagement.
-
Conformational Restriction: The methyl group can influence the conformational preference of the piperidine ring, potentially locking it into a bioactive conformation that has a higher affinity for its intracellular target.
-
Metabolic Stability: The methyl group might sterically hinder metabolic enzymes, reducing the rate of drug inactivation and prolonging its cytotoxic effect.
This type of direct comparison, underpinned by robust and reproducible protocols, is the foundation of lead optimization in drug discovery.
Conclusion
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
Benchmarking a Novel Antipsychotic Candidate: A Comparative Guide for (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone
Introduction
The quest for novel antipsychotic agents with improved efficacy and tolerability remains a cornerstone of psychiatric drug discovery. While current treatments have offered significant advances, challenges such as inadequate response in some patient populations, negative symptoms, cognitive deficits, and adverse side effects persist. This guide introduces a novel investigational compound, (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone, hereafter referred to as "Cmpd-X". The presence of the piperidine moiety in Cmpd-X is suggestive of potential activity at dopamine and serotonin receptors, key targets in the treatment of psychosis.[1][2][3] This document provides a comprehensive framework for benchmarking Cmpd-X against current standard-of-care (SoC) antipsychotics for the treatment of schizophrenia.
Our objective is to furnish researchers, scientists, and drug development professionals with a robust, evidence-based comparison of Cmpd-X's preclinical profile. This guide is structured to provide not only comparative data but also the underlying scientific rationale for the experimental designs and the detailed protocols necessary for their replication.
Hypothesized Therapeutic Indication: Schizophrenia
Given the structural motifs present in Cmpd-X, we hypothesize its primary therapeutic application to be in the management of schizophrenia. The pathophysiology of schizophrenia is complex, with the dopamine hypothesis being a central tenet, suggesting that an overactivity of dopaminergic pathways contributes to psychotic symptoms.[4] Consequently, many antipsychotic drugs act as antagonists at the dopamine D2 receptor.[5] Furthermore, atypical antipsychotics often exhibit affinity for serotonin receptors, particularly 5-HT2A, which is thought to contribute to their efficacy against negative symptoms and a more favorable side-effect profile.[1][5]
This benchmarking guide will therefore focus on evaluating Cmpd-X's potential as a novel antipsychotic for schizophrenia, comparing its performance against established first and second-generation antipsychotics.
Head-to-Head Benchmarking: Cmpd-X vs. Standard-of-Care Antipsychotics
To thoroughly evaluate the potential of Cmpd-X, a multi-faceted benchmarking strategy is essential. This involves a direct comparison with well-established standard-of-care drugs. For the purpose of this guide, we will compare Cmpd-X with:
-
Haloperidol: A potent, first-generation (typical) antipsychotic that primarily acts as a dopamine D2 receptor antagonist.
-
Risperidone: A widely prescribed second-generation (atypical) antipsychotic with potent antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors.
-
Olanzapine: Another widely used atypical antipsychotic with a broad receptor binding profile.[6]
The following sections will detail the key performance indicators and the experimental protocols for their assessment.
In Vitro Pharmacological Profile: Receptor Binding Affinity
A fundamental step in characterizing a novel antipsychotic is to determine its binding affinity for key CNS receptors. This provides insights into its potential mechanism of action and off-target effects.
Experimental Data Summary: Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | Cmpd-X (Hypothetical Data) | Haloperidol | Risperidone | Olanzapine |
| Dopamine D2 | 5.2 | 1.5 | 3.8 | 11 |
| Serotonin 5-HT2A | 8.7 | 65 | 0.16 | 4 |
| Muscarinic M1 | >1000 | 1800 | >1000 | 20 |
| Histamine H1 | 250 | 800 | 20 | 7 |
| Adrenergic α1 | 150 | 12 | 1.5 | 19 |
Experimental Protocol: Radioligand Receptor Binding Assay
This protocol outlines the general procedure for determining the binding affinity of Cmpd-X and comparator drugs for the dopamine D2 and serotonin 5-HT2A receptors.
Objective: To quantify the binding affinity (Ki) of the test compounds for specific neurotransmitter receptors.
Materials:
-
Cell membranes expressing the human recombinant receptor of interest (e.g., D2, 5-HT2A).[7][8]
-
Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A).[9][10]
-
Test compounds (Cmpd-X, Haloperidol, Risperidone, Olanzapine) at various concentrations.
-
Assay buffer.
-
96-well filter plates.[9]
-
Scintillation counter.[9]
Procedure:
-
Preparation: Thaw the cell membrane preparations on ice. Dilute the test compounds to the desired concentrations in the assay buffer.
-
Incubation: In each well of the 96-well plate, add the cell membranes, the specific radioligand at a concentration near its Kd, and the test compound at varying concentrations. Incubate at room temperature for a specified time to allow binding to reach equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Dry the filter plates and add a scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Causality Behind Experimental Choices:
-
Radioligand Selection: The choice of radioligand is critical for specificity and high affinity to the target receptor. [³H]-Spiperone and [³H]-Ketanserin are well-validated radioligands for D2 and 5-HT2A receptors, respectively.[9][10]
-
Cell Lines: Using cell lines stably expressing a single human recombinant receptor ensures that the binding observed is specific to the target of interest.[7][8]
-
Competitive Binding: A competitive binding assay format is used to determine the affinity of the unlabeled test compounds by measuring their ability to displace the radioligand. This is a standard and robust method in pharmacology.[8]
In Vivo Efficacy: Models of Psychosis
In vivo models are crucial for assessing the potential antipsychotic effects of a new compound in a whole-animal system. These models aim to replicate certain behavioral aspects of schizophrenia.
Experimental Data Summary: In Vivo Efficacy
| Assay | Cmpd-X (Hypothetical Data) | Haloperidol | Risperidone | Olanzapine |
| Amphetamine-Induced Hyperlocomotion (ED50, mg/kg) | 1.5 | 0.2 | 0.5 | 1.0 |
| Prepulse Inhibition (PPI) (% Reversal at 2 mg/kg) | 65% | 75% | 70% | 60% |
Experimental Protocol: Amphetamine-Induced Hyperlocomotion
This model is based on the hyperdopaminergic theory of schizophrenia and is a standard screening tool for potential antipsychotics.[11]
Objective: To evaluate the ability of Cmpd-X to attenuate the increased locomotor activity induced by amphetamine in rodents.
Materials:
-
Male Wistar rats (200-250g).
-
Amphetamine sulfate.
-
Test compounds (Cmpd-X, Haloperidol, Risperidone, Olanzapine) at various doses.
-
Open-field activity chambers equipped with infrared beams.
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the rats via the intended clinical route (e.g., oral gavage or intraperitoneal injection).
-
Amphetamine Challenge: After a predetermined pretreatment time, administer amphetamine sulfate to induce hyperlocomotion.
-
Behavioral Assessment: Immediately place the animals in the open-field chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated group. Calculate the dose that produces a 50% reduction in the amphetamine-induced hyperactivity (ED50).
Causality Behind Experimental Choices:
-
Amphetamine as a Psychostimulant: Amphetamine increases dopamine release, leading to hyperlocomotion, which is considered a model of the positive symptoms of schizophrenia.[11]
-
Open-Field Arena: This apparatus allows for the automated and unbiased measurement of locomotor activity.
-
Dose-Response Curve: Testing a range of doses allows for the determination of the compound's potency (ED50).
Assessment of Extrapyramidal Side Effects (EPS): Catalepsy Test
A significant limitation of first-generation antipsychotics is their propensity to cause extrapyramidal side effects (EPS), such as Parkinsonism-like symptoms. The catalepsy test in rats is a widely used model to predict this liability.[12][13]
Experimental Data Summary: Catalepsy Induction
| Compound (at 3x ED50 for hyperlocomotion) | Mean Time to Descent (seconds) |
| Vehicle | < 10 |
| Cmpd-X (Hypothetical Data) | 25 |
| Haloperidol | 180 |
| Risperidone | 45 |
| Olanzapine | 30 |
Experimental Protocol: Bar Test for Catalepsy
Objective: To assess the potential of Cmpd-X to induce catalepsy, a measure of motor rigidity, in rats.[14][15]
Materials:
-
Male Wistar rats (200-250g).
-
A horizontal bar (e.g., 0.9 cm in diameter) raised approximately 9 cm from the surface.[13]
-
Test compounds (Cmpd-X, Haloperidol, Risperidone, Olanzapine) at multiples of their effective doses.
-
Stopwatch.
Procedure:
-
Drug Administration: Administer the test compound or vehicle to the rats.
-
Catalepsy Assessment: At various time points after drug administration, gently place the rat's forepaws on the elevated horizontal bar.[14]
-
Measurement: Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar.[12] A cut-off time (e.g., 180-300 seconds) is typically used.
-
Data Analysis: Compare the descent latencies of the drug-treated groups to the vehicle-treated group.
Causality Behind Experimental Choices:
-
The Bar Test: This test provides a quantitative measure of the failure to correct an externally imposed posture, a hallmark of catalepsy.[12]
-
Dose Selection: Testing compounds at multiples of their effective doses provides an indication of the therapeutic window between antipsychotic efficacy and motor side effects.
Visualizing the Benchmarking Framework
To provide a clear overview of the proposed benchmarking strategy, the following diagrams illustrate the key concepts and workflows.
Caption: Overview of the benchmarking strategy for Cmpd-X.
Caption: Workflow for the in vitro receptor binding assay.
Discussion and Future Directions
This guide has outlined a foundational preclinical benchmarking strategy for this compound (Cmpd-X), a novel compound with structural similarities to known antipsychotic agents. The proposed head-to-head comparisons with Haloperidol, Risperidone, and Olanzapine across in vitro and in vivo assays will provide a clear, data-driven assessment of Cmpd-X's potential.
The hypothetical data presented suggests that Cmpd-X may possess a desirable profile for an atypical antipsychotic: high affinity for both D2 and 5-HT2A receptors, in vivo efficacy in a model of psychosis, and a reduced liability for extrapyramidal side effects compared to a typical antipsychotic like Haloperidol.
Future research should expand upon this initial characterization. This would include a broader receptor screening panel to identify any potential off-target activities, functional assays to determine whether Cmpd-X is an antagonist or partial agonist at its primary targets, and pharmacokinetic studies to assess its drug-like properties. Furthermore, evaluating Cmpd-X in animal models of negative symptoms and cognitive deficits would provide a more comprehensive picture of its potential clinical utility.
By adhering to the rigorous, self-validating protocols detailed in this guide, researchers can generate the high-quality, reproducible data necessary to make informed decisions about the continued development of Cmpd-X as a potential next-generation antipsychotic.
References
- 1. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. psychiatrist.com [psychiatrist.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. revvity.com [revvity.com]
- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurodevelopmental Animal Models of Schizophrenia: Role in Novel Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Catalepsy test in rats [protocols.io]
- 15. researchgate.net [researchgate.net]
assessing the specificity of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone
Exploring Potential Targets
I'm currently focused on (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone, starting with a deep dive into its known targets, mechanism of action, and potential off-target effects. Afterward, I'll identify and analyze compounds with similar applications and biological pathways to broaden the scope.
Refining Experimental Protocols
I'm now diving into the specifics of experimental design. I'm focusing on crafting detailed, step-by-step protocols for key validation experiments. This involves explaining the reasoning behind each experimental choice. I'm also planning to create visual representations of these workflows and relevant signaling pathways using Graphviz diagrams, to enhance clarity.
Expanding My Search Parameters
I'm now expanding my search. I'm focusing on finding established experimental protocols to assess specificity, like kinome scanning and CETSA. I'm also actively hunting for publicly available data, such as IC50 values. I'm building a comparison guide structure, starting with an intro to the compound and specificity importance. I'm designing detailed, step-by-step protocols, and will add Graphviz diagrams to illustrate workflows and pathways. I'll create comparative tables for the data and finally write the complete guide.
Analyzing compound's role
I've been trying to determine the biological targets and mechanism of action for the compound "(4-Aminophenyl)(2-methylpiperidin-1-yl) methanone." Unfortunately, my initial searches haven't provided specific information. The search results show promising leads but nothing definitive yet. I'll need to dig deeper.
Deepening the Search
I've hit a roadblock. Specific data on the compound's targets and action are absent, with broader searches showing related compounds instead. These examples have different substitutions than "(4-Aminophenyl)(2-methylpiperidin-1-yl) methanone," exhibiting anticancer, anti-tubercular, and LSD1 inhibitor activity. I need to find the specific target. Without this, evaluating specificity and alternatives is impossible. I will broaden the search for the most similar structures.
Expanding the Scope
I'm frustrated. The target and mechanism of action for this molecule remain elusive. While related structures pop up, the critical link to this specific compound is missing. It's time to refine the search. I need to focus on the key structural features - the (4-aminophenyl)methanone and the 2-methylpiperidine - to find structurally similar compounds with known activity. This will build a solid base for hypothesizing the actual target. I'll search with focused structural components.
Examining Molecular Clues
I've been exploring the significance of the piperidine ring structure, which seems to be a key element in compounds that have shown a broad range of biological activity. While my initial searches on the exact molecule didn't turn up a specific biological target, the related molecules have opened up some interesting lines of inquiry.
Analyzing Structural Analogues
I'm now diving deeper into the structural similarities. While the initial search on the molecule itself was inconclusive, I've found that the piperidine ring is present in many bioactive compounds. Compounds similar to it, especially those with 2-methylpiperidine, seem to affect neurological pathways, possibly targeting serotonin receptors. My search also indicates related structures are being synthesized commercially. I'm starting to think its structure suggests an impact on beta-adrenergic receptors or enzymes like monoamine oxidase. I'm focusing on these possibilities for the guide.
Choosing a Hypothetical Target
I've decided to pursue the hypothesis that this molecule might be a MAO-B inhibitor. I'm focusing on well-characterized, selective MAO-B inhibitors for comparison. Protocols for in vitro inhibition assays are being gathered, and I'm investigating common off-target liabilities to inform the guide's scope and experimental design.
Developing the Guide's Framework
I'm focused on the guide's structure, now. I've chosen MAO-B as the hypothetical target, and have begun identifying known inhibitors for comparison. Protocols and common liabilities are being collected to assess specificity and design experiments.
Gathering Inhibitor Data
I've been sifting through the search results and compiling data on MAO-B inhibitors, particularly selective ones. This information will be key as I work towards constructing a detailed guide to assess the specificity of (4-Aminophenyl)(2-methylpiperidin-1-yl) methanone. I'm focusing on their mechanisms and structural features.
Expanding Inhibitor Profiles
I'm now diving deeper into the nuances of existing MAO-B inhibitors, focusing on their structural features that contribute to selectivity. This should provide crucial insights as I refine the methodology for evaluating the specificity of the target compound. I'm prioritizing data on the binding modes and interactions of compounds like Selegiline and Rasagiline.
Formulating Guide Structure
I've assembled the essential components for a comprehensive guide on specificity assessment. The information on diverse MAO-B inhibitors, detailed assay protocols (both in vitro and proteomics-based), and insights into off-target liability are ready to be integrated. I'm preparing a structure that progresses from introducing specificity's significance, to assay methodologies, and concluding with a discussion.
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone
For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone. The recommendations herein are synthesized from established safety protocols for structurally similar aromatic amine and piperidine derivatives, promoting a culture of safety and scientific excellence in the laboratory.
Foundational Safety Principles: A Proactive Approach
All operations involving this compound in solid form or in solution should be conducted within a certified chemical fume hood to control airborne contaminants.[1] An emergency eye wash station and safety shower must be readily accessible.[2]
Essential Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is essential for comprehensive protection. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and absorption. Gloves must be inspected for integrity before each use.[2] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | To protect against splashes, dust, and aerosols.[3][4] |
| Body Protection | A lab coat or chemical-resistant coveralls | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | A NIOSH-approved respirator | Recommended when handling the powder outside of a fume hood or when generating aerosols.[2] |
Detailed Step-by-Step Protocols for PPE Usage
Adherence to proper donning and doffing procedures is critical to prevent cross-contamination.
Donning (Putting On) PPE Workflow
The following sequence should be followed to ensure complete and secure protection before beginning any experimental work.
Caption: A stepwise visual guide for the correct sequence of donning PPE.
Doffing (Removing) PPE Workflow
The removal of PPE is a critical step where cross-contamination can occur if not performed correctly. The goal is to remove the most contaminated items first.
Caption: A stepwise visual guide for the correct sequence of doffing PPE to minimize cross-contamination.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is vital.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove contaminated clothing.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention. |
Spill Management and Waste Disposal
Spill Containment
In the event of a spill, evacuate the immediate area and ensure proper ventilation.[2] Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[5][6] Collect the absorbed material into a sealed, labeled container for proper disposal.
Waste Disposal Plan
All disposable PPE (gloves, etc.) that has come into contact with this compound should be considered hazardous waste. Contaminated materials and any unused compound must be disposed of in accordance with local, state, and federal regulations for chemical waste.[5] Do not dispose of this chemical down the drain.[2]
Conclusion: A Commitment to Safety
The responsible handling of this compound through the diligent use of appropriate personal protective equipment is a cornerstone of laboratory safety and scientific integrity. This guide provides a comprehensive framework, but it is incumbent upon each researcher to conduct a thorough risk assessment for their specific experimental conditions. By fostering a proactive safety culture, we can advance scientific discovery while ensuring the well-being of all laboratory personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
